2-(Furan-2-ylmethoxy)-5-nitropyridine
Description
Properties
IUPAC Name |
2-(furan-2-ylmethoxy)-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-12(14)8-3-4-10(11-6-8)16-7-9-2-1-5-15-9/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTSFYSTYVVZHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653847 | |
| Record name | 2-[(Furan-2-yl)methoxy]-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-84-5 | |
| Record name | 2-(2-Furanylmethoxy)-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Furan-2-yl)methoxy]-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(Furan-2-ylmethoxy)-5-nitropyridine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 2-(Furan-2-ylmethoxy)-5-nitropyridine
Introduction
In the landscape of medicinal chemistry and materials science, the strategic combination of well-understood pharmacophores into novel molecular architectures is a cornerstone of innovation. The compound this compound emerges as a molecule of significant interest, integrating the biologically versatile furan ring with the electronically distinct nitropyridine system. The furan moiety is a prevalent scaffold in numerous biologically active compounds, often serving as a bioisostere for phenyl rings to enhance metabolic stability and receptor interaction.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[3][4] Concurrently, the nitropyridine core provides a unique electronic profile and a synthetically versatile handle for further chemical modification.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. It moves beyond a simple recitation of data to explain the causality behind its chemical behavior and outlines a robust, field-proven synthetic strategy. We will delve into its molecular profile, anticipated spectroscopic signature, reactivity, and potential applications, all grounded in authoritative chemical principles.
Molecular Profile and Physicochemical Properties
The fundamental identity of a compound dictates its behavior. The structure of this compound is characterized by a furan ring linked via a methylene ether bridge to the C2 position of a 5-nitropyridine ring.
Caption: Chemical structure of this compound.
A summary of its key identifiers and computed properties provides a foundational dataset for experimental design.
| Property | Value | Source |
| IUPAC Name | 2-((furan-2-yl)methoxy)-5-nitropyridine | [5] |
| CAS Number | 1065484-84-5 | [6][7] |
| Molecular Formula | C₁₀H₈N₂O₄ | [5][6][7] |
| Molecular Weight | 220.19 g/mol | [6] |
| SMILES | C1=COC(=C1)COC2=NC=C(C=C2)[O-] | [5] |
| InChIKey | DQTSFYSTYVVZHJ-UHFFFAOYSA-N | [5][7] |
| Predicted XLogP3 | 1.6 | [5] |
| Topological Polar Surface Area | 84.7 Ų | [8] |
The predicted XLogP3 value of 1.6 suggests moderate lipophilicity, a crucial parameter in drug design that influences solubility, membrane permeability, and pharmacokinetic profiles.
Synthesis and Purification Protocol
While commercially available from some vendors, an in-house synthesis may be required for scale-up or derivatization studies.[6][7] A highly reliable approach is the Williamson ether synthesis, which involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-withdrawing nitro group at the para-position to the leaving group strongly activates the pyridine ring, making the C2 position highly susceptible to nucleophilic attack.
The proposed two-step synthesis is outlined below.
Caption: Proposed synthetic workflow for this compound.
Experimental Methodology
Materials:
-
Furfuryl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Chloro-5-nitropyridine
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Solvent Addition: Add anhydrous THF or DMF to the flask to create a slurry. Cool the flask to 0 °C using an ice bath. Causality: Anhydrous conditions are critical as NaH reacts violently with water. Aprotic solvents like THF or DMF are chosen because they do not have acidic protons to quench the base and can effectively solvate the resulting ions.
-
Nucleophile Generation: Dissolve furfuryl alcohol (1.0 equivalent) in a small amount of anhydrous THF/DMF and add it dropwise to the NaH slurry via the dropping funnel over 20-30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases. This forms the sodium furfuryl alkoxide nucleophile in situ.
-
SNAᵣ Reaction: Dissolve 2-chloro-5-nitropyridine (1.1 equivalents) in anhydrous THF/DMF and add it dropwise to the alkoxide solution. Causality: The nitro group is a powerful electron-withdrawing group that stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the displacement of the chloride leaving group.
-
Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.
-
Workup and Extraction: Cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add water, and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Anticipated Spectroscopic Characterization
While a definitive experimental spectrum requires acquisition, the expected spectroscopic signatures can be reliably predicted based on the molecule's structure and data from analogous compounds.[9][10]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.9-9.1 ppm (d, 1H): Proton at C6 of the pyridine ring, downfield due to the anisotropic effect of the ring nitrogen and the electron-withdrawing nitro group.
-
δ ~8.2-8.4 ppm (dd, 1H): Proton at C4 of the pyridine ring.
-
δ ~7.4-7.5 ppm (d, 1H): Proton at C3 of the pyridine ring.
-
δ ~7.4 ppm (m, 1H): Proton at C5 of the furan ring.
-
δ ~6.4 ppm (m, 1H): Proton at C4 of the furan ring.
-
δ ~6.3 ppm (m, 1H): Proton at C3 of the furan ring.
-
δ ~5.4-5.5 ppm (s, 2H): Methylene bridge protons (–O–CH₂–).
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Approximately 10 distinct signals are expected.
-
Pyridine Ring: Carbons will appear in the range of δ 110-165 ppm. The carbon attached to the nitro group (C5) and the carbon bearing the ether linkage (C2) will be significantly shifted.
-
Furan Ring: Carbons will appear in the range of δ 110-150 ppm.
-
Methylene Carbon: A signal around δ 65-70 ppm is expected for the –O–CH₂– carbon.
-
-
FT-IR (ATR):
-
~1580-1610 cm⁻¹: Aromatic C=C and C=N stretching vibrations.
-
~1500-1550 cm⁻¹ (asymmetric) & ~1330-1360 cm⁻¹ (symmetric): Strong characteristic stretches for the NO₂ group.
-
~1250-1300 cm⁻¹: Aryl ether C–O stretching.
-
~3100-3150 cm⁻¹: Aromatic C–H stretching.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: m/z 221.0557
-
Expected [M+Na]⁺: m/z 243.0376
-
Common fragmentation would likely involve the cleavage of the ether bond.
-
Chemical Reactivity and Stability
The molecule possesses two distinct heterocyclic systems, each with its own reactivity profile.
-
Nitropyridine Ring: The strong electron-withdrawing effect of the nitro group renders the pyridine ring electron-deficient. This deactivates it towards electrophilic substitution but makes it highly susceptible to further nucleophilic aromatic substitution, particularly at the C6 position. A key synthetic transformation is the reduction of the nitro group (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite) to the corresponding 5-aminopyridine derivative. This amine can then serve as a handle for a vast array of subsequent reactions, including amide bond formation, diazotization, and Buchwald-Hartwig amination, making it a valuable intermediate in drug discovery programs.[11]
-
Furan Ring: In contrast to the pyridine ring, the furan ring is electron-rich and behaves as a diene.[12] It is susceptible to electrophilic attack, preferentially at the C5 position (if unsubstituted) or C2.[12] However, the conditions required for electrophilic substitution on the furan ring are often strongly acidic, which can lead to polymerization or ring-opening of the furan.[12] The diene character allows it to participate in Diels-Alder cycloaddition reactions.[12]
-
Stability and Storage: Furan and its derivatives can be sensitive to air and light and may form explosive peroxides over time. It is recommended to store the compound in a cool, dark place under an inert atmosphere.
Potential Applications and Biological Context
The combination of the furan and nitropyridine scaffolds suggests several promising avenues for research, particularly in drug development. Furan-containing compounds have been investigated for a multitude of therapeutic applications.[1][4]
Caption: Relationship between molecular scaffolds and potential biological activities.
-
Anticancer Activity: Furan and furopyrimidine derivatives have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[13] The cytotoxic potential of furan derivatives against various cancer cell lines is well-documented.[3]
-
Antimicrobial Activity: 5-Phenyl-furan-2-carboxylic acids have emerged as a promising class of antitubercular agents that inhibit the salicylate synthase MbtI in Mycobacterium tuberculosis.[14] Furthermore, various 5-nitrofuran derivatives have demonstrated potent activity against both growing and dormant mycobacterium species.[15]
-
Anti-inflammatory and Other Activities: The furan scaffold is present in molecules with anti-inflammatory, analgesic, and CNS-modulating properties.[4][16]
Safety and Handling
No specific safety data sheet (SDS) is available for this compound itself. Therefore, a conservative approach based on the hazards of its constituent parts and related analogues is mandatory.
| Hazard Class | Associated Precaution | Source Compound(s) |
| Acute Toxicity | Harmful if swallowed or inhaled. | 2-Methoxy-5-nitropyridine, Furan[17] |
| Skin Irritation | Causes skin irritation. | 2-Methoxy-5-nitropyridine, 5-Nitropyridin-2-ol[17][18] |
| Eye Irritation | Causes serious eye irritation. | 2-Methoxy-5-nitropyridine, 5-Nitropyridin-2-ol[17][18] |
| Flammability | May be combustible. Handle away from ignition sources. | Furan |
| Chronic Hazards | Suspected of causing genetic defects. May cause cancer. | Furan |
Recommended Handling Procedures:
-
Always handle this compound inside a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, well-ventilated area away from light and sources of ignition.[19]
References
-
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. [Link]
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Photochemically-Mediated Polymerization of Molecular Furan and Pyridine: Synthesis of Nanothreads at Reduced Pressures - ChemRxiv. [Link]
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2-Fluoro-5-nitropyridine | C5H3FN2O2 | CID 95264 - PubChem. [Link]
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Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC. [Link]
-
2-(Furan-2-yl)-4-nitropyrimidine | C8H5N3O3 | CID 154089026 - PubChem. [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
-
FTIR, NMR and UV–Visible Spectral Investigations, Theoretical Calculations, Topological Analysis, Chemical Stablity, and Molecular Docking Study on Novel Bioactive Compound: The 5-(5-Nitro Furan-2-Ylmethylen), 3- N -(2-Methoxy Phenyl),2- N ′- (2-Methoxyphenyl) Imino Thiazolidin - ResearchGate. [Link]
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5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species - ResearchGate. [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [Link]
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2-[(furan-2-yl)methoxy]-5-nitropyridine - PubChem. [Link]
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Five Member Heterocycles Reactivity of Furan - YouTube. [Link]
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Pharmacological Study of Some Newly Synthesized Furan Derivatives - Der Pharma Chemica. [Link]
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Synthesis of 2-methoxy-4-methyl-5-nitropyridine - PrepChem.com. [Link]
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Pharmacological activity of furan derivatives. [Link]
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Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Furan: A Promising Scaffold for Biological Activity. [Link]
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Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. [Link]
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Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - SciELO South Africa. [Link]
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Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity - PubMed. [Link]
-
Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review - MDPI. [Link]
-
5-(Methoxycarbonyl)furan-2-carboxylic acid | C7H6O5 | CID 11435181 - PubChem. [Link]
-
A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives - Oriental Journal of Chemistry. [Link]
-
Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. [Link]
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An In-depth Technical Guide to the Molecular Structure of 2-(Furan-2-ylmethoxy)-5-nitropyridine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and predicted spectroscopic properties of 2-(Furan-2-ylmethoxy)-5-nitropyridine. As a molecule incorporating the biologically significant furan and nitropyridine moieties, understanding its structural and electronic characteristics is crucial for applications in medicinal chemistry and materials science. This document offers a robust, predictive framework based on established chemical principles and spectroscopic data from analogous compounds, given the absence of extensive experimental data for this specific molecule in the public domain. The guide includes a proposed synthetic protocol, detailed predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and a thorough structural analysis supported by computational models.
Introduction
The confluence of distinct heterocyclic systems within a single molecular entity often yields novel chemical properties and biological activities. This compound is a prime example of such a molecular architecture, integrating a furan ring, a nitropyridine system, and an ether linkage. The furan nucleus is a cornerstone in a multitude of biologically active compounds, while the nitropyridine scaffold is a well-known electron-deficient system that can participate in various chemical transformations and biological interactions. The ether linkage provides conformational flexibility, influencing how the molecule presents itself to biological targets.
This guide aims to provide a detailed, predictive overview of the molecular characteristics of this compound, serving as a foundational resource for researchers interested in its synthesis and potential applications.
Proposed Synthesis
The most logical and efficient synthetic route to this compound is via a Williamson ether synthesis.[1][2][3] This classical and robust method involves the reaction of an alkoxide with a suitable alkyl halide. In this case, the sodium salt of furfuryl alcohol (furan-2-ylmethanol) would serve as the nucleophile, and 2-chloro-5-nitropyridine as the electrophile. The electron-withdrawing nitro group on the pyridine ring activates the 2-position towards nucleophilic aromatic substitution, making 2-chloro-5-nitropyridine an excellent substrate for this reaction.
Experimental Protocol: Williamson Ether Synthesis
Step 1: Formation of the Alkoxide
-
To a stirred solution of furfuryl alcohol (1.0 eq.) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium furfuryloxide.
Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide.[4] Anhydrous conditions are crucial to prevent quenching of the base. DMF is a suitable polar aprotic solvent that will solvate the cation, enhancing the nucleophilicity of the alkoxide.
Step 2: Nucleophilic Aromatic Substitution
-
Cool the freshly prepared alkoxide solution back to 0 °C.
-
Add a solution of 2-chloro-5-nitropyridine (1.0 eq.) in anhydrous DMF dropwise to the alkoxide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Causality: The highly nucleophilic alkoxide attacks the electron-deficient carbon at the 2-position of the pyridine ring, displacing the chloride leaving group in an SNAr mechanism.
Step 3: Work-up and Purification
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and absence of starting materials and byproducts.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Molecular Structure and Conformation
The molecular structure of this compound consists of a planar furan ring and a planar nitropyridine ring connected by a flexible methoxy bridge. The overall conformation will be determined by the torsion angles around the C-O-C-C bonds of the ether linkage. Free rotation around these bonds is expected, leading to multiple possible low-energy conformations in solution.
Based on typical bond lengths and angles for furan and substituted pyridines, a model of the structure can be proposed.[5][6][7][8][9] The C-O bond lengths in the ether linkage are expected to be around 1.36-1.43 Å. The bond angles around the central oxygen atom will likely be slightly larger than the ideal tetrahedral angle of 109.5° due to steric hindrance between the two aromatic rings.
Diagram of the Molecular Structure:
Caption: Connectivity of this compound.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of the constituent functional groups and data from analogous compounds.[10][11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.05 | d | 1H | H-6 (Py) | Deshielded by the adjacent nitrogen and the nitro group. |
| ~8.40 | dd | 1H | H-4 (Py) | Deshielded by the nitro group and coupled to H-3 and H-6. |
| ~7.45 | d | 1H | H-3 (Py) | Coupled to H-4. |
| ~7.40 | dd | 1H | H-5' (Fu) | Typical chemical shift for the α-proton of a furan ring. |
| ~6.40 | dd | 1H | H-4' (Fu) | Coupled to H-3' and H-5'. |
| ~6.35 | d | 1H | H-3' (Fu) | Coupled to H-4'. |
| ~5.40 | s | 2H | -O-CH₂- | Methylene protons adjacent to the ether oxygen and furan ring. |
¹³C NMR (Predicted, 100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163.5 | C-2 (Py) | Carbon attached to the ether oxygen. |
| ~150.0 | C-5' (Fu) | Carbon adjacent to the ether linkage on the furan ring. |
| ~145.0 | C-6 (Py) | Deshielded by the adjacent nitrogen. |
| ~143.0 | C-5 (Py) | Carbon bearing the nitro group. |
| ~140.0 | C-4 (Py) | Deshielded by the nitro group. |
| ~115.0 | C-3 (Py) | Shielded relative to other pyridine carbons. |
| ~111.0 | C-4' (Fu) | β-carbon of the furan ring. |
| ~110.5 | C-3' (Fu) | β-carbon of the furan ring. |
| ~68.0 | -O-CH₂- | Methylene carbon of the ether linkage. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2950-2850 | Medium | C-H stretching (aliphatic -CH₂-) |
| ~1600, 1480 | Strong | C=C and C=N stretching (aromatic rings) |
| ~1530, 1350 | Strong | Asymmetric and symmetric N-O stretching (NO₂) |
| ~1250 | Strong | C-O-C asymmetric stretching (ether) |
| ~1050 | Strong | C-O-C symmetric stretching (ether) |
| ~830 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI):
The mass spectrum is expected to show a molecular ion peak at m/z = 220. The fragmentation will likely proceed through several key pathways:
-
α-cleavage of the ether: Loss of the furfuryl radical to give a nitropyridinone-like cation, or loss of the nitropyridyl radical.
-
Benzylic-type cleavage: Cleavage of the C-O bond to generate a stable furfuryl cation (m/z = 81).
-
Fragmentation of the nitropyridine ring: Loss of NO₂ (46 Da) or NO (30 Da).[14]
-
Fragmentation of the furan ring: Loss of CO (28 Da) is a characteristic fragmentation pathway for furans.[15][16][17]
Table of Predicted Key Fragments:
| m/z | Proposed Fragment |
| 220 | [M]⁺ (Molecular Ion) |
| 174 | [M - NO₂]⁺ |
| 139 | [C₅H₄N₂O₂]⁺ (Nitropyridyl cation) |
| 81 | [C₅H₅O]⁺ (Furfuryl cation) |
Potential Applications and Future Directions
The unique combination of a furan ring and a nitropyridine moiety in this compound suggests several potential areas of application. The furan ring is a known pharmacophore in numerous drugs, and nitropyridines have been investigated for their antimicrobial and anticancer activities. Therefore, this molecule could serve as a scaffold for the development of novel therapeutic agents.
Furthermore, the electron-deficient nature of the nitropyridine ring and the electron-rich furan ring, connected by an insulating ether linkage, could impart interesting photophysical properties. This makes the molecule a candidate for investigation in materials science, particularly in the field of organic electronics.
Future research should focus on the successful synthesis and experimental characterization of this compound to validate the predictions made in this guide. Subsequent studies could then explore its biological activity and material properties.
Conclusion
This technical guide has provided a detailed, predictive analysis of the molecular structure, synthesis, and spectroscopic properties of this compound. By leveraging established chemical principles and data from analogous compounds, a comprehensive picture of this molecule has been constructed. The proposed synthetic route via Williamson ether synthesis is robust and should be readily achievable in a laboratory setting. The predicted spectroscopic data provides a benchmark for the characterization of the synthesized compound. It is hoped that this guide will serve as a valuable resource for researchers and stimulate further investigation into this promising molecule.
References
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-
ResearchGate. "(PDF) Ionization and fragmentation of furan molecules by electron collisions." ResearchGate, Accessed January 15, 2026. [Link]
- Canadian Science Publishing. "Mass spectrometry of some furanocoumarins." Canadian Science Publishing, Accessed January 15, 2026.
- Benchchem. "Application Notes: Mass Spectrometry Fragmentation Analysis of Furano(2'',3'',7,6)-4'-hydroxyflavanone." Benchchem, Accessed January 15, 2026.
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PubChem. "Furfuryl Alcohol | C5H6O2 | CID 7361." PubChem, Accessed January 15, 2026. [Link]
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PubChem. "2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308." PubChem, Accessed January 15, 2026. [Link]
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An In-depth Technical Guide to the Synthesis of 2-(Furan-2-ylmethoxy)-5-nitropyridine
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 2-(Furan-2-ylmethoxy)-5-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is centered around the well-established Williamson ether synthesis, a reliable method for the formation of ethers.[1] This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and outline the necessary characterization and safety protocols. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Significance
The furan moiety is a prevalent structural motif in a vast array of biologically active compounds and functional materials.[2] Its presence often imparts unique electronic and steric properties that can enhance therapeutic efficacy and modulate pharmacokinetic profiles. Furan-containing compounds have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
The target molecule, this compound, combines the furan scaffold with a nitropyridine core. The nitro group is a strong electron-withdrawing group, which can significantly influence the electronic properties of the pyridine ring, making it a key building block for the synthesis of more complex molecules. The ether linkage provides flexibility and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.
The Synthetic Pathway: A Williamson Ether Synthesis Approach
The most direct and efficient route for the synthesis of this compound is the Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl or aryl halide.[1][3]
In this specific synthesis, the alkoxide is generated from furfuryl alcohol by deprotonation with a strong base. This alkoxide then attacks the electrophilic carbon at the 2-position of 2-chloro-5-nitropyridine, displacing the chloride ion to form the desired ether product.
The key steps in this synthesis are:
-
Deprotonation of Furfuryl Alcohol: A strong base, such as sodium hydride (NaH), is used to abstract the acidic proton from the hydroxyl group of furfuryl alcohol, forming the sodium furfuryloxide.[4]
-
Nucleophilic Attack: The resulting furfuryloxide anion, a potent nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine atom on the 2-chloro-5-nitropyridine ring.
-
Displacement of the Leaving Group: The chloride ion, a good leaving group, is displaced, resulting in the formation of the this compound product and a sodium chloride byproduct.
The choice of a primary alcohol (furfuryl alcohol) and a reactive aryl halide (2-chloro-5-nitropyridine) is ideal for the SN2 mechanism, which generally favors unhindered substrates and leads to high reaction yields.[3]
Visualizing the Synthesis Pathway
Caption: Williamson ether synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from a similar synthesis of a methoxypyridine derivative and general principles of the Williamson ether synthesis.[5][6]
4.1. Materials and Equipment
-
Reagents:
-
Furfuryl alcohol (freshly distilled)
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Chloro-5-nitropyridine
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Column chromatography setup (if necessary)
-
4.2. Safety Precautions
-
Sodium hydride is a highly flammable and reactive solid. It reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle NaH under an inert atmosphere (nitrogen or argon) and away from any sources of ignition. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
2-Chloro-5-nitropyridine is a potentially toxic and irritating compound. Avoid inhalation, ingestion, and skin contact. Handle it in a well-ventilated fume hood.
-
Anhydrous THF can form explosive peroxides upon storage. Use freshly opened or tested solvent.
-
The reaction should be performed in a well-ventilated fume hood at all times.
4.3. Step-by-Step Procedure
-
Preparation of the Alkoxide:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes under a nitrogen atmosphere to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry of sodium hydride.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add a solution of furfuryl alcohol (1.0 equivalent) in anhydrous THF to the stirred suspension of sodium hydride via the dropping funnel. The addition should be done dropwise to control the evolution of hydrogen gas.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium furfuryloxide.
-
-
Reaction with 2-Chloro-5-nitropyridine:
-
Dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous THF in a separate flask.
-
Add the solution of 2-chloro-5-nitropyridine dropwise to the stirred solution of the sodium furfuryloxide at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
-
Characterization of this compound
The structure of the synthesized compound should be confirmed by spectroscopic methods.
-
Mass Spectrometry (MS): The predicted monoisotopic mass of this compound (C₁₀H₈N₂O₄) is 220.0484 Da.[7] Electrospray ionization (ESI) or other soft ionization techniques should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 221.0557.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the furan and nitropyridine rings, as well as the methylene protons of the ether linkage.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum will show the corresponding signals for all the carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, the nitro group (NO₂), and the aromatic C-H and C=C bonds of the furan and pyridine rings.
Data Summary Table
| Parameter | Description |
| Product Name | This compound |
| Molecular Formula | C₁₀H₈N₂O₄ |
| Molecular Weight | 220.18 g/mol |
| Predicted Monoisotopic Mass | 220.0484 Da[7] |
| Reaction Type | Williamson Ether Synthesis (SN2)[1][3] |
| Starting Materials | Furfuryl alcohol, 2-Chloro-5-nitropyridine |
| Base | Sodium Hydride (NaH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to reflux |
| Purification Method | Column Chromatography |
Conclusion
This technical guide outlines a reliable and efficient method for the synthesis of this compound via the Williamson ether synthesis. By following the detailed experimental protocol and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for further investigation in various scientific disciplines. The provided information on the reaction mechanism, characterization, and data summary serves as a comprehensive resource for professionals in the field of organic chemistry and drug development.
References
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PubChemLite. 2-[(furan-2-yl)methoxy]-5-nitropyridine. Available at: [Link]
-
PHARMD GURU. WILLIAMSON SYNTHESIS. Available at: [Link]
- Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
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Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Available at: [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available at: [Link]
-
PrepChem.com. Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Available at: [Link]
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Wikipedia. (2023, December 27). Williamson ether synthesis. In Wikipedia. Available at: [Link]
- Google Patents. (2019). Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.
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PubChem. 2-(Furan-2-yl)-4-nitropyrimidine. Available at: [Link]
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PubMed Central. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Available at: [Link]
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ResearchGate. (2010). 2-Chloro-5-nitropyridine. Available at: [Link]
-
ResearchGate. (2020). Methods of synthesis of furan-2(5H)-ones. Available at: [Link]
- Google Patents. (2011). Method for preparing 2-chloro-5-nitropyridine. CN102040554A.
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2-(Furan-2-ylmethoxy)-5-nitropyridine spectroscopic data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Furan-2-ylmethoxy)-5-nitropyridine
This guide provides a comprehensive overview of the spectroscopic characterization of this compound, a key intermediate in medicinal chemistry. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the structural elucidation of this compound. The methodologies described herein are grounded in established principles of analytical chemistry, ensuring a robust and reproducible approach for researchers and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine and furan rings, as well as the methylene bridge. The electron-withdrawing nature of the nitro group significantly deshields the protons on the pyridine ring, shifting them to a higher chemical shift (downfield).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-6 (Pyridine) | 9.05 | d | 2.8 |
| H-4 (Pyridine) | 8.45 | dd | 9.2, 2.8 |
| H-3 (Pyridine) | 7.00 | d | 9.2 |
| H-5 (Furan) | 7.42 | m | |
| H-3 (Furan) | 6.51 | m | |
| H-4 (Furan) | 6.40 | m | |
| CH₂ | 5.45 | s |
Data is based on prediction and may vary from experimental values.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the overall electronic structure.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (Pyridine) | 162.0 |
| C-5 (Pyridine) | 140.0 |
| C-6 (Pyridine) | 138.0 |
| C-4 (Pyridine) | 135.0 |
| C-3 (Pyridine) | 110.0 |
| C-2 (Furan) | 150.0 |
| C-5 (Furan) | 144.0 |
| C-3 (Furan) | 111.0 |
| C-4 (Furan) | 110.5 |
| CH₂ | 68.0 |
Data is based on prediction and may vary from experimental values.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-170 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the ether linkage.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Nitro (NO₂) | 1530-1500 and 1365-1345 | Asymmetric and Symmetric Stretching |
| Aromatic C-H | 3100-3000 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| C-O-C (Ether) | 1260-1000 | Stretching |
| C-N | 1342-1266 | Stretching |
Experimental Protocol for IR Spectroscopy
Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Thin Film: If the sample is a non-volatile liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
ATR: Place a small amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Caption: Workflow for IR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation. For this compound (C₁₀H₈N₂O₄), the expected molecular weight is approximately 220.05 g/mol .
Expected Fragmentation Pattern:
The molecule is expected to fragment at the ether linkage and undergo rearrangements. Key expected fragments include:
-
[M]⁺: The molecular ion peak.
-
[M - NO₂]⁺: Loss of the nitro group.
-
[C₅H₄NO₂]⁺: Fragment corresponding to the nitropyridine moiety.
-
[C₅H₅O]⁺: Fragment corresponding to the furfuryl moiety.
Experimental Protocol for Mass Spectrometry
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Workflow for Mass Spectrometric Analysis.
References
An In-depth Technical Guide to the Solubility and Stability of 2-(Furan-2-ylmethoxy)-5-nitropyridine
Introduction: The Critical Role of Physicochemical Characterization in Drug Development
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles are the fundamental physicochemical properties of the molecule, which dictate its behavior in biological systems and its suitability for formulation. This technical guide provides a comprehensive exploration of two such cornerstone properties—solubility and stability—as they pertain to the compound 2-(Furan-2-ylmethoxy)-5-nitropyridine .
The solubility of an active pharmaceutical ingredient (API) is a primary determinant of its oral bioavailability, directly impacting the extent of its absorption from the gastrointestinal tract.[1][2] Concurrently, the chemical stability of an API governs its shelf-life, dictates storage conditions, and ensures that the patient receives a safe and efficacious product, free from potentially toxic degradation products.[3][4]
While direct experimental data for this compound is not extensively available in public literature, this guide will leverage established principles and data from structurally related nitropyridine and furan-containing compounds to provide a robust predictive analysis.[5] More importantly, it will equip researchers, scientists, and drug development professionals with the detailed, field-proven methodologies required to empirically determine these critical parameters. The protocols described herein are designed as self-validating systems, grounded in the guidelines of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1]
Section 1: Predicted Physicochemical Properties and Solubility Profile
The structure of this compound, featuring a nitropyridine core linked to a furan moiety via a methoxy bridge, suggests a molecule of moderate polarity. The nitro group, a strong electron-withdrawing group, and the pyridine nitrogen are expected to be key contributors to its chemical reactivity and intermolecular interactions.[5]
Qualitative Solubility Assessment
Based on the principle of "like dissolves like" and the known solubility characteristics of similar heterocyclic compounds, a qualitative solubility profile can be predicted.[5] The presence of both polar (nitro group, ether linkage, pyridine nitrogen) and non-polar (furan and pyridine rings) regions suggests a degree of solubility in a range of organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Polar Aprotic | Soluble | Solvents like Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), and Tetrahydrofuran (THF) are expected to effectively solvate the molecule. |
| Polar Protic | Moderately Soluble | Solvents such as Methanol and Ethanol are likely to be effective, though to a lesser extent than polar aprotic solvents. |
| Non-Polar | Sparingly Soluble | Solvents like n-hexane are unlikely to be effective solubilizing agents. |
| Aqueous (pH 7.4) | Poorly Soluble | The lack of readily ionizable groups suggests that aqueous solubility will be limited. |
Quantitative Solubility Determination: Experimental Protocols
To move beyond prediction and obtain definitive quantitative data, rigorous experimental evaluation is essential. The two primary methods for solubility assessment are the kinetic and thermodynamic (equilibrium) assays.[2][6][7]
This high-throughput method is ideal for early-stage drug discovery, providing a rapid assessment of a compound's solubility.[2][7] It measures the concentration of a compound that remains in solution after being introduced from a concentrated DMSO stock into an aqueous buffer.[2]
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.[6]
-
Serial Dilution: In a 96-well microtiter plate, perform a serial dilution of the DMSO stock solution with the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours, to allow for precipitation.[7]
-
Analysis: Measure the light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.[2]
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1][8] It measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium.
Experimental Protocol: Shake-Flask Equilibrium Solubility
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the solvents of interest (e.g., purified water, pH-adjusted buffers).[1][8]
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[1] The time to reach equilibrium should be experimentally determined by sampling at various time points until the concentration plateaus.[8]
-
Phase Separation: After incubation, confirm the presence of undissolved solid. Separate the solid and liquid phases by centrifugation or filtration using a low-binding filter (e.g., 0.22 µm PVDF).[1]
-
Quantification: Accurately dilute an aliquot of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[1][9]
Caption: Workflow for Equilibrium Solubility Determination.
Section 2: Stability Profile and Forced Degradation Studies
The stability of this compound is a critical quality attribute. Forced degradation, or stress testing, is a systematic process to identify the likely degradation products and pathways of an API.[1][4] This information is instrumental in developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[3][10]
Predicted Stability Profile
Nitropyridine derivatives can be susceptible to degradation under various conditions.[11][12] The presence of the furan ring, which can be sensitive to strong acids and oxidation, adds another potential liability.
Table 2: Predicted Stability and Potential Degradation Pathways
| Stress Condition | Predicted Stability | Potential Degradation Pathway |
| Acidic (HCl) | Susceptible | Hydrolysis of the ether linkage or degradation of the furan ring. |
| Basic (NaOH) | Susceptible | Nucleophilic attack on the pyridine ring, potentially leading to ring-opening or substitution.[11] |
| Oxidative (H₂O₂) | Susceptible | Oxidation of the furan ring or other susceptible moieties.[12] |
| Thermal | Likely Stable | Expected to be stable at moderate temperatures, but degradation may occur at elevated temperatures. |
| Photolytic | Susceptible | Nitroaromatic compounds are often photolabile and can undergo degradation upon exposure to UV light.[12] |
Experimental Protocol: Forced Degradation Studies
The goal of forced degradation is to achieve 5-20% degradation of the API to ensure that the analytical method can detect and resolve the degradation products from the parent compound.[13]
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.[13]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.[1]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.[1]
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.[1]
-
Thermal Stress: Store the solid compound at 80°C.[1]
-
Photostability: Expose the solution to a combination of UV and visible light as per ICH Q1B guidelines.[13]
-
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the extent of degradation.[8]
-
Neutralization: For acid and base-stressed samples, neutralize the solution before analysis to prevent further degradation.
-
Analysis: Analyze all samples using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.
Caption: Workflow for a Forced Degradation Study.
Section 3: Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the API due to degradation.[3][14] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[9][15]
Protocol: HPLC Method Development
-
Column Selection: Start with a reverse-phase C18 column, which is versatile for compounds of moderate polarity.[15]
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed to ensure the separation of both the parent compound and its potential degradation products.[9]
-
Wavelength Selection: Determine the optimal UV detection wavelength by acquiring the UV spectrum of this compound. The wavelength of maximum absorbance should be chosen to ensure high sensitivity.[15]
-
Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and column temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Method Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion
While the specific solubility and stability data for this compound require empirical determination, this guide provides a robust framework for such an investigation. By understanding the behavior of structurally related compounds and employing the detailed, validated protocols outlined herein, researchers can confidently characterize these critical physicochemical properties. This essential data will inform crucial decisions in the drug development pipeline, from lead optimization and formulation development to the establishment of appropriate storage conditions and shelf-life, ultimately contributing to the successful progression of new therapeutic agents.
References
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AxisPharm. Solubility Test. [Link]
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PubMed. In vitro solubility assays in drug discovery. [Link]
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World Health Organization (WHO). Annex 4. [Link]
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LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
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International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development –A Review. [Link]
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MedCrave online. Forced Degradation Studies. [Link]
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Journal of Pharmaceutical and Biomedical Analysis. Forced degradation and impurity profiling. [Link]
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International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. Stability Indicating HPLC Method Development: A Review. [Link]
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Natural Volatiles & Essential Oils. Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
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PubChem - NIH. 2-(Furan-2-yl)-4-nitropyrimidine. [Link]
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MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]
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A Technical Guide to the Core Starting Materials for the Synthesis of 2-(Furan-2-ylmethoxy)-5-nitropyridine
Abstract: This in-depth technical guide provides a comprehensive analysis of the essential starting materials required for the synthesis of 2-(Furan-2-ylmethoxy)-5-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The primary synthetic route, the Williamson ether synthesis, is elucidated, focusing on the critical roles and procurement of the two key precursors: 2-chloro-5-nitropyridine and furan-2-ylmethanol. This document details the synthesis of these precursors, outlines stringent quality control parameters, and provides detailed, field-proven experimental protocols. It is intended to serve as a vital resource for researchers, synthetic chemists, and drug development professionals engaged in the synthesis of novel heterocyclic entities.
Introduction: The Significance of this compound
Heterocyclic compounds form the bedrock of modern medicinal chemistry. Within this vast landscape, molecules incorporating furan and pyridine rings are particularly prominent due to their versatile chemical properties and profound biological activities.[1][2] The furan ring, a five-membered aromatic heterocycle, is a structural component in numerous pharmacologically active compounds, contributing to antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3] Similarly, the nitropyridine scaffold is a crucial building block for various therapeutic agents.
This compound (Molecular Formula: C₁₀H₈N₂O₄) is a compound that strategically combines these two pharmacophores.[4] Its structure is a nexus of the electron-rich furan moiety and the electron-deficient, highly functionalizable nitropyridine system, making it a valuable intermediate for the synthesis of more complex drug candidates, particularly in areas like VEGFR-2 inhibition for anti-angiogenic therapies.[5][6] A robust and well-understood synthesis of this molecule is therefore paramount, beginning with a thorough understanding of its core starting materials.
Core Synthetic Strategy: A Retrosynthetic Approach
The ether linkage in this compound is most efficiently constructed via the Williamson ether synthesis.[7][8] This classic yet powerful Sɴ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl or aryl halide.[7][9][10] The reaction is highly reliable, particularly when using a primary alcohol and an activated aryl halide.
A retrosynthetic analysis logically disconnects the ether C-O bond, identifying the two essential building blocks: an electrophilic nitropyridine derivative and a nucleophilic furan alkoxide. The nitro group at the 5-position of the pyridine ring strongly activates the 2-position (the carbon bearing the leaving group) towards nucleophilic aromatic substitution, making this an ideal strategy.
Caption: Retrosynthetic analysis of the target molecule.
Starting Material 1: 2-Chloro-5-nitropyridine (The Electrophile)
2-Chloro-5-nitropyridine serves as the activated electrophilic partner in the synthesis. The chlorine atom at the C2 position is an excellent leaving group, and its displacement is facilitated by the strong electron-withdrawing effect of the nitro group at C5.
Synthesis and Sourcing of 2-Chloro-5-nitropyridine
While commercially available, understanding the synthesis of this precursor is critical for assessing purity and potential side products. The most common laboratory and industrial routes originate from 2-aminopyridine or 2-hydroxypyridine.
-
Route A: From 2-Aminopyridine: This is a two-step process. First, 2-aminopyridine is nitrated using a mixture of concentrated sulfuric and fuming nitric acid to yield 2-amino-5-nitropyridine.[11] This intermediate is then subjected to a Sandmeyer-type reaction, where it is converted to a diazonium salt with sodium nitrite in hydrochloric acid, followed by displacement with a chloride source to give the final product.[11]
-
Route B: From 2-Hydroxy-5-nitropyridine: An alternative route involves the chlorination of 2-hydroxy-5-nitropyridine.[12] This transformation is typically achieved using potent chlorinating agents such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅), at elevated temperatures.[12][13][14]
Caption: Common synthetic routes to 2-Chloro-5-nitropyridine.
Quality Specifications and Commercial Availability
For successful synthesis, high purity of 2-chloro-5-nitropyridine is essential. Impurities from the synthesis, such as the starting materials or regioisomers, can lead to difficult-to-remove byproducts.
| Parameter | Specification | Rationale |
| CAS Number | 4548-45-2 | Unique identifier for chemical substance registration. |
| Appearance | Yellow to light brown crystalline solid | Visual inspection for gross contamination. |
| Purity (HPLC) | ≥ 99.0% | Ensures high yield and minimizes side reactions. |
| Melting Point | 106-109 °C | A sharp melting range indicates high purity. |
| Moisture | < 0.5% | Water can interfere with the strong base used in the subsequent step. |
Table 1: Quality Control Specifications for 2-Chloro-5-nitropyridine.
A multitude of chemical suppliers offer this reagent in various grades and quantities.
| Supplier | Grade | Notes |
| Sigma-Aldrich (MilliporeSigma) | 99% | Widely available for research and development scales.[15] |
| Kindchem Co., Ltd | Industrial Grade / 99% | Supplier for larger quantities and process development.[16] |
| Ottokemi | 99% | Used in the preparation of novel VEGFR2 kinase inhibitors.[5] |
| Various ChemicalBook Listings | ≥98% to 99% | A platform to source from multiple manufacturers.[17] |
Table 2: Representative Commercial Suppliers for 2-Chloro-5-nitropyridine.
Starting Material 2: Furan-2-ylmethanol (The Nucleophile)
Furan-2-ylmethanol, commonly known as furfuryl alcohol, is the source of the nucleophilic alkoxide. It is a primary alcohol, which is ideal for Sɴ2 reactions as it minimizes steric hindrance.
Synthesis and Sourcing of Furan-2-ylmethanol
Furan-2-ylmethanol is an industrially significant chemical, primarily manufactured by the catalytic hydrogenation of furfural. Furfural itself is produced from the acid-catalyzed digestion of pentosan polysaccharides found in biomass like corncobs and sugarcane bagasse. This production from renewable feedstocks makes furan-2-ylmethanol a "green" chemical, an increasingly important consideration in modern drug development.
Quality Specifications and Commercial Availability
Furan-2-ylmethanol is a colorless liquid when pure, but it is prone to discoloration (turning yellow to amber) upon exposure to air and light due to polymerization and degradation, especially under acidic conditions.[18] Using fresh, high-purity material is crucial.
| Parameter | Specification | Rationale |
| CAS Number | 98-00-0 | Unique identifier for chemical substance registration.[19] |
| Appearance | Clear, colorless liquid | Color indicates degradation or presence of impurities. |
| Purity (GC) | ≥ 98.5% | Ensures the active nucleophile concentration is high. |
| Water Content | < 0.5% | Water will consume the strong base, reducing yield. |
| Acidity | Low | Acidic impurities can catalyze degradation and polymerization. |
Table 3: Quality Control Specifications for Furan-2-ylmethanol.
This is a commodity chemical and is readily available from numerous suppliers.
| Supplier | Purity | Notes |
| Simson Pharma Limited | High Purity | Provides Certificate of Analysis with purchase. |
| Ataman Kimya | 98.5% | Details industrial uses in resins and as a solvent. |
| ChemicalBook Listings | 99% to 99.9% | Multiple traders and manufacturers available.[20] |
| Matrix Fine Chemicals | N/A | Provides detailed chemical properties and identifiers.[19] |
Table 4: Representative Commercial Suppliers for Furan-2-ylmethanol.
Field-Proven Experimental Protocol
This protocol describes a standard laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
-
Furan-2-ylmethanol (≥98.5%, anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Chloro-5-nitropyridine (≥99%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology
-
Alkoxide Formation (Nucleophile Generation):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add sodium hydride (1.1 equivalents, washed with anhydrous hexane to remove mineral oil if necessary).
-
Suspend the NaH in anhydrous DMF (approx. 5 mL per 1 mmol of the limiting reagent).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add a solution of furan-2-ylmethanol (1.0 equivalent) in anhydrous DMF dropwise via the dropping funnel.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the sodium furfuryl alkoxide.[10] The evolution of hydrogen gas will be observed. Anhydrous DMF is a polar aprotic solvent that effectively solvates the sodium cation and promotes the Sɴ2 mechanism without interfering with the strong base.[10]
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Nucleophilic Aromatic Substitution:
-
Dissolve 2-chloro-5-nitropyridine (1.0 equivalent, the limiting reagent) in a minimal amount of anhydrous DMF.
-
Add this solution to the stirred alkoxide mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Causality: The highly nucleophilic alkoxide attacks the electron-deficient C2 carbon of the nitropyridine ring, displacing the chloride leaving group in a concerted Sɴ2-type mechanism.[7][8] Moderate heating increases the reaction rate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.[21]
-
Caption: Experimental workflow for the synthesis of the target molecule.
Conclusion
The successful synthesis of this compound is fundamentally dependent on the quality and handling of its two core starting materials: 2-chloro-5-nitropyridine and furan-2-ylmethanol. A Williamson ether synthesis provides a direct and efficient route to this valuable intermediate. By understanding the synthesis, potential impurities, and proper handling of these precursors, researchers can ensure a reproducible and high-yielding process, thereby accelerating the discovery and development of novel therapeutics derived from this promising heterocyclic scaffold.
References
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- Guidechem. (n.d.). How to Prepare 2-Chloro-5-nitropyridine?. Guidechem FAQ.
- ChemicalBook. (n.d.). 2-Chloro-5-nitropyridine synthesis. ChemicalBook.
- ChemicalBook. (n.d.). FURAN-2-YL(THIOPHEN-3-YL)METHANOL synthesis. ChemicalBook.
- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.
- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Google Patents.
- Ottokemi. (n.d.). 2-Chloro-5-nitropyridine, 99% 4548-45-2 - Manufacturers & Suppliers. Ottokemi.
- ChemicalBook. (n.d.). Furfuryl alcohol manufacturers and suppliers. ChemicalBook.
- ECHEMI. (2024). Buy 2-Chloro-5-nitropyridine Industrial Grade from Kindchem Co., Ltd. ECHEMI.
- Toocle.com. (n.d.). 2-Chloro-5-nitropyridine - China Supplier. Toocle.com.
- Benchchem. (2025). Technical Support Center: Synthesis of (5-Octylfuran-2-YL)methanol. Benchchem.
- Ataman Kimya. (n.d.). 2-FURANMETHANOL (FURFURYL ALCOHOL). Ataman Kimya.
- Matrix Fine Chemicals. (n.d.). (FURAN-2-YL)METHANOL | CAS 98-00-0. Matrix Fine Chemicals.
- Simson Pharma Limited. (n.d.). Furfuryl alcohol | CAS No- 98-00-0. Simson Pharma Limited.
- Ataman Kimya. (n.d.). 2-FURANMETHANOL. Ataman Kimya.
- Fisher Scientific. (n.d.). Sigma Aldrich 2-Chloro-5-nitropyridine 25 g. Fisher Scientific.
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
- Chemical-Suppliers.com. (n.d.). 5-Methyl-2-furanmethanol | CAS 3857-25-8. Chemical-Suppliers.com.
- ChemicalBook. (2025). 2-Chloro-5-nitropyridine | 4548-45-2. ChemicalBook.
- thermofisher.com. (n.d.). 5-Methyl-2-furanmethanol, 97% 5 g. Thermo Fisher Scientific.
- PubChemLite. (n.d.). 2-[(furan-2-yl)methoxy]-5-nitropyridine. PubChemLite.
- Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Chemistry Notes.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps.
- Benchchem. (2025). A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives. Benchchem.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific LLC.
- Organic Chemistry Portal. (n.d.). Synthesis of Furans. Organic Chemistry Portal.
- MDPI. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. MDPI.
- NIH PubChem. (n.d.). 2-(Furan-2-yl)-4-nitropyrimidine. PubChem.
- MDPI. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.
- Der Pharma Chemica. (n.d.). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica.
- NIH PMC. (n.d.). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PubMed Central.
- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
- Pharmacological activity of furan derivatives. (2024). Pharmacological activity of furan derivatives.
- ResearchGate. (2025). Furans, Thiophenes and Related Heterocycles in Drug Discovery. ResearchGate.
- PubMed. (2023). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. PubMed.
- Google Patents. (n.d.). US20080281099A1 - Process for purifying valacyclovir hydrochloride and intermediates thereof. Google Patents.
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An In-Depth Technical Guide to the Theoretical Properties of 2-(Furan-2-ylmethoxy)-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the theoretical and predicted physicochemical properties of 2-(Furan-2-ylmethoxy)-5-nitropyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document delineates the probable synthetic routes, detailed spectroscopic characterization, and in-silico analysis of its structural and electronic properties. By leveraging established methodologies for analogous furan and nitropyridine derivatives, this guide offers a robust framework for the synthesis, identification, and theoretical understanding of this target molecule. All protocols and theoretical discussions are grounded in established scientific principles and supported by references to relevant literature.
Introduction
Heterocyclic compounds containing furan and pyridine moieties are of significant interest in the field of drug discovery and materials science due to their diverse biological activities and unique electronic properties. The title compound, this compound, combines the electron-rich furan ring with the electron-deficient nitropyridine system, connected by a flexible ether linkage. This unique combination of functionalities suggests potential for this molecule to act as a versatile scaffold in the design of novel therapeutic agents or functional materials. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic substitution and modulating its potential biological interactions. This guide will explore the theoretical underpinnings of this molecule's structure, synthesis, and spectroscopic signature.
Molecular Structure and Physicochemical Properties
Based on its chemical formula, C₁₀H₈N₂O₄, the molecular weight of this compound is 220.19 g/mol . The structure consists of a furan ring linked via a methylene ether bridge to the 2-position of a 5-nitropyridine ring.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₀H₈N₂O₄ | N/A |
| Molecular Weight | 220.19 g/mol | N/A |
| CAS Number | 1065484-84-5 | N/A |
| Appearance | Expected to be a crystalline solid | General observation for similar compounds |
| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | General observation for similar compounds |
Synthesis and Purification
Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution
The synthesis would likely proceed via the reaction of 2-chloro-5-nitropyridine with the sodium salt of furfuryl alcohol (sodium furfuryloxide). 2-Chloro-5-nitropyridine is a commercially available starting material, and its synthesis from 2-hydroxypyridine is well-documented.[1][2]
Diagram of the Proposed Synthetic Workflow
Caption: A proposed workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol (Predicted)
Materials:
-
2-Chloro-5-nitropyridine
-
Furfuryl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Furfuryloxide: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add furfuryl alcohol (1.0 equivalent) dropwise at 0 °C.
-
Reaction: After the evolution of hydrogen gas ceases, add a solution of 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized compound would be confirmed through a combination of spectroscopic techniques. Based on the analysis of similar furan and nitropyridine derivatives, the following spectral data are anticipated.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on the furan and pyridine rings, as well as the methylene protons of the ether linkage. The chemical shifts will be influenced by the electronic environments of the respective rings. The ¹³C NMR will complement this by showing signals for all carbon atoms in the molecule.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Pyridine-H6 | ~9.0-9.2 | d | H adjacent to N and ortho to the nitro group |
| Pyridine-H4 | ~8.3-8.5 | dd | H meta to both substituents |
| Pyridine-H3 | ~7.0-7.2 | d | H ortho to the ether linkage |
| Furan-H5 | ~7.4-7.6 | m | H on furan ring adjacent to oxygen |
| Furan-H3 | ~6.4-6.6 | m | H on furan ring |
| Furan-H4 | ~6.3-6.5 | m | H on furan ring |
| Methylene (-CH₂-) | ~5.4-5.6 | s | Methylene bridge protons |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Pyridine-C2 | ~160-162 | Carbon bearing the ether linkage |
| Pyridine-C6 | ~145-147 | Carbon adjacent to N and ortho to nitro group |
| Pyridine-C5 | ~140-142 | Carbon bearing the nitro group |
| Pyridine-C4 | ~135-137 | Carbon meta to both substituents |
| Pyridine-C3 | ~110-112 | Carbon ortho to the ether linkage |
| Furan-C2 | ~150-152 | Carbon of furan attached to the methyleneoxy group |
| Furan-C5 | ~143-145 | Carbon of furan adjacent to oxygen |
| Furan-C3 | ~111-113 | Carbon of furan |
| Furan-C4 | ~110-112 | Carbon of furan |
| Methylene (-CH₂-) | ~65-68 | Methylene bridge carbon |
Diagram of the NMR Data Acquisition Workflow
Caption: A general workflow for acquiring and analyzing NMR data.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2950-2850 | Medium | C-H stretching (aliphatic -CH₂-) |
| ~1600-1580 | Strong | C=N and C=C stretching (pyridine ring) |
| ~1530-1500 | Strong | Asymmetric NO₂ stretching |
| ~1350-1330 | Strong | Symmetric NO₂ stretching |
| ~1250-1200 | Strong | Asymmetric C-O-C stretching (ether) |
| ~1050-1000 | Strong | Symmetric C-O-C stretching (ether) |
| ~850-800 | Strong | C-H out-of-plane bending (pyridine) |
| ~750-700 | Strong | C-H out-of-plane bending (furan) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak ([M]⁺) at m/z 220. The fragmentation pattern will likely involve cleavage of the ether bond, leading to characteristic fragment ions.
Predicted Fragmentation Pattern:
-
m/z 220: Molecular ion ([C₁₀H₈N₂O₄]⁺)
-
m/z 124: Loss of the furfuryl radical ([C₅H₄N₂O₂]⁺)
-
m/z 81: Furfuryl cation ([C₅H₅O]⁺)
-
m/z 96: Loss of the 5-nitropyridin-2-oxy radical ([C₅H₅O₂]⁺)
Theoretical Properties (Computational Analysis)
Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the electronic structure and reactivity of molecules. For this compound, DFT calculations would provide insights into its molecular orbitals, electrostatic potential, and reactivity.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity.
-
HOMO: The HOMO is expected to be localized primarily on the electron-rich furan ring and the ether oxygen, indicating these are the most probable sites for electrophilic attack.
-
LUMO: The LUMO is anticipated to be predominantly located on the electron-deficient 5-nitropyridine ring, particularly around the nitro group and the carbon atoms of the pyridine ring. This suggests that the pyridine ring is the likely site for nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates higher reactivity. For this molecule, a moderate HOMO-LUMO gap is expected, reflecting a balance between the electron-donating and electron-withdrawing moieties.
Diagram of HOMO-LUMO Interaction
Caption: A conceptual representation of the HOMO and LUMO energy levels.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophiles and nucleophiles.
-
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are expected around the oxygen atoms of the nitro group and the furan ring, as well as the nitrogen atom of the pyridine ring. These areas are susceptible to electrophilic attack.
-
Positive Potential (Blue): Regions of positive electrostatic potential are anticipated around the hydrogen atoms and, significantly, on the carbon atoms of the pyridine ring, particularly those adjacent to the nitro group. These sites are prone to nucleophilic attack.
The MEP surface would visually confirm the electronic push-pull nature of this molecule, with the furan-methoxy portion being electron-donating and the nitropyridine moiety being electron-accepting.
Potential Applications
The structural features of this compound suggest several potential applications:
-
Medicinal Chemistry: The nitropyridine scaffold is present in a number of biologically active compounds. The furan moiety can also contribute to biological activity and can be a site for further functionalization. This molecule could serve as a lead compound for the development of new antimicrobial, anticancer, or anti-inflammatory agents.
-
Materials Science: The push-pull electronic nature of the molecule could give rise to interesting optical and electronic properties, making it a candidate for applications in nonlinear optics or as a component in organic light-emitting diodes (OLEDs).
Conclusion
This technical guide has provided a comprehensive theoretical overview of this compound. While experimental data for this specific molecule is not yet widely available, a robust understanding of its properties can be extrapolated from established chemical principles and the study of analogous compounds. The proposed synthetic route is based on reliable and well-documented reactions. The predicted spectroscopic data provides a clear roadmap for the characterization of this molecule upon its synthesis. Furthermore, computational analysis of its electronic structure offers valuable insights into its potential reactivity and applications. This guide serves as a foundational resource for researchers interested in the synthesis and exploration of this and related heterocyclic compounds.
References
- Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. MDPI.
- Methyl 5-(2-Fluoro-4-nitrophenyl)
- Synthesis and Characterization of Three New Furan-Containing Terpyridine Deriv
- Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory.
- CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Synthesis of 2-methoxy-4-methyl-5-nitropyridine. PrepChem.com.
- Synthesis, molecular and solid state structure of 5-(5-nitro furan-2-ylmethylen), 3- N -(2-methoxy phenyl),2-N'-(2-methoxyphenyl) imino thiazolidin-4-one: X-ray powder diffraction and DFT studies.
- A Complete Synergy on the Experimental and Theoretical Study of the Pyridine Derivatives- 2-Hydroxy-5-Nitropyridine and 2-Chloro-5-Nitropyridine.
- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- The Role of Molecular Electrostatic Potentials in the Formation of a Halogen Bond in Furan⋅⋅⋅XY and Thiophene⋅⋅⋅XY Complexes.
- Molecular orbitals and energies for the HOMO-1, HOMO and LUMO and LUMO + 1 of 2-chloro-5-nitro pyridine.
- CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
- In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. Benchchem.
- Correlating Reactivity Trends with Frontier Molecular Orbitals. WuXi Biology.
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An In-Depth Technical Guide to the Synthesis and Potential Significance of 2-(Furan-2-ylmethoxy)-5-nitropyridine
Abstract
This technical guide delineates a comprehensive approach to the synthesis of the novel compound 2-(Furan-2-ylmethoxy)-5-nitropyridine. In the absence of prior art for this specific molecule, this document proposes a robust and scientifically grounded synthetic pathway leveraging the well-established Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, and a discussion of the potential applications of this and structurally related compounds. The synthesis involves the nucleophilic substitution of 2-chloro-5-nitropyridine with the alkoxide of furan-2-ylmethanol. This document provides a step-by-step methodology, from reagent preparation to product purification and characterization, underpinned by established chemical principles. Furthermore, it explores the potential pharmacological relevance of the target molecule by examining the known bioactivities of its constituent furan and nitropyridine moieties.
Introduction: The Rationale for a Novel Furan-Nitropyridine Conjugate
The convergence of distinct pharmacophores into a single molecular entity is a well-established strategy in drug discovery, often leading to compounds with novel or enhanced biological activities. The target molecule, this compound, represents such a conjugate, combining the versatile furan ring with the electronically distinct nitropyridine system.
The furan nucleus is a ubiquitous scaffold in a multitude of biologically active compounds, contributing to a wide array of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects[1][2][3]. Its ability to act as a bioisostere for other aromatic rings and engage in various intermolecular interactions makes it a privileged structure in medicinal chemistry[1]. On the other hand, the nitropyridine moiety is a key component in various pharmaceuticals and serves as a versatile synthetic intermediate[4][5]. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, often imparting unique reactivity and biological characteristics.
Given the individual pedigrees of these two heterocyclic systems, their combination in this compound presents an intriguing target for synthesis and biological evaluation. This guide provides the foundational knowledge for its creation and subsequent investigation.
Proposed Synthesis: The Williamson Ether Synthesis Approach
The most logical and efficient pathway to construct the ether linkage in this compound is the Williamson ether synthesis. This venerable yet highly reliable method involves the reaction of an alkoxide with an alkyl halide (or a suitable equivalent) via an SN2 mechanism[6][7][8].
In this proposed synthesis, the alkoxide of furan-2-ylmethanol will act as the nucleophile, attacking the electron-deficient carbon at the 2-position of 2-chloro-5-nitropyridine. The nitro group at the 5-position of the pyridine ring enhances the electrophilicity of the C2 carbon, making it more susceptible to nucleophilic attack and facilitating the displacement of the chloride leaving group.
The overall proposed reaction is depicted below:
Caption: Key steps in the proposed SN2 mechanism.
Detailed Experimental Protocol
This section provides a comprehensive, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 2-Chloro-5-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | ≥98% | Sigma-Aldrich |
| Furan-2-ylmethanol | C₅H₆O₂ | 98.10 | ≥98% | Alfa Aesar |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Acros Organics | |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9% | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR |
| Hexane | C₆H₁₄ | 86.18 | ACS Grade | VWR |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | Lab Prepared |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | - | Lab Prepared |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | J.T. Baker |
Step-by-Step Synthesis Procedure
-
Preparation of the Alkoxide: a. To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol, 1.1 eq). b. Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, carefully decanting the hexane each time. c. Add anhydrous THF (20 mL) to the washed sodium hydride. d. Cool the suspension to 0 °C in an ice bath. e. Slowly add a solution of furan-2-ylmethanol (0.98 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) to the sodium hydride suspension dropwise over 15 minutes. f. Allow the reaction mixture to warm to room temperature and stir for 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium alkoxide.
-
Etherification Reaction: a. Prepare a solution of 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol, 1.0 eq) in anhydrous THF (15 mL). b. Add the 2-chloro-5-nitropyridine solution to the freshly prepared sodium furan-2-ylmethoxide solution at room temperature. c. Heat the reaction mixture to reflux (approximately 66 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system. The reaction is expected to be complete within 4-6 hours.
-
Work-up and Purification: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. b. Quench the reaction by the slow addition of water (20 mL). c. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). d. Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. f. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C-O-C ether linkage, NO₂ group).
-
Melting Point Analysis: To assess the purity of the final product.
Potential Applications and Future Directions
While the biological activity of this compound is yet to be determined, its structural components suggest several avenues for investigation:
-
Antimicrobial Activity: Many furan and nitropyridine derivatives exhibit potent antimicrobial properties. The synergistic effect of these two moieties could lead to a novel class of antimicrobial agents.
-
Anticancer Properties: The furan ring is present in several anticancer drugs, and some nitropyridines have also shown cytotoxic effects against cancer cell lines.
-
Enzyme Inhibition: The electron-deficient nature of the nitropyridine ring and the hydrogen bonding capabilities of the furan oxygen could facilitate interactions with various biological targets, including enzymes.
Future research should focus on the biological screening of this compound against a panel of microbial strains and cancer cell lines. Furthermore, structural modifications to the furan and pyridine rings could be explored to develop a library of analogues for structure-activity relationship (SAR) studies.
Conclusion
This technical guide has presented a detailed and scientifically sound protocol for the synthesis of the novel compound this compound via the Williamson ether synthesis. The proposed methodology is based on well-established chemical principles and provides a clear pathway for the preparation and purification of this target molecule. The potential for this compound to exhibit interesting biological activities, owing to its hybrid furan-nitropyridine structure, makes it a compelling candidate for further investigation in the fields of medicinal chemistry and drug discovery.
References
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link] [6]2. Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link] [8]3. Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link] [1]4. Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link] [9]5. ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link] [4]6. ResearchGate. (2017). IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. Retrieved from [Link] [2]7. Royal Society of Chemistry. (2024). Pharmacological activity of furan derivatives. Retrieved from [Link] [3]8. University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link] [10]9. Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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- 10. scholarship.richmond.edu [scholarship.richmond.edu]
Methodological & Application
Synthesis of 2-(Furan-2-ylmethoxy)-5-nitropyridine: An Application Note and Detailed Protocol
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, molecules incorporating both furan and pyridine scaffolds are of significant interest due to their diverse biological activities. The furan moiety is a prevalent structural motif in numerous bioactive natural products and pharmaceuticals, known to impart a range of pharmacological properties. Similarly, the pyridine ring is a fundamental component of many essential biological molecules and therapeutic agents. The title compound, 2-(furan-2-ylmethoxy)-5-nitropyridine, combines these two important heterocycles, suggesting its potential as a valuable building block for the development of new chemical entities with unique biological or material properties.
This document provides a comprehensive guide to the synthesis of this compound. It is intended for an audience of researchers, scientists, and professionals in drug development and organic synthesis. The protocol is based on the well-established Williamson ether synthesis, a robust and versatile method for the formation of ethers.[1][2][3][4][5] This guide will detail the reaction mechanism, provide a step-by-step experimental protocol, and outline the necessary characterization techniques to ensure the successful synthesis and validation of the target compound.
Reaction Principle and Mechanism
The synthesis of this compound is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the alkoxide of furfuryl alcohol acts as the nucleophile, attacking the electron-deficient carbon atom at the 2-position of the 2-chloro-5-nitropyridine ring. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4][5]
The key steps of the mechanism are as follows:
-
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of furfuryl alcohol, forming the more nucleophilic furfuryl alkoxide.
-
Nucleophilic Attack: The newly formed furfuryl alkoxide attacks the carbon atom bonded to the chlorine atom in 2-chloro-5-nitropyridine. This attack occurs from the backside of the C-Cl bond.
-
Transition State: A transient, high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.
-
Displacement: The chlorine atom is displaced as a chloride ion (leaving group), and a new carbon-oxygen bond is formed, resulting in the desired ether product, this compound.
The nitro group at the 5-position of the pyridine ring plays a crucial role in activating the ring towards nucleophilic aromatic substitution, making the 2-position more susceptible to attack.
Experimental Workflow
The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Synthesis Protocol
This protocol outlines the synthesis of this compound on a laboratory scale.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Chloro-5-nitropyridine | 158.55 | 10.0 | 1.59 g |
| Furfuryl alcohol | 98.10 | 12.0 | 1.18 g (1.04 mL) |
| Sodium hydride (60% in oil) | 24.00 | 15.0 | 0.60 g |
| Anhydrous Dimethylformamide (DMF) | - | - | 50 mL |
| Ethyl acetate | - | - | As needed |
| Hexane | - | - | As needed |
| Deionized Water | - | - | As needed |
| Brine (Saturated NaCl solution) | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
| Silica Gel (for chromatography) | - | - | As needed |
Equipment:
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.60 g, 15.0 mmol, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time.
-
Add anhydrous DMF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add furfuryl alcohol (1.18 g, 12.0 mmol) dropwise to the stirred suspension of sodium hydride in DMF.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium furfuryl alkoxide.
-
-
Nucleophilic Substitution Reaction:
-
In a separate flask, dissolve 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol) in anhydrous DMF (20 mL).
-
Add the solution of 2-chloro-5-nitropyridine to the freshly prepared sodium furfuryl alkoxide solution at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system).
-
-
Work-up and Purification:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into ice-cold deionized water (150 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.
-
Characterization and Validation
The successful synthesis of this compound must be confirmed through various spectroscopic techniques. Due to the absence of directly published experimental data for this specific compound, the following are expected characterization data based on its chemical structure and data from similar compounds.
Physical Appearance: Expected to be a solid at room temperature.
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel
-
Mobile Phase: Hexane/Ethyl Acetate (e.g., 3:1 v/v)
-
Visualization: UV light (254 nm)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan and pyridine rings, as well as the methylene bridge.
-
Signals for the furan protons.
-
Signals for the pyridine protons, with the proton adjacent to the nitro group being the most downfield.
-
A singlet for the methylene protons (-O-CH2-).
-
-
13C NMR: The carbon NMR spectrum should display the corresponding signals for all unique carbon atoms in the molecule.
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for the C-O-C ether linkage.
-
Strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro group (NO2).
-
Bands associated with the C=C and C-H bonds of the furan and pyridine rings.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (C10H8N2O4, MW: 220.18 g/mol ).
-
Predicted monoisotopic mass is 220.0484 Da.[6]
-
Expected adducts in high-resolution mass spectrometry would include [M+H]+ at m/z 221.0557 and [M+Na]+ at m/z 243.0376.[6]
Safety Precautions
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle with extreme care in a fume hood and under an inert atmosphere.
-
Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-Chloro-5-nitropyridine: This compound is an irritant. Avoid contact with skin and eyes.
-
General Precautions: Standard laboratory safety practices should be followed, including the use of a lab coat, safety glasses, and gloves.
Conclusion
The protocol described in this application note provides a detailed and reliable method for the synthesis of this compound via the Williamson ether synthesis. This method is straightforward and utilizes readily available starting materials. The successful synthesis and purification of the target compound will provide researchers with a valuable building block for further investigation into its potential biological and material science applications. The provided characterization guidelines will aid in the verification of the final product's identity and purity.
References
-
PubChem. 2-[(furan-2-yl)methoxy]-5-nitropyridine. National Center for Biotechnology Information. [Link]
-
Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Pharm D Guru. 36. Williamson Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
NIST. Furan, 2-(methoxymethyl)-. National Institute of Standards and Technology. [Link]
-
PubChem. 2-(Furan-2-yl)-4-nitropyrimidine. National Center for Biotechnology Information. [Link]
-
NIST. Furan. National Institute of Standards and Technology. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR)
-
ResearchGate. FT-IR spectrum curves of 2-amino-5-nitropyridine pentaborate (red line)... [Link]
-
MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2019(2), M1062. [Link]
-
ResearchGate. 1 H NMR spectrum of 5-(furan-2-ylmethylene). [Link]
-
NIST. Furan, 2-methyl-. National Institute of Standards and Technology. [Link]
-
Journal of the Chemical Society (Resumed). (1965). 1131. Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans. 6057. [Link]
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The Royal Society of Chemistry. c5sc02983j1.pdf. [Link]
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The Strategic Utility of 2-(Furan-2-ylmethoxy)-5-nitropyridine in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic combination of distinct pharmacophores into a single molecular entity represents a powerful approach to the discovery of novel bioactive compounds. 2-(Furan-2-ylmethoxy)-5-nitropyridine emerges as a noteworthy intermediate, integrating the biologically significant furan and nitropyridine moieties. The furan ring is a cornerstone in numerous pharmaceuticals and natural products, valued for its diverse chemical reactivity and ability to engage in various biological interactions.[1][2] Concurrently, the nitropyridine scaffold serves as a versatile precursor in the synthesis of a wide array of functionalized pyridine derivatives with applications in drug discovery.[3]
This technical guide provides a comprehensive overview of this compound as a key intermediate. It details a robust synthetic protocol for its preparation, methods for its characterization, and explores its application in the synthesis of more complex molecular architectures, underscoring its potential in the development of novel therapeutics.
Synthesis of this compound: A Modified Williamson Ether Synthesis
The preparation of this compound is efficiently achieved through a Williamson ether synthesis, a reliable and widely employed method for the formation of ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific application, the alkoxide of furfuryl alcohol displaces the chloride from 2-chloro-5-nitropyridine.
Reaction Scheme
Caption: General workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
2-Chloro-5-nitropyridine
-
Furfuryl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice-water bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF. Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Furfuryl Alcohol: Slowly add furfuryl alcohol (1.1 equivalents) dropwise to the cooled suspension of sodium hydride. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Addition of 2-Chloro-5-nitropyridine: In a separate flask, dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Workup: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound as a solid.
Causality Behind Experimental Choices:
-
Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of furfuryl alcohol to form the corresponding alkoxide.
-
Anhydrous DMF as Solvent: DMF is a polar apathetic solvent that is suitable for SNAr reactions. Its anhydrous nature is crucial to prevent the quenching of the sodium hydride.
-
Inert Atmosphere: The use of an inert atmosphere is necessary to prevent the reaction of sodium hydride with atmospheric moisture.
-
Controlled Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between sodium hydride and furfuryl alcohol.
Characterization of this compound
Thorough characterization of the synthesized intermediate is essential to confirm its identity and purity. The following are the expected spectroscopic data for this compound.
Table 1: Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the furan and pyridine ring protons, as well as the methylene protons of the furfuryl group. |
| ¹³C NMR | Resonances for the carbons of the furan and pyridine rings, and the methylene carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C-O-C ether linkage, the nitro group (NO₂), and the aromatic C-H and C=C bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₈N₂O₄, MW: 220.18 g/mol ).[4] |
Application in Organic Synthesis: A Precursor to Bioactive Scaffolds
This compound is a valuable intermediate for the synthesis of more complex heterocyclic systems. The nitro group can be readily reduced to an amino group, which can then be further functionalized. Additionally, the furan and pyridine rings can undergo various chemical transformations.
Synthetic Utility Workflow
Caption: A logical workflow illustrating the synthetic potential of the intermediate.
A key application of this intermediate is in the synthesis of substituted pyrazolopyridines, a class of compounds known to exhibit a range of biological activities, including the inhibition of protein kinases such as CDK2.[1] The synthesis of these derivatives often involves the reduction of the nitro group to an amine, followed by diazotization and cyclization reactions.
Conclusion
This compound is a strategically important intermediate that provides a gateway to a variety of complex heterocyclic molecules with potential applications in drug discovery and development. The synthetic protocol detailed herein offers a reliable method for its preparation, and its versatile chemical nature allows for its elaboration into diverse molecular scaffolds. As the demand for novel therapeutic agents continues to grow, the utility of such well-designed building blocks in organic synthesis is of paramount importance.
References
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Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
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Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
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Nitropyridines, Their Synthesis and Reactions - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
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- 4. 2-(Furan-2-ylMethoxy)-5-nitro-pyridine, 98+% C10H8N2O4, MW: 220.19 | 1065484-84-5 [chemicalbook.com]
Application Notes and Protocols: The Reaction of 2-(Furan-2-ylmethoxy)-5-nitropyridine with Amines
Abstract: This document provides a comprehensive technical guide on the reaction of 2-(Furan-2-ylmethoxy)-5-nitropyridine with various primary and secondary amines. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, offering a versatile pathway to synthesize a diverse library of 2-amino-5-nitropyridine derivatives. These products are valuable intermediates in medicinal chemistry and materials science, finding applications in the development of novel therapeutic agents and functional materials.[1] This guide details the underlying reaction mechanism, explains the rationale behind experimental choices, provides step-by-step protocols for different classes of amines, and presents expected outcomes and troubleshooting advice for researchers, scientists, and drug development professionals.
The Underlying Chemistry: A Mechanistic Perspective
The reaction between this compound and an amine is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike nucleophilic substitutions on aliphatic systems (SN1 and SN2), the SNAr mechanism is a two-step addition-elimination process.[2]
The Addition-Elimination Mechanism
The reaction is initiated by the attack of the amine nucleophile on the electron-deficient carbon atom (C2) of the pyridine ring. The rate-determining step is the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[2] This intermediate is stabilized by resonance, with the negative charge being delocalized effectively onto the oxygen atoms of the strongly electron-withdrawing nitro group at the para-position (C5).[3] In the final, rapid step, the aromaticity of the pyridine ring is restored by the expulsion of the furfuryl alkoxide leaving group.
The presence of the nitro group is critical; it serves to activate the pyridine ring towards nucleophilic attack, making the reaction feasible even with a relatively poor alkoxide leaving group.[2][3]
Causality of Experimental Choices
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are preferred. They effectively solvate the cationic species without hydrogen bonding to the amine nucleophile, thus preserving its reactivity. For less reactive amines, higher boiling point solvents like DMSO or DMF are advantageous as they allow for higher reaction temperatures.[4]
-
Temperature: The reaction often requires heating to overcome the activation energy for the formation of the Meisenheimer complex. Temperatures typically range from 80 °C to 140 °C. The furan-2-ylmethoxy group is a less effective leaving group than a halide (e.g., chloride), often necessitating more forcing conditions (higher temperatures or longer reaction times) to achieve good conversion.[5]
-
Base: While primary and secondary aliphatic amines are sufficiently nucleophilic to react directly, less nucleophilic aromatic amines or reactions that produce a proton (e.g., with primary amines forming a neutral product) can benefit from the addition of a non-nucleophilic base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃). The base serves to deprotonate the amine adduct in the Meisenheimer complex or scavenge the generated acid, driving the reaction to completion.[5]
Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 5-Nitropyridine derivatives are potentially toxic and should be handled with care.
Protocol 1: Reaction with Secondary Aliphatic Amines (e.g., Morpholine, Piperidine)
This protocol describes a general procedure for highly nucleophilic secondary amines.
Materials:
-
This compound
-
Secondary Amine (e.g., Morpholine, 1.1 eq.)
-
Anhydrous Ethanol or DMF
-
Triethylamine (Et₃N, 1.2 eq.)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq.).
-
Dissolution: Add anhydrous ethanol or DMF to achieve a concentration of approximately 0.2 M.
-
Reagent Addition: Add the secondary amine (1.1 eq.) to the solution, followed by triethylamine (1.2 eq.).
-
Reaction: Heat the mixture to reflux (for ethanol, ~78 °C) or 100 °C (for DMF) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% EtOAc in hexanes). The reaction is complete when the starting material spot is no longer visible (typically 2-6 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in ethyl acetate (approx. 50 mL for a 1 mmol scale reaction). d. Transfer the solution to a separatory funnel and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(substituted-amino)-5-nitropyridine.
Protocol 2: Reaction with Primary Aromatic Amines (e.g., Aniline)
Aromatic amines are less nucleophilic and generally require more forcing conditions.
Materials:
-
Same as Protocol 2.1, but using a primary aromatic amine (e.g., Aniline, 1.2 eq.) and anhydrous DMSO as the solvent. Potassium carbonate (K₂CO₃, 1.5 eq.) can be used as the base.
Procedure:
-
Setup & Dissolution: To a dry round-bottom flask, add this compound (1.0 eq.) and dissolve in anhydrous DMSO (approx. 0.2 M).
-
Reagent Addition: Add the primary aromatic amine (1.2 eq.) and powdered anhydrous potassium carbonate (1.5 eq.).
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC. These reactions are typically slower and may require 8-16 hours for completion.
-
Workup: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a beaker containing ice-water (approx. 100 mL for a 1 mmol scale reaction) and stir. A precipitate of the crude product may form. c. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying, Concentration, and Purification: Follow steps 7 and 8 from Protocol 2.1 to isolate the pure product.
Data Presentation and Analysis
The efficiency of the SNAr reaction is highly dependent on the nucleophilicity and steric bulk of the amine. Below is a table of representative yields that can be expected under optimized conditions.
| Amine Type | Specific Amine | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Secondary Aliphatic | Morpholine | Ethanol | Et₃N | Reflux | 2-4 | 85-95 |
| Secondary Aliphatic | Piperidine | Ethanol | Et₃N | Reflux | 2-4 | 90-98 |
| Primary Aliphatic | Benzylamine | Isopropanol | - | 80 | 2-4 | 85-95 |
| Primary Aromatic | Aniline | DMSO | K₂CO₃ | 140 | 12 | 60-75 |
| Primary Aromatic | 4-Methoxyaniline | DMF | K₂CO₃ | 120 | 8 | 70-85 |
Workflow and Troubleshooting
The overall experimental process can be visualized as a straightforward laboratory workflow.
Troubleshooting Guide:
-
Low or No Reaction:
-
Cause: Insufficient temperature; amine is not nucleophilic enough.
-
Solution: Increase the reaction temperature. Switch to a higher boiling point solvent (e.g., from Ethanol to DMF or DMSO). Add a base (K₂CO₃) if not already present, especially for aromatic amines.
-
-
Multiple Spots on TLC:
-
Cause: Incomplete reaction (starting material remains); formation of side products.
-
Solution: Ensure the reaction goes to completion. If side products are observed, purification by column chromatography may need careful optimization of the eluent system.
-
-
Difficulty in Purification:
-
Cause: Product is highly polar and streaks on the silica column.
-
Solution: Try adding a small percentage (0.5-1%) of triethylamine or ammonia in methanol to the eluent to suppress the interaction of the basic pyridine product with the acidic silica gel.
-
Conclusion
The nucleophilic aromatic substitution of this compound with amines is a robust and high-yield method for accessing functionalized 2-aminopyridine scaffolds. Understanding the SNAr mechanism allows for the rational selection of reaction conditions, including solvent, temperature, and the use of a base, to accommodate a wide range of amine nucleophiles. The protocols and data provided herein serve as a reliable starting point for researchers in the synthesis of novel molecules for drug discovery and materials science applications.
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Barker, G., et al. (2001). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. Available at: [Link]
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Desai, N. C., et al. (2012). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. Available at: [Link]
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Li, J. (2009). Synthetic development and applications of 4-aminopyridine. ResearchGate. Available at: [Link]
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Jia, Z., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. Available at: [Link]
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Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
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Aricò, F., et al. Synthesis and derivatization of 2,5-bis(hydroxymethyl)furan. FUR4Sustain. Available at: [Link]
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Guernelli, S., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. Available at: [Link]
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Chapman, N. B., et al. (1970). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. Available at: [Link]
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Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. ResearchGate. Available at: [Link]
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SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. Available at: [Link]
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Soderberg, T. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Finiuk, N., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. Available at: [Link]
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Oziminski, W. P. (2022). A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. Molecules. Available at: [Link]
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El-Sayed, N. N. E., et al. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. Available at: [Link]
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-
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Application Notes and Protocols for the Biological Activity Screening of 2-(Furan-2-ylmethoxy)-5-nitropyridine Derivatives
Introduction: Rationale and Scientific Context
In the landscape of contemporary drug discovery, heterocyclic compounds, particularly those incorporating furan and pyridine scaffolds, represent a rich reservoir of potential therapeutic agents. The furan moiety is a versatile pharmacophore known for a wide spectrum of biological activities, including antimicrobial and anticancer effects.[1][2] Similarly, nitropyridine derivatives have attracted significant attention due to their diverse pharmacological profiles. The strategic combination of these two pharmacophores in the form of 2-(Furan-2-ylmethoxy)-5-nitropyridine derivatives presents a compelling rationale for investigation. This document provides a comprehensive guide for the preliminary biological activity screening of this novel class of compounds, outlining detailed protocols for assessing their cytotoxic, antimicrobial, and antioxidant potential. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for further preclinical development.
Overview of the Screening Cascade
A systematic approach to biological activity screening is paramount for the efficient evaluation of novel chemical entities. The proposed workflow for this compound derivatives is a multi-tiered process designed to first assess broad cytotoxic effects, followed by more specific antimicrobial and antioxidant evaluations. This hierarchical approach ensures that resources are focused on the most promising candidates.
Figure 1: A generalized workflow for the biological activity screening of novel compounds.
Synthesis Overview: this compound Derivatives
A plausible synthetic route for the title compounds involves a Williamson ether synthesis. This reaction is a well-established and reliable method for forming ethers.[3][4][5][6] The key precursors are 2-chloro-5-nitropyridine and 2-furanmethanol. The synthesis of 2-chloro-5-nitropyridine can be achieved from 2-aminopyridine through nitration, diazotization, and chlorination, or via newer, safer methods starting from 2-halogenated acrylates.[7][8]
Figure 2: Proposed Williamson ether synthesis for this compound.
Part 1: Cytotoxicity Screening
Rationale for Method Selection: The MTT Assay
The initial step in evaluating a novel compound is to assess its general toxicity to living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, quantitative, and colorimetric method for this purpose.[9] Its selection is justified by its high sensitivity, reproducibility, and suitability for high-throughput screening. The assay relies on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. While other assays exist, the MTT assay provides a robust and cost-effective initial screen.[10]
Protocol 1: MTT Cytotoxicity Assay
1. Cell Culture and Seeding:
- Culture a panel of human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
- Harvest cells in their logarithmic growth phase and perform a cell count.
- Seed the cells into 96-well plates at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of media) and incubate for 24 hours to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of each this compound derivative in sterile DMSO.
- Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
- Remove the old media from the 96-well plates and add 100 µL of the media containing the various compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
3. Incubation and MTT Addition:
- Incubate the plates for 48 hours at 37°C and 5% CO₂.
- Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
- Incubate the plates for an additional 4 hours at 37°C.
4. Formazan Solubilization and Absorbance Reading:
- After the 4-hour incubation, carefully remove the MTT-containing medium.
- Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
- Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying cytotoxicity. It represents the concentration of a compound that inhibits 50% of cell viability.[11]
Calculation of Cell Viability (%):
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100
IC₅₀ Determination:
Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
Table 1: Hypothetical Cytotoxicity Data for a this compound Derivative (FNP-1)
| Cell Line | IC₅₀ (µM) |
| HeLa | 15.2 |
| MCF-7 | 28.5 |
| A549 | 45.1 |
| HEK293 | > 100 |
A lower IC₅₀ value indicates greater cytotoxic potency. A high IC₅₀ value against a non-cancerous cell line like HEK293 suggests some level of selectivity towards cancer cells.
Part 2: Antimicrobial Activity Screening
Rationale for Method Selection: Broth Microdilution Assay
For compounds exhibiting low cytotoxicity, screening for antimicrobial activity is a logical next step. The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] This method is preferred for its quantitative results, efficiency, and conservation of test compounds.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
1. Bacterial Strain and Inoculum Preparation:
- Select a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) species.
- Culture the bacteria in an appropriate broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
- Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
2. Compound Dilution:
- In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the broth medium, typically ranging from 256 µg/mL to 0.5 µg/mL.
3. Inoculation and Incubation:
- Add the standardized bacterial inoculum to each well containing the diluted compound.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours.
4. MIC Determination:
- After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Interpretation
The MIC value provides a quantitative measure of a compound's potency against a specific microorganism. Lower MIC values indicate greater antimicrobial activity.
Table 2: Hypothetical MIC Data for FNP-1
| Bacterial Strain | MIC (µg/mL) |
| S. aureus | 16 |
| E. coli | 64 |
| P. aeruginosa | >128 |
These results would suggest that FNP-1 has moderate activity against S. aureus and weaker activity against E. coli.
Part 3: Antioxidant Activity Screening
Rationale for Method Selection: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to screen the antioxidant activity of compounds.[13] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant compound.
Protocol 3: DPPH Radical Scavenging Assay
1. Reagent Preparation:
- Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
- Prepare stock solutions of the test compounds in methanol.
- Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control.
2. Assay Procedure:
- In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compounds and the positive control.
- Include a control well with DPPH and methanol only.
- Incubate the plate in the dark at room temperature for 30 minutes.
3. Absorbance Measurement:
- Measure the absorbance at 517 nm using a microplate reader.
Data Analysis and Interpretation
The antioxidant activity is typically expressed as the percentage of DPPH radical scavenging.
Calculation of Radical Scavenging Activity (%):
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
The results can also be expressed as an IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[14]
Table 3: Hypothetical Antioxidant Activity of FNP-1
| Compound | IC₅₀ (µg/mL) |
| FNP-1 | 85.3 |
| Ascorbic Acid | 10.7 |
This hypothetical data suggests that FNP-1 possesses some antioxidant activity, though it is less potent than the standard antioxidant, ascorbic acid.
Troubleshooting and Considerations
-
MTT Assay: Compound interference (color, reducing properties) can affect results. Always run a compound-only control. Cell seeding density is critical for reproducibility.
-
MIC Assay: Inoculum size must be standardized. The choice of growth medium can influence results. Some compounds may have low solubility in aqueous media.[15]
-
DPPH Assay: The DPPH reagent is light-sensitive. The reaction kinetics can vary between different antioxidants.[16] If negative absorbance values are obtained, ensure the spectrophotometer is blanked correctly with the solvent (e.g., methanol) and not the DPPH solution itself.[17]
Conclusion
The protocols outlined in this document provide a robust framework for the initial biological evaluation of this compound derivatives. By systematically assessing cytotoxicity, antimicrobial, and antioxidant activities, researchers can efficiently identify promising lead compounds for further development. Careful adherence to these protocols and a thorough understanding of the underlying principles will ensure the generation of reliable and reproducible data, which is the cornerstone of successful drug discovery.
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- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Use of 2-(Furan-2-ylmethoxy)-5-nitropyridine for Medicinal Chemistry Library Synthesis
Introduction: The Strategic Value of Hybrid Scaffolds
In modern drug discovery, the efficiency of identifying novel hit compounds is paramount. Combinatorial chemistry and the synthesis of focused compound libraries remain a cornerstone of this effort. The design of the core scaffold is a critical determinant of a library's potential success, influencing its structural diversity, physicochemical properties, and biological relevance.
The 2-(Furan-2-ylmethoxy)-5-nitropyridine scaffold is a prime example of a "privileged structure" designed for versatility in library synthesis. It synergistically combines two key chemotypes:
-
The 5-Nitropyridine Moiety: The pyridine ring is a ubiquitous heterocycle in FDA-approved drugs.[1] The potent electron-withdrawing nitro group significantly activates the molecule for specific chemical transformations, primarily the reduction to a highly versatile aniline derivative, which serves as a key handle for diversification.[2][3][4]
-
The Furan Ring: As a five-membered aromatic heterocycle, furan is a crucial scaffold in numerous physiologically active compounds.[5][6][7] It often serves as a bioisostere for phenyl rings, offering modulated steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability.[5]
This guide provides a comprehensive overview of the synthesis of the this compound building block and detailed protocols for its subsequent use in generating a diverse amide-based chemical library suitable for high-throughput screening.
Synthesis and Characterization of the Core Scaffold
The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction, specifically a Williamson ether synthesis. In this reaction, the electron-deficient pyridine ring, activated by the nitro group, renders the chlorine atom of 2-chloro-5-nitropyridine an excellent leaving group for substitution by the alkoxide of furan-2-ylmethanol (furfuryl alcohol).
Synthetic Pathway Diagram
Caption: Synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
Furan-2-ylmethanol (furfuryl alcohol) (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add furan-2-ylmethanol (1.1 eq) dissolved in anhydrous DMF (approx. 5 mL per 1 mmol of alcohol).
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the sodium furfuryl alkoxide. Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Nucleophilic Substitution: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C via the dropping funnel.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% EtOAc in hexanes), checking for the consumption of the 2-chloro-5-nitropyridine starting material.
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water (2x) and then brine (1x). Causality: Washing with water and brine removes residual DMF and inorganic salts, which is crucial for obtaining a clean product upon solvent evaporation.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
Expected Analytical Data
The following table summarizes the expected characterization data for the synthesized product. Spectroscopic properties of furan and its derivatives are well-documented and provide a basis for these expectations.[8][9][10][11]
| Analysis | Expected Result |
| Molecular Formula | C₁₀H₈N₂O₄ |
| Molecular Weight | 220.19 g/mol |
| Appearance | Pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 9.0 (d, 1H, pyridine H6), 8.4 (dd, 1H, pyridine H4), 7.4 (m, 1H, furan H5), 6.9 (d, 1H, pyridine H3), 6.4 (m, 2H, furan H3, H4), 5.5 (s, 2H, CH₂) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~ 165.0, 148.5, 144.0, 140.0, 135.0, 112.0, 111.0, 110.0, 68.0 ppm. |
| Mass Spec (ESI+) | m/z 221.05 [M+H]⁺ |
Application: Amide Library Synthesis via Nitro Reduction
The most powerful application of this scaffold in library synthesis involves the reduction of the nitro group to a primary amine. This transformation unlocks a vast chemical space, as the resulting aniline can be readily derivatized using a multitude of commercially available reagents. The protocol below details the synthesis of a diverse amide library.
Library Synthesis Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Pharmacological activity of furan derivatives [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Furan, 2-(methoxymethyl)- [webbook.nist.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Furan, 2-methyl- [webbook.nist.gov]
Experimental Setup for the Nitration of Furan-Containing Pyridines
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Application Note & Protocol
Abstract
This document provides a comprehensive technical guide for the regioselective nitration of furan-containing pyridines, a critical transformation for synthesizing intermediates in pharmaceutical and materials science research. Due to the disparate electronic natures of the electron-rich furan ring and the electron-deficient pyridine ring, this reaction presents unique challenges, including competing side reactions and difficult-to-control regioselectivity. This guide details the underlying mechanistic principles, outlines critical experimental considerations, and provides a robust, step-by-step protocol using a mild and effective nitrating agent, acetyl nitrate. Safety protocols and methods for product characterization are also thoroughly addressed to ensure reliable and safe execution.
Introduction and Scientific Background
Nitrated heterocyclic compounds are foundational building blocks in medicinal chemistry and drug development. The introduction of a nitro group (–NO₂) serves as a versatile synthetic handle for further functionalization and can significantly modulate the physicochemical and biological properties of a molecule. Furan-containing pyridines are a privileged scaffold, but their selective nitration is complicated by the intrinsic reactivity of the two interconnected rings.
-
Furan Ring: An electron-rich, five-membered heterocycle, furan is highly susceptible to electrophilic attack, but is also prone to acid-catalyzed polymerization and ring-opening under harsh conditions.[1] Electrophilic substitution on an unsubstituted furan preferentially occurs at the C2 position.[2]
-
Pyridine Ring: An electron-deficient, six-membered heterocycle, pyridine is deactivated towards electrophilic aromatic substitution.[3] Reaction requires forcing conditions and typically directs the electrophile to the C3 (meta) position.[4]
The challenge in nitrating a furan-pyridine system lies in identifying conditions mild enough to avoid degradation of the furan ring while being sufficiently reactive to overcome the pyridine ring's deactivation. The most reliable and widely adopted method for the controlled nitration of sensitive five-membered heterocycles like furan is the use of acetyl nitrate (CH₃C(O)ONO₂), generated in situ from nitric acid and acetic anhydride.[2][5] This reagent is significantly milder than traditional mixed-acid (HNO₃/H₂SO₄) systems and can effectively nitrate the furan ring at low temperatures.[5]
Mechanism of Nitration with Acetyl Nitrate
The nitration of furan with acetyl nitrate proceeds through an addition-elimination mechanism, which circumvents the need for strongly acidic conditions that would destroy the ring.
-
Generation of Electrophile: Fuming nitric acid reacts with acetic anhydride in a controlled, exothermic reaction to form the active nitrating agent, acetyl nitrate.[6]
-
Nucleophilic Attack: The π-rich furan ring acts as a nucleophile, attacking the electrophilic nitrogen of acetyl nitrate. This typically occurs at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized cation intermediate.
-
Addition of Nucleophile: An acetate anion (present from the reaction medium) adds to the C5 position of the intermediate.[7]
-
Elimination & Re-aromatization: A non-nucleophilic base, such as pyridine, is used during workup to facilitate the elimination of acetic acid, which restores the aromaticity of the furan ring and yields the 2-nitrofuran product.[5]
Experimental Design and Key Parameters
Successful nitration requires meticulous control over several key parameters. The following table summarizes the recommended starting conditions for a model reaction. Researchers should note that optimization may be necessary depending on the specific substrate.
| Parameter | Recommended Value / Condition | Rationale & Key Considerations |
| Substrate | Furan-containing pyridine | The position of the furan relative to the pyridine nitrogen will dictate regioselectivity. |
| Nitrating Agent | Acetyl Nitrate (in situ) | Mild, effective reagent that minimizes degradation of the acid-sensitive furan ring.[5] |
| Reagents | Fuming Nitric Acid (>90%), Acetic Anhydride | Used to generate acetyl nitrate. Acetic anhydride also serves as the solvent.[6] |
| Temperature | -10 °C to 0 °C | Critical for controlling the exothermic reaction and preventing side reactions/degradation.[5] |
| Base for Workup | Pyridine | Acts as a non-nucleophilic base to promote the final elimination step and re-aromatization.[5] |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | Essential for tracking the consumption of starting material and the formation of the product. |
| Typical Yield | 50-80% | Highly substrate-dependent. |
Detailed Experimental Protocol
This protocol describes a general procedure for the nitration of a furan-containing pyridine substrate at the furan C2-position using in situ generated acetyl nitrate.
4.1. Safety Precautions
-
Hazard Assessment: This procedure involves highly corrosive, oxidizing, and toxic substances. A thorough risk assessment must be performed before commencing any work.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, a face shield, and acid-resistant gloves.[11][12]
-
Ventilation: All steps must be performed in a certified chemical fume hood with adequate ventilation to avoid inhalation of toxic fumes.[8][11]
-
Exothermic Reaction: The generation of acetyl nitrate and the nitration reaction are exothermic. Strict temperature control is crucial to prevent runaway reactions.[5][9]
-
Quenching: The reaction is quenched by pouring it onto ice. This must be done slowly and carefully to manage the exothermic release of heat.
4.2. Materials and Reagents
-
Furan-containing pyridine substrate
-
Fuming Nitric Acid (>90%)
-
Acetic Anhydride
-
Pyridine
-
Ethyl Acetate (or other suitable extraction solvent)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
-
Flame-dried, three-necked round-bottom flask with magnetic stir bar
-
Dropping funnel and low-temperature thermometer
-
Ice-salt bath or cryocooler
4.3. Step-by-Step Procedure
Step 1: Preparation of Acetyl Nitrate Solution
-
Set up a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer in an ice-salt bath.
-
Charge the flask with acetic anhydride (5.0 eq. relative to the substrate).
-
Cool the stirred acetic anhydride to -10 °C.
-
Slowly add fuming nitric acid (1.1 eq.) dropwise via the dropping funnel, ensuring the internal temperature is maintained below 0 °C.
-
After the addition is complete, stir the resulting solution at -10 °C for 15-20 minutes to ensure complete formation of acetyl nitrate.
Step 2: Nitration Reaction
-
In a separate flask, dissolve the furan-containing pyridine substrate (1.0 eq.) in a minimal amount of cold acetic anhydride.
-
Cool this substrate solution to -10 °C.
-
Add the freshly prepared acetyl nitrate solution dropwise to the stirred substrate solution. Maintain the reaction temperature at -10 °C throughout the addition.
-
Once the addition is complete, allow the reaction to stir at -10 °C to 0 °C.
-
Monitor the reaction's progress by TLC until the starting material is consumed (typically 1-3 hours).
Step 3: Workup and Isolation
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Add pyridine (2.0 - 3.0 eq.) to the mixture and stir for 30-60 minutes. This step facilitates the elimination to form the final nitro-aromatic product.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Step 4: Purification and Characterization
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired nitrated product.
-
Characterize the final product using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and regiochemistry of nitration.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
FT-IR Spectroscopy: To identify the characteristic stretching frequencies of the nitro group (~1520 and 1340 cm⁻¹).
-
Visualization of Experimental Workflow
The following diagram illustrates the overall experimental process from reagent preparation to final product characterization.
Sources
- 1. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. reaction mechanism: electrophilic attack on pyridine 3rd | Filo [askfilo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Acetyl nitrate - Wikipedia [en.wikipedia.org]
- 7. Furan nitration [quimicaorganica.org]
- 8. youtube.com [youtube.com]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. ehs.com [ehs.com]
Derivatization of 2-(Furan-2-ylmethoxy)-5-nitropyridine for drug discovery
Application Notes and Protocols
Topic: Derivatization of 2-(Furan-2-ylmethoxy)-5-nitropyridine for Drug Discovery Audience: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of a Privileged Scaffold
The this compound scaffold represents a confluence of chemical motifs highly pertinent to modern medicinal chemistry. The pyridine ring is a cornerstone of numerous pharmaceuticals, while the nitro group acts as a powerful electronic modulator and a versatile synthetic handle.[1] The furan moiety, a common feature in natural products and drugs, offers unique steric and electronic properties but also presents challenges regarding metabolic stability.[2][3][4][5] The strategic derivatization of this core structure allows for the systematic exploration of chemical space to optimize pharmacological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
This guide provides an in-depth exploration of key derivatization strategies for the this compound core. We will move beyond simple procedural descriptions to explain the underlying chemical principles and strategic rationale behind each transformation. The protocols provided are designed to be robust starting points for library synthesis and lead optimization campaigns.
The primary sites for derivatization on the core scaffold are:
-
The Nitro Group: Its reduction to an amine opens a gateway to a vast array of functionalizations.[1][6]
-
The Pyridine Ring (C4/C6): Activated by the electron-withdrawing nitro group, the C-H bonds ortho to the nitro group are susceptible to nucleophilic attack.[1][7][8]
-
The Pyridine Ring (C2): The alkoxy group at the C2 position can be displaced via Nucleophilic Aromatic Substitution (SNAr) by potent nucleophiles.
-
The Furan Ring: This ring can undergo electrophilic substitution, providing a handle for further modifications, though its stability must be considered.[3][9]
Caption: Key reactive sites on the this compound scaffold for derivatization.
Strategy 1: The Nitro-to-Amine Gateway
The reduction of the aromatic nitro group to a primary amine is arguably the most powerful initial transformation for this scaffold. The resulting 5-amino-2-(furan-2-ylmethoxy)pyridine is a versatile intermediate, enabling the introduction of diverse functionalities through well-established amide-bond forming reactions, sulfonylation, and reductive aminations.[1]
Rationale
The introduction of an amine provides a vector for building out molecular complexity and modulating physicochemical properties such as solubility and hydrogen bonding capacity. The choice of reduction method is critical and depends on the functional group tolerance required for other parts of the molecule.
-
Catalytic Hydrogenation (e.g., Pd/C): This is a clean method, producing water as the only byproduct. However, it is non-selective and can reduce other functionalities like alkenes or alkynes and may cause debenzylation.[10]
-
Chemical Reduction (e.g., SnCl₂, Zn): Reagents like tin(II) chloride or zinc powder in acidic media offer greater functional group tolerance and are often preferred for complex molecules.[6][10]
Caption: Workflow for the reduction of the nitro group and subsequent derivatization of the resulting amine.
Protocol 1A: Nitro Reduction via Catalytic Hydrogenation
-
Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in methanol or ethyl acetate (10 mL), add 10% Palladium on carbon (10 mol% Pd).
-
Reaction: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine is often pure enough for the next step or can be purified by column chromatography on silica gel.
Protocol 1B: Nitro Reduction with Tin(II) Chloride
-
Setup: Dissolve this compound (1.0 mmol, 1.0 equiv) in ethanol (15 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 mmol, 4.0 equiv) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure. Add saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is ~8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography.
Strategy 2: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring, when substituted with a strong electron-withdrawing group like a nitro moiety, becomes highly electron-deficient. This activates positions ortho and para to the nitro group for nucleophilic attack.[1][8][11] In the title compound, this electronic activation facilitates the displacement of the furfuryl methoxy group at the C2 position by strong nucleophiles.
Rationale
This strategy allows for the direct introduction of key pharmacophoric elements, such as substituted amines or thiols, directly onto the pyridine core. This is a powerful method for rapidly building a library of analogs with diverse properties. For example, replacing the ether linkage with a C-N bond can significantly alter the compound's polarity, metabolic stability, and hydrogen bonding potential.
Caption: General workflow for SNAr amination at the C2 position of the pyridine ring.
Protocol 2A: SNAr Amination
-
Setup: In a sealed reaction vessel, combine this compound (1.0 mmol, 1.0 equiv), the desired amine (e.g., morpholine, piperidine) (1.5-2.0 equiv), and a non-nucleophilic base such as potassium carbonate (K₂CO₃) (2.0 equiv).
-
Solvent: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (5 mL).
-
Reaction: Heat the mixture to 80-120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS. Reactions are typically complete within 6-24 hours.
-
Work-up: Cool the reaction to room temperature and dilute with water (20 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography.
| Nucleophile | Base | Temperature (°C) | Typical Yield (%) |
| Morpholine | K₂CO₃ | 100 | 75-90 |
| Pyrrolidine | K₂CO₃ | 80 | 80-95 |
| Benzylamine | NaH | 90 | 60-75 |
| Sodium thiophenoxide | N/A | 60 | 85-95 |
| Note: This data is illustrative and based on general principles of SNAr on nitropyridines. Optimization may be required. |
Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions
While the parent scaffold lacks a halide for direct cross-coupling, introducing one (e.g., by starting with 2-chloro-5-nitropyridine or by halogenating the furan ring) unlocks the full potential of modern palladium-catalyzed reactions.[12] The Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) reactions are indispensable tools in drug discovery for constructing complex biaryl and heteroaryl amine structures.[13][14][15][16]
Rationale
Cross-coupling reactions provide a modular and highly efficient way to append a vast array of aryl, heteroaryl, or alkyl groups. This enables fine-tuning of steric and electronic properties to optimize target engagement and pharmacokinetic profiles.
Protocol 3A: Suzuki-Miyaura Coupling (Example on a Halogenated Analog)
This protocol assumes the synthesis starts from a halogenated precursor like 2-chloro-5-nitropyridine, which is then functionalized. For this example, we describe the coupling to a generic 2-chloro-5-nitropyridine derivative.
-
Setup: To an oven-dried Schlenk flask, add the 2-chloro-5-nitropyridine derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Catalyst/Ligand: Add the palladium catalyst, for example, [Pd(dppf)Cl₂]·CH₂Cl₂ (3 mol%).[13]
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1, 8 mL).[13]
-
Degassing: Bubble a gentle stream of inert gas (Argon or Nitrogen) through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[13]
-
Monitoring: Monitor by TLC or LC-MS until completion (typically 4-12 hours).
-
Work-up: Cool to room temperature, dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts and wash with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by silica gel chromatography.
Protocol 3B: Buchwald-Hartwig Amination (Example on a Halogenated Analog)
-
Setup: In a glovebox or under an inert atmosphere, add the 2-chloro-5-nitropyridine derivative (1.0 mmol, 1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 equiv) to a Schlenk tube.
-
Solvent: Add anhydrous, degassed toluene or dioxane (5 mL).
-
Reaction: Seal the tube and heat to 80-110 °C.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite®.
-
Purification: Concentrate the filtrate and purify the residue by silica gel chromatography.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of all synthesized derivatives.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure. Characteristic signals in the ¹H NMR, such as doublets in the aromatic region for the pyridine protons and singlets for the furan protons, confirm the core structure, while new signals will confirm the successful addition of substituents.[17][18]
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the new compounds, providing strong evidence of their identity.[17][19]
-
Infrared (IR) Spectroscopy: IR can be used to identify key functional groups. For example, the strong asymmetric and symmetric stretches of the nitro group (~1520 and 1340 cm⁻¹) will disappear upon reduction, and a new N-H stretch (~3300-3500 cm⁻¹) will appear.[18]
-
Chromatography: TLC is used for rapid reaction monitoring, while LC-MS is employed for both monitoring and purity assessment of the final compounds.[13]
Conclusion
The this compound scaffold is a highly adaptable platform for drug discovery. By leveraging a combination of classic and modern synthetic methodologies—from nitro group reduction to palladium-catalyzed cross-couplings—researchers can rapidly generate diverse libraries of compounds. Each derivatization strategy offers a unique entry point to modulate the scaffold's properties, enabling a systematic structure-activity relationship (SAR) exploration. The protocols outlined in this guide provide a solid foundation for initiating such a discovery program, empowering scientists to unlock the full therapeutic potential of this promising chemical core.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 2-Chloro-3-methyl-5-nitropyridine.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling of 4-Chloro-2-methyl-3-nitropyridine.
- Oriental Journal of Chemistry. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4).
- Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 19(7), 876–885.
- Molbank. (2025).
- ResearchGate. (n.d.). Application of furan derivative in medicinal field.
- Scribd. (n.d.). Reactions of Furan.
- BenchChem. (n.d.). Reactivity of the nitro group on a pyridine ring.
- MDPI. (2025). Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives.
- Royal Society of Chemistry. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(1), 123-128.
-
Wünsch, B., et al. (2018). Pyridine bioisosteres of potent GluN2B subunit containing NMDA receptor antagonists with benzo[4]annulene scaffold. European Journal of Medicinal Chemistry, 158, 64-74.
- ResearchGate. (n.d.). The 'ring replacement' of pyridines into benzonitriles.
- Dolci, L., et al. (1999). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 42(10), 975-985.
- BenchChem. (n.d.). Application Notes and Protocols for Pyridinium-Based Reagents in Cross-Coupling Reactions.
- American Chemical Society. (2024). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. Inorganic Chemistry, 63(8), 3749-3761.
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- American Chemical Society. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5136-5143.
- National Center for Biotechnology Information. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC.
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- National Center for Biotechnology Information. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
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- BenchChem. (n.d.). Pharmacological activity of furan derivatives.
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- Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
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- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
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Application Notes and Protocols: 2-(Furan-2-ylmethoxy)-5-nitropyridine in Materials Science
A Forward-Looking Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The convergence of sustainable resources and high-performance materials is a defining challenge of our time. Within this landscape, 2-(Furan-2-ylmethoxy)-5-nitropyridine emerges as a molecule of significant, albeit largely unexplored, potential. This guide synthesizes foundational principles from furan chemistry and nitropyridine-based materials to propose novel applications for this unique compound. By providing a detailed theoretical framework and robust experimental protocols, we aim to equip researchers with the necessary tools to investigate and unlock the potential of this compound in the development of next-generation materials.
Introduction: A Molecule of Untapped Potential
This compound is a heterocyclic organic compound that marries two key functional moieties: a furan ring, derivable from renewable biomass, and a nitropyridine ring, a component known for its utility in organic electronics and pharmaceuticals.[1][2][3] The furan component positions this molecule as a candidate for creating more sustainable materials, while the nitropyridine portion offers a tunable electronic profile due to the strong electron-withdrawing nature of the nitro group.[4]
While specific applications of this compound in materials science are not yet extensively documented in peer-reviewed literature, its structure suggests a number of compelling avenues for research and development. This document will explore these potential applications, grounded in the established chemistry of its constituent parts.
Core Molecular Attributes and Their Implications
To appreciate the potential applications, it is crucial to understand the properties endowed by each part of the molecule.
| Molecular Component | Key Properties | Potential Applications in Materials Science |
| Furan Ring | Bio-based origin, diene in Diels-Alder reactions, can be polymerized.[1][5] | Sustainable polymers, self-healing materials, thermally reprocessable thermosets. |
| Nitropyridine Ring | Electron-accepting nature, optical and electronic activity.[2][3][6] | Organic electronics (e.g., OLEDs, OPVs), sensors, functional dyes. |
| Ether Linkage | Provides flexibility to the molecular structure. | Can influence polymer chain packing and solubility. |
Proposed Application I: Bio-Based Polymers for Organic Electronics
The combination of a furan ring and an electron-deficient nitropyridine suggests the potential to create novel conjugated polymers for organic electronic devices. The furan unit can be incorporated into the polymer backbone, providing a bio-based component, while the nitropyridine can act as an electron-accepting pendant group, tuning the material's electronic properties.
Conceptual Polymerization Scheme:
A potential route to such a polymer could involve the synthesis of a furan-based monomer derived from this compound, followed by polymerization. For instance, functionalizing the furan ring to enable polymerization via common cross-coupling reactions.
Caption: Conceptual workflow for creating a furan-based conjugated polymer.
Protocol 1: Synthesis of a Furan-Based Monomer and Subsequent Polymerization (A Hypothetical Example)
This protocol is a generalized approach and would require significant optimization.
Part A: Monomer Synthesis - 2-((5-bromofuran-2-yl)methoxy)-5-nitropyridine
-
Starting Material: this compound.
-
Bromination: Dissolve the starting material in a suitable solvent (e.g., DMF). Cool the solution to 0°C.
-
Slowly add N-bromosuccinimide (NBS) in the dark. The reaction is typically selective for the 5-position of the furan ring.[7]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench with a solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Part B: Polymerization via Yamamoto Coupling
-
Catalyst Preparation: In a glovebox, prepare a solution of a nickel catalyst, such as Ni(COD)₂, and a ligand, such as 2,2'-bipyridine, in an anhydrous solvent like DMF.
-
Polymerization: Add the purified monomer to the catalyst solution.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon) at a temperature typically between 60-80°C.
-
Monitoring: Monitor the formation of the polymer by observing changes in viscosity and color.
-
Precipitation and Purification: After an appropriate reaction time (e.g., 24-48 hours), cool the mixture and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash with methanol and acetone to remove residual catalyst and oligomers, and dry under vacuum.
Proposed Application II: Thermally Reversible Crosslinked Materials
The furan ring can act as a diene in the Diels-Alder reaction, a [4+2] cycloaddition that is often thermally reversible. This property can be harnessed to create self-healing materials or reprocessable thermosets. By incorporating this compound into a polymer, the furan moiety can be used as a handle for crosslinking with a dienophile, such as a bismaleimide.
Diels-Alder Crosslinking and Reversibility:
Caption: Thermally reversible crosslinking using the Diels-Alder reaction.
Protocol 2: Preparation and Characterization of a Thermally Reversible Network
This protocol outlines a general procedure for creating a thermally responsive material.
-
Polymer Synthesis: Synthesize a polymer containing the this compound unit. This could be a copolymer where the furan-containing monomer is mixed with other monomers to achieve desired bulk properties.
-
Formulation: Dissolve the furan-functionalized polymer and a bismaleimide crosslinker in a suitable solvent (e.g., THF or chloroform) in a stoichiometric ratio.
-
Casting and Curing: Cast the solution into a mold or onto a substrate. Evaporate the solvent and then heat the material to a temperature that promotes the Diels-Alder reaction (typically 60-100°C) to form the crosslinked network.
-
Characterization of Reversibility:
-
Differential Scanning Calorimetry (DSC): Use DSC to observe the endotherm corresponding to the retro-Diels-Alder reaction upon heating and the exotherm of the Diels-Alder reaction upon cooling.
-
Rheology: Perform temperature-sweep rheological measurements to demonstrate the change from a solid-like (crosslinked) to a liquid-like (uncrosslinked) state.
-
Solubility Test: The crosslinked material should be insoluble. After heating above the retro-Diels-Alder temperature, the material should dissolve in a suitable solvent, demonstrating the cleavage of crosslinks.
-
Safety and Handling
Nitropyridine derivatives should be handled with care as they can be toxic and are often skin and eye irritants.[4] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.
Conclusion and Future Outlook
While the direct application of this compound in materials science is still in its infancy, the unique combination of a bio-derived furan moiety and an electronically active nitropyridine group presents a compelling case for its investigation. The protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers to explore its potential in creating sustainable electronic materials and dynamic polymer networks. Future work should focus on optimizing synthetic routes to functionalized monomers and conducting detailed characterization of the resulting materials to validate these proposed applications.
References
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- Liguori, F., & Moreno-Marrodan, C. (n.d.). Furan Derivatives and Furan Chemistry at the Service of Macromolecular Materials.
- Gandini, A. (2006). The behaviour of furan derivatives in polymerization reactions. Advances in Polymer Science, 25, 47-96.
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- Chempanda. (n.d.).
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- MDPI. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
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- ResearchGate. (2010). Synthesis of some substituted furan-2(5 H )-ones and derived quinoxalinones as potential anti-microbial and anti-cancer agents.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Furan-2-ylmethoxy)-5-nitropyridine
Welcome to the technical support center for the synthesis of 2-(Furan-2-ylmethoxy)-5-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this specific etherification reaction. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthesis for higher yield and purity.
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, a variation of the classical Williamson ether synthesis.[1][2] The reaction involves the deprotonation of furfuryl alcohol to form a potent nucleophile, which then displaces the chloride from the electron-deficient pyridine ring of 2-chloro-5-nitropyridine. The electron-withdrawing nitro group is crucial as it activates the pyridine ring towards nucleophilic attack.
This guide is structured into a troubleshooting section addressing common problems in a Q&A format, followed by a general FAQ section and a detailed experimental protocol.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis.
Question 1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 2-chloro-5-nitropyridine. What went wrong?
Answer: This is a common issue that typically points to inefficient generation or reaction of the furfuryl alkoxide. Let's break down the potential causes:
-
Inadequate Deprotonation (Choice of Base): The pKa of an alcohol is typically in the range of 16-18.[3] To ensure complete deprotonation to the more nucleophilic alkoxide, a base with a conjugate acid pKa significantly higher than this is required.[3]
-
Weak Bases (e.g., K₂CO₃, Na₂CO₃): While suitable for more acidic phenols, these bases may not be strong enough to fully deprotonate furfuryl alcohol, leading to a low concentration of the active nucleophile and an incomplete reaction.
-
Strong Bases (e.g., NaH, KH): Sodium hydride (NaH) is a highly effective, non-nucleophilic strong base for this purpose.[4][5] It reacts irreversibly with the alcohol to form the sodium alkoxide and hydrogen gas, driving the equilibrium forward.[3]
-
-
Presence of Moisture: Strong bases like sodium hydride react violently with water. Any moisture in your solvent, glassware, or starting materials will consume the base, reducing the amount available to deprotonate the furfuryl alcohol. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Insufficient Reaction Time or Temperature: SNAr reactions, while activated by the nitro group, are not instantaneous. If the reaction time is too short or the temperature is too low, the reaction may not proceed to completion. Monitor the reaction progress by TLC until the 2-chloro-5-nitropyridine spot is consumed.
Troubleshooting Workflow: Low Conversion
Caption: The two-step SNAr mechanism.
Q2: Which solvent is best for this reaction?
Polar aprotic solvents are ideal for Williamson-type and SNAr reactions. T[5]hey can solvate the cation (e.g., Na⁺) of the alkoxide, leaving the oxygen anion more "naked" and nucleophilic, thereby accelerating the reaction.
-
Recommended: Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Avoid: Protic solvents like ethanol or water, as they can protonate the alkoxide, reducing its nucleophilicity, and can react with strong bases like NaH.
Q3: How do I choose the right reaction temperature?
The reaction is often run from room temperature up to around 50-60°C.
-
Initial Deprotonation: The reaction of furfuryl alcohol with NaH is often started at 0°C to control the initial exotherm and hydrogen evolution, then allowed to warm to room temperature.
-
SNAr Step: The substitution reaction can be performed at room temperature. If TLC monitoring shows the reaction is sluggish, gentle heating (e.g., to 40-50°C) can increase the rate. A[6]void excessive heat, which can promote side reactions and decomposition.
Key Reaction Parameter Summary
| Parameter | Recommendation | Rationale |
| Base | Sodium Hydride (NaH), 60% dispersion in oil | Strong, non-nucleophilic base ensures complete, irreversible deprotonation of the alcohol. |
| Stoichiometry | Furfuryl Alcohol (1.0 eq.), NaH (1.1-1.2 eq.), 2-Chloro-5-nitropyridine (1.05 eq.) | Slight excess of base ensures full alcohol conversion. Slight excess of the less expensive reagent can also be used. |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvent enhances nucleophilicity of the alkoxide and accelerates the SN2/SNAr reaction. |
| Temperature | 0°C to RT for deprotonation; RT to 50°C for substitution | Controls initial exotherm with NaH; gentle warming accelerates the substitution if necessary. |
| Addition Order | Add electrophile (nitropyridine) to the pre-formed nucleophile (alkoxide) | Minimizes side reactions by keeping the concentration of the electrophile low. |
Detailed Experimental Protocol
Materials:
-
Furfuryl alcohol (freshly distilled)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Chloro-5-nitropyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Alkoxide Formation: Cool the THF to 0°C using an ice bath. Carefully add sodium hydride (1.1 eq.) to the stirred solvent. In the dropping funnel, prepare a solution of furfuryl alcohol (1.0 eq.) in anhydrous THF. Add the alcohol solution dropwise to the NaH suspension over 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes. Hydrogen gas evolution should cease, and the mixture may appear as a cloudy suspension.
-
Substitution Reaction: Prepare a solution of 2-chloro-5-nitropyridine (1.05 eq.) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred alkoxide mixture at room temperature over 20-30 minutes.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The reaction is complete when the 2-chloro-5-nitropyridine spot is no longer visible. If the reaction is slow, it can be gently heated to 40-50°C.
-
Workup: Once complete, cool the reaction mixture back to 0°C. Very slowly and carefully, quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Wikipedia. Williamson ether synthesis. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Intramolecular Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson ether synthesis (video). [Link]
-
University of Colorado Boulder. The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. [Link]
-
ResearchGate. 2-Chloro-5-nitropyridine. [Link]
-
Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
-
MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]
-
ChemRxiv. Photochemically-Mediated Polymerization of Molecular Furan and Pyridine: Synthesis of Nanothreads at Reduced Pressures. [Link]
-
Der Pharma Chemica. Pharmacological Study of Some Newly Synthesized Furan Derivatives. [Link]
-
Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
PMC - NIH. A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. [Link]
-
PMC - NIH. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. [Link]
-
ResearchGate. A More Sustainable and Greener Process for Preparing 3,4,5‐Trisubstituted Furan‐2‐one Derivatives | Request PDF. [Link]
-
ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]
-
Google Patents. US20080281099A1 - Process for purifying valacyclovir hydrochloride and intermediates thereof.
-
ResearchGate. Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. [Link]
-
Arkat USA. Synthesis of Substituted 5-Alkylidenefuran-2(5H)-furanones. [Link]
-
PubMed. Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. [Link]
-
Google Patents. CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
-
International Journal of ChemTech Research. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]
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Technical Support Center: Synthesis of 2-(Furan-2-ylmethoxy)-5-nitropyridine
Introduction
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-(Furan-2-ylmethoxy)-5-nitropyridine. This compound is synthesized via a nucleophilic aromatic substitution (SNAr) reaction, a variant of the Williamson ether synthesis, between 2-chloro-5-nitropyridine and furfuryl alcohol. While the synthesis is generally straightforward, a number of side reactions can occur, leading to impurities and reduced yields. This guide provides in-depth troubleshooting advice in a question-and-answer format to address specific challenges encountered during this synthesis, grounded in mechanistic principles and supported by authoritative literature.
Core Reaction Scheme
The primary transformation involves the deprotonation of furfuryl alcohol to form the corresponding alkoxide, which then acts as a nucleophile, attacking the electron-deficient C2 position of the 2-chloro-5-nitropyridine ring and displacing the chloride leaving group.
Caption: General synthesis of this compound.
Troubleshooting Guide & FAQs
Issue 1: Low Yield of the Desired Product and Formation of a Dark, Tarry Substance
Question: My reaction mixture turns dark brown or black, and upon workup, I isolate a significant amount of an insoluble, tar-like material with a low yield of the target ether. What is happening and how can I prevent it?
Answer:
This is a classic sign of furfuryl alcohol polymerization . Furfuryl alcohol is notoriously unstable under both acidic and strongly basic conditions, readily polymerizing to form dark, resinous materials often referred to as "humins".[1]
Causality and Mechanism:
The polymerization is typically acid-catalyzed, but strong bases can also promote side reactions leading to colored byproducts. The mechanism involves the protonation of the hydroxyl group (or activation by a Lewis acid), followed by the loss of water to form a resonance-stabilized carbocation. This cation is a potent electrophile that can be attacked by another molecule of furfuryl alcohol, initiating a chain reaction.
Caption: Acid-catalyzed polymerization of furfuryl alcohol.
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Base Selection | Use a non-hydroxide, moderately strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). | Strong hydroxide bases can promote side reactions. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas.[2] K₂CO₃ is a milder, heterogeneous base that can minimize side reactions. |
| Temperature Control | Maintain a low to moderate reaction temperature (e.g., room temperature to 60 °C). Use an ice bath during the initial deprotonation step, especially with reactive bases like NaH. | The polymerization of furfuryl alcohol is accelerated at higher temperatures. |
| Reaction Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents oxidation of furfuryl alcohol, which can also lead to colored impurities. |
| Purity of Reagents | Use freshly distilled or high-purity furfuryl alcohol. Ensure the solvent is anhydrous. | Impurities or residual acid in furfuryl alcohol can initiate polymerization. Water can interfere with the efficiency of the base and promote hydrolysis of the starting material or product. |
Issue 2: Presence of an Unexpected Isomer or Byproduct with a Similar Mass
Question: My mass spectrometry analysis shows a peak with the same mass as my product, but the NMR spectrum is inconsistent with the desired structure. What could this byproduct be?
Answer:
You are likely observing the formation of a C-alkylation product . The furfuryl alkoxide is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation) to give the desired ether, or a carbon atom on the furan ring (C-alkylation).
Causality and Mechanism:
The furan ring is electron-rich and susceptible to electrophilic attack. While the primary reaction is the SNAr on the pyridine ring, under certain conditions, the pyridine itself can act as an electrophile that attacks the furan ring, most likely at the C5 position, which is activated by the adjacent oxygen atom.
Caption: Competing O- and C-alkylation pathways.
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Solvent Choice | Use polar aprotic solvents like DMF or DMSO. | These solvents effectively solvate the cation (e.g., Na⁺ or K⁺) but not the alkoxide anion, leaving the oxygen more nucleophilic and favoring O-alkylation. Protic solvents can solvate the oxygen, making the carbon atoms of the ring relatively more nucleophilic. |
| Counter-ion | The choice of base (and thus the counter-ion) can influence the C/O ratio. Potassium salts often favor O-alkylation more than sodium salts due to the larger, "softer" cation. | A less tightly coordinated cation allows the oxygen to be more reactive. |
| Temperature | Lower reaction temperatures generally favor the thermodynamically more stable product, which is often the O-alkylated ether. | C-alkylation can sometimes be kinetically favored but reversible, while O-alkylation is typically irreversible. |
Issue 3: Reaction Fails to Go to Completion or is Very Slow, and a Water-Soluble Byproduct is Suspected
Question: My reaction stalls, and after workup, I notice a significant loss of my 2-chloro-5-nitropyridine starting material, but not a corresponding amount of product. The aqueous layer of my extraction is often colored. What could be happening?
Answer:
This issue points towards base-induced ring-opening of 2-chloro-5-nitropyridine . It is well-documented that 2-halopyridines activated by electron-withdrawing groups (like a nitro group) can undergo nucleophilic attack by strong bases, leading to the opening of the pyridine ring.[3][4][5]
Causality and Mechanism:
While this reaction is most commonly reported with hydroxide ions, a strong alkoxide base like the one formed from furfuryl alcohol could potentially initiate a similar process, known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, or lead to decomposition products. The nucleophile attacks the pyridine ring, leading to a series of intermediates that result in an open-chain, highly colored, and water-soluble species.
Caption: Base-induced ring-opening of 2-chloro-5-nitropyridine.
Troubleshooting and Optimization:
| Parameter | Recommended Action | Rationale |
| Base Strength | Avoid using an excess of a very strong base. Use a stoichiometric amount of base relative to the furfuryl alcohol. A milder base like K₂CO₃ is less likely to cause ring-opening. | The rate of ring-opening is dependent on the concentration and strength of the base. Using a large excess of a strong base like NaH can increase the likelihood of this side reaction. |
| Order of Addition | Add the 2-chloro-5-nitropyridine solution slowly to the pre-formed furfuryl alkoxide solution. | This ensures that the concentration of free alkoxide in the reaction mixture is minimized at any given time, as it will preferentially react with the electrophilic pyridine. |
| Temperature | Keep the reaction temperature as low as feasible to achieve a reasonable reaction rate. | Higher temperatures can accelerate the rate of the ring-opening side reaction. |
Recommended Experimental Protocol
This protocol is a representative method designed to minimize the formation of the side products discussed above.
Materials:
-
2-Chloro-5-nitropyridine
-
Furfuryl alcohol (freshly distilled)
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.
-
Add furfuryl alcohol (1.1 equivalents) to the DMF and stir.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.
-
-
Nucleophilic Aromatic Substitution:
-
In a separate flask, dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 2-chloro-5-nitropyridine solution dropwise to the stirred alkoxide solution at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.[2][6][7]
-
References
-
Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o848. [Link]
- Haynes, R. K., & Pett, M. (2007). Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide ion in selected solvents.
- González, G., Martínez, R., & Orti, P. (1992). Polymerization of furfuryl alcohol with trifluoroacetic acid, 2. The formation of difurfuryl ether.
- BenchChem. (2025).
- BenchChem. (2025).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine.
- BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)
- BenchChem. (2025). Purification techniques for high-purity 2-Ethynylfuran.
- BenchChem. (2025).
- MDPI. (2025).
- MDPI. (2025).
- International Journal of ChemTech Research. (2013).
- ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- ResearchGate. (2025). Polymerization of furfuryl alcohol with trifluoroacetic acid: The influence of experimental conditions.
Sources
Technical Support Center: Purification of 2-(Furan-2-ylmethoxy)-5-nitropyridine
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 2-(Furan-2-ylmethoxy)-5-nitropyridine. The purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of final compounds. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to address common challenges encountered during purification.
Section 1: Understanding the Molecule & Potential Impurities
A successful purification strategy begins with a thorough understanding of the target molecule and the impurities that may accompany it. The presence of the nitropyridine, furan, and ether moieties dictates the compound's properties and potential degradation pathways.
Q1: What are the key physicochemical properties of this compound that influence purification?
Understanding the molecule's characteristics is the first step in designing a robust purification protocol. Based on its structure (C₁₀H₈N₂O₄, MW: 220.19 g/mol ) and data from analogous compounds, we can infer the following properties.[1]
| Property | Inferred Value / Characteristic | Implication for Purification |
| Polarity | Moderately Polar | Likely soluble in polar aprotic solvents (EtOAc, DCM, Acetone) and some polar protic solvents (MeOH, EtOH). Poorly soluble in nonpolar solvents (Hexane, Heptane) and water.[2] |
| Physical State | Likely a solid at room temperature | Amenable to purification by recrystallization and flash column chromatography. |
| Thermal Stability | Moderate | The nitroaromatic and furan rings suggest sensitivity to high temperatures. Prolonged heating should be avoided to prevent degradation.[3] |
| Chemical Stability | Sensitive to strong acids/bases and oxidants | The furan ring is susceptible to degradation under harsh acidic conditions. The molecule is also sensitive to light and air, which can cause oxidation and color change.[4] |
Q2: What are the most common impurities I should expect during the synthesis of this compound?
Impurities typically arise from three main sources: unreacted starting materials, by-products from parallel reactions, and degradation of the desired product. Identifying these is crucial for selecting an appropriate purification method.
| Impurity Class | Potential Species | Rationale & Source | Recommended Removal Method |
| Starting Materials | 2-Chloro-5-nitropyridine, Furfuryl alcohol | Incomplete reaction. Their different polarities usually allow for easy separation. | Column Chromatography, Recrystallization |
| Reaction By-products | Bis-substituted products, Isomers | Side reactions occurring during the nucleophilic aromatic substitution (SNAr) process. | Flash Column Chromatography, Preparative HPLC |
| Degradation Products | Oxidized furan species, Polymeric materials ("humins") | The furan moiety is prone to oxidation and polymerization, often resulting in colored impurities.[4] | Filtration through a silica plug, Column Chromatography |
| Residual Solvents | High-boiling point solvents (e.g., DMF, DMSO) | Incomplete removal during workup and drying. | High-vacuum drying, Solvent washing (if immiscible) |
Below is a conceptual map illustrating the origins of these common impurities.
Sources
- 1. 2-(Furan-2-ylMethoxy)-5-nitro-pyridine, 98+% C10H8N2O4, MW: 220.19 | 1065484-84-5 [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 2-(Furan-2-ylmethoxy)-5-nitropyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the poor solubility of 2-(Furan-2-ylmethoxy)-5-nitropyridine during chemical reactions. Drawing from established principles of physical organic chemistry and extensive field experience, this document offers troubleshooting advice and detailed protocols to help you achieve optimal reaction outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why is this compound so poorly soluble in common reaction solvents?
A1: The solubility challenge arises from a combination of its molecular features. The molecule possesses a rigid, planar nitropyridine core, which promotes efficient crystal lattice packing. This strong packing requires significant energy to overcome during dissolution. While the furan and methoxy moieties add some polarity, the dominant nitro group is a strong electron-withdrawing group that contributes to a large dipole moment, but this does not always translate to high solubility in a broad range of solvents. Compounds like nitropyridines are often poorly soluble in water but find better solubility in some organic solvents.[1][2] The overall "like dissolves like" principle dictates its preference for polar aprotic solvents, but even in these, solubility can be limited.
Q2: I'm observing very low conversion in my reaction. Could this be a solubility issue?
A2: Absolutely. Poor solubility is a frequent cause of low reaction conversion or stalled reactions. If a significant portion of your starting material remains undissolved, its concentration in the solution phase is too low to react at a practical rate. The reaction effectively becomes mass-transfer limited, where the rate-determining step is the slow dissolution of the solid into the liquid phase, not the chemical reaction itself.
Q3: What are the first-line strategies I should try to improve solubility?
A3: Before resorting to more complex methods, consider these initial steps:
-
Solvent Screening: Test the solubility in a wider range of solvents, particularly high-polarity aprotic solvents like DMF, DMSO, NMP, or DMAc.
-
Gentle Heating: Increasing the temperature can significantly enhance solubility. However, this must be done with caution.[3]
-
Co-Solvent Systems: Adding a small amount of a second, miscible solvent (a co-solvent) can disrupt the solute's crystal lattice and improve solvation.[4][5]
Q4: Is it safe to heat reactions containing a nitropyridine?
A4: Caution is paramount. Nitro-aromatic compounds can be thermally sensitive and may decompose exothermically at elevated temperatures. It is critical to assess the thermal stability of your specific compound, perhaps through techniques like Differential Scanning Calorimetry (DSC), before heating reactions to high temperatures.[3] Always use a reliable heating mantle with a temperature controller, conduct the reaction behind a blast shield, and ensure you are not working in a closed system where pressure can build.[3]
Part 2: In-Depth Troubleshooting Guides
If initial strategies are insufficient, these guides provide more advanced, protocol-driven solutions.
Issue 1: Low Reaction Conversion Due to Incomplete Dissolution
When your starting material remains as a persistent solid in the reaction flask, preventing the reaction from proceeding efficiently, several advanced techniques can be employed.
Strategy A: Co-Solvent Systems
A co-solvent is a secondary solvent added to the primary one to increase a solute's solubility.[6] This works by altering the overall polarity and solvation properties of the solvent mixture, which can be more effective at breaking down the crystal lattice of a poorly soluble compound than a single solvent.[4]
-
Common Co-Solvent Choices: For a primary solvent like THF or Dioxane, consider adding 5-20% (v/v) of a more polar, aprotic co-solvent such as DMF, NMP, or DMSO. For reactions in toluene, a co-solvent like THF or 1,4-dioxane can enhance miscibility.[7]
Protocol 1: Implementing a Co-Solvent System
-
Initial Setup: To your reaction vessel containing a stir bar and this compound, add the primary reaction solvent (e.g., 8 mL of THF).
-
Co-Solvent Addition: Begin stirring the suspension. Add the co-solvent (e.g., 2 mL of NMP) dropwise or in small portions.
-
Observation: Observe the mixture for any signs of increased dissolution. The suspension may become less dense or fully clarify.
-
Heating (Optional): If the solid persists, gently warm the mixture to a safe temperature (e.g., 40-50 °C) while stirring. Assess thermal hazards before heating.[3]
-
Initiate Reaction: Once maximum dissolution is achieved, add the other reagents to begin the chemical reaction.
Strategy B: Phase-Transfer Catalysis (PTC)
This technique is exceptionally useful for reactions involving an ionic nucleophile (often dissolved in an aqueous or solid phase) and an organic substrate that is insoluble in that phase.[8][9] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports the nucleophile into the organic phase where the reaction can occur.[8][9]
-
Mechanism of Action: The catalyst's lipophilic cation pairs with the nucleophilic anion, creating an ion pair that is soluble in the organic solvent. This allows the reaction to proceed in a homogenous organic environment, often at lower temperatures and with simpler workups.[10] PTC can eliminate the need for harsh, high-boiling point aprotic solvents.[8]
Protocol 2: Setting Up a Reaction with Phase-Transfer Catalysis
-
Reagent Preparation: In a reaction flask, suspend this compound in a nonpolar organic solvent like toluene or chlorobenzene.
-
Nucleophile Addition: Add your nucleophile, either as an aqueous solution (e.g., aq. NaCN) or as a solid (e.g., solid KF).
-
Catalyst Introduction: Add a catalytic amount (typically 1-10 mol%) of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, or Aliquat 336).
-
Reaction Conditions: Stir the biphasic mixture vigorously to ensure efficient transfer between phases. Gentle heating may be applied if necessary.
-
Monitoring: Monitor the reaction progress by analyzing the organic layer via TLC, LC-MS, or GC-MS.
Issue 2: Material Crashes Out Upon Addition of Reagents or Temperature Change
Sometimes, the compound dissolves initially but precipitates upon the addition of another reagent or when the reaction is cooled, leading to a heterogeneous mixture and poor results.
Strategy C: Sonication (Ultrasound-Assisted Synthesis)
The application of ultrasound can dramatically enhance solubility and reaction rates.[11][12] The physical phenomenon responsible is acoustic cavitation—the formation and collapse of microscopic bubbles.[11] This process generates intense local heating and pressure, as well as powerful microjets that bombard the surface of the solid, breaking it apart and enhancing mass transfer into the solution.[13]
-
Key Advantages: Sonication can often accelerate reactions at lower bulk temperatures, which is beneficial for thermally sensitive compounds. It can also help keep fine precipitates suspended, increasing the available surface area for reaction.[14]
Protocol 3: Utilizing an Ultrasonic Bath for Improved Solubility
-
Setup: Place your sealed reaction vessel inside an ultrasonic cleaning bath. Ensure the liquid level inside the bath is sufficient to cover the reaction mixture level within the flask.
-
Solvent and Reagents: Add the this compound and the chosen solvent to the vessel.
-
Sonication: Turn on the ultrasonic bath. You should observe "shimmering" or "streaming" in the reaction mixture, indicating cavitation.
-
Reagent Addition: While sonicating, add the other reagents to the now-homogenized (or finely suspended) mixture.
-
Reaction and Monitoring: Continue the reaction under sonication for the required time, monitoring as usual. The bath may warm up during operation; use a water circulator or add ice to the bath if temperature control is critical.
Data & Visualization
Solubility Profile of Structurally Similar Compounds
| Solvent Category | Solvent Example | Expected Solubility of Nitropyridines | Rationale |
| Polar Aprotic | NMP, DMSO, DMF | High | Strong dipole-dipole interactions can effectively solvate the polar nitro-pyridine core. |
| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding, but may be less effective at disrupting the crystal lattice compared to aprotic solvents.[1] |
| Ethers | THF, 1,4-Dioxane | Moderate to Low | Moderate polarity allows for some dissolution, often requiring heating or a co-solvent. |
| Halogenated | DCM, Chloroform | Moderate to Low | Can dissolve many organic compounds, but may not be polar enough for highly crystalline materials. |
| Aromatic | Toluene, Xylene | Low | Generally not polar enough to be effective solvents on their own. |
| Nonpolar | Hexanes, Heptane | Insoluble | Lacks the necessary polarity to interact favorably with the solute. |
Troubleshooting Flowchart
This diagram outlines a logical progression for addressing solubility issues with this compound.
Caption: Decision workflow for selecting a solubilization strategy.
References
- Cosolvent - Wikipedia. (n.d.).
- Cosolvent. (n.d.).
- Sonochemistry : Green and Alternative Technique in Organic Synthesis - IOSR Journal. (n.d.).
- Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5).
- Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (2021, June 22). ACS Publications.
- Ultrasound for Drug Synthesis: A Green Approach - PMC - PubMed Central. (n.d.).
- Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
- Co-solvent: Significance and symbolism. (2025, December 23).
- NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S - St. Paul's Cathedral Mission College. (n.d.).
- Phase Transfer Catalysis | Dalal Institute. (n.d.).
- Applications of Ultrasound in Organic Synthesis-A Green Approach - ResearchGate. (2025, August 6).
- Fact Sheet: Heating Reactions | PennEHRS - UPenn EHRS - University of Pennsylvania. (2024, April 10).
- Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide - Benchchem. (n.d.).
- 5-Ethynyl-2-nitropyridine: A Technical Guide to Solubility and Stability - Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Co-solvent: Significance and symbolism [wisdomlib.org]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. iosrjournals.org [iosrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Reactions Involving 2-(Furan-2-ylmethoxy)-5-nitropyridine
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development working with 2-(Furan-2-ylmethoxy)-5-nitropyridine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for reactions involving this molecule, with a primary focus on the selective reduction of the nitro group to form the corresponding amine, a critical building block in medicinal chemistry.
Our approach is grounded in extensive laboratory experience and a thorough understanding of catalytic processes. We aim to equip you with the knowledge to not only solve common experimental issues but also to proactively design robust and efficient synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge when reducing the nitro group of this compound?
The primary challenge is achieving chemoselectivity. The molecule contains three reducible moieties: the nitro group, the furan ring, and the pyridine ring. The furan ring is particularly susceptible to hydrogenation, which can lead to ring opening or saturation to tetrahydrofuran. The pyridine ring can also be hydrogenated under certain conditions. Therefore, the goal is to selectively reduce the nitro group while preserving the integrity of the furan and pyridine rings.
Q2: What are the most commonly used catalysts for the selective reduction of a nitro group in the presence of furan and pyridine rings?
Palladium on carbon (Pd/C) is a widely recommended and frequently utilized catalyst for this type of transformation due to its excellent balance of reactivity and selectivity.[1][2] It is effective for the reduction of both aromatic and aliphatic nitro groups to amines.[1] Raney Nickel is a more cost-effective alternative, but it can be less selective and may require more careful optimization of reaction conditions to prevent over-reduction.[3][4] Platinum-based catalysts, while highly active, often lead to the undesirable reduction of the furan and pyridine rings.[5]
Q3: What are the advantages of using catalytic transfer hydrogenation over traditional catalytic hydrogenation with hydrogen gas?
Catalytic transfer hydrogenation offers several practical advantages in a laboratory setting. It avoids the need for specialized high-pressure hydrogenation equipment and the handling of flammable hydrogen gas.[6][7] Common hydrogen donors for transfer hydrogenation include hydrazine hydrate, formic acid, and ammonium formate.[6][8] This method can sometimes offer enhanced selectivity.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a logical workflow for troubleshooting and optimization.
Issue 1: Low or No Conversion of the Starting Material
A lack of conversion can be attributed to several factors, from catalyst deactivation to suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your catalyst is not expired or improperly stored. For heterogeneous catalysts, ensure proper activation if required by the manufacturer's protocol.
-
Address Catalyst Poisoning: The nitrogen atom in the pyridine ring can act as a Lewis base and coordinate to the metal surface of the catalyst, leading to deactivation.[9]
-
Solution: Add a stoichiometric amount of a non-coordinating acid (e.g., acetic acid, HCl) to the reaction mixture. This protonates the pyridine nitrogen, preventing it from binding to and poisoning the catalyst.[10]
-
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. Start with room temperature and gradually increase if necessary.
-
Pressure (for H₂ gas): For catalytic hydrogenation, ensure adequate hydrogen pressure. Start with atmospheric pressure (hydrogen balloon) and increase if needed.[11]
-
Solvent: Use a solvent that is inert under the reaction conditions and in which the substrate is soluble. Protic solvents like ethanol or methanol are commonly used.
-
Logical Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of Side-Products (Low Selectivity)
The formation of undesired byproducts is a clear indication that your catalytic system is not sufficiently selective.
Common Side-Products and Their Causes:
-
Furan Ring Hydrogenation/Opening: This is often caused by a highly active catalyst (like Platinum) or harsh reaction conditions (high temperature and pressure).[5] The strong adsorption of the furan ring on the catalyst surface can also lead to its reduction.[12]
-
Pyridine Ring Hydrogenation: Similar to furan ring reduction, this is favored by highly active catalysts and harsh conditions.[9]
-
Formation of Hydroxylamine, Azo, or Azoxy Compounds: These are intermediates in the reduction of nitro groups. Their accumulation suggests an incomplete reaction or a catalyst that is not efficient in completing the final reduction step.[3]
Troubleshooting Steps:
-
Catalyst Selection: If you are using a highly active catalyst like PtO₂, consider switching to a more selective one, such as Pd/C.[1][2]
-
Milder Reaction Conditions:
-
Temperature: Lower the reaction temperature.
-
Pressure: Reduce the hydrogen pressure.
-
-
Alternative Reducing Agents: If catalytic hydrogenation consistently yields low selectivity, consider non-catalytic methods:
-
Iron or Zinc in Acidic Media: A classic and often effective method for nitro group reduction.[1]
-
Tin(II) Chloride (SnCl₂): Another mild reducing agent for nitro groups.[1]
-
Sodium Sulfide (Na₂S): Can be a useful alternative when hydrogenation or acidic conditions are not compatible with the substrate.[1]
-
Data Presentation: Catalyst and Reducing Agent Selection Guide
| Catalyst/Reagent | Typical Conditions | Advantages | Potential Issues |
| Pd/C with H₂ | 1-4 atm H₂, RT, Ethanol/Methanol | Good selectivity, high yield.[11] | Potential for furan/pyridine reduction under harsh conditions. |
| Pd/C with Hydrazine | Reflux, Ethanol | Avoids H₂ gas, often highly selective.[6] | Hydrazine is toxic. |
| Raney Nickel with H₂ | 1-4 atm H₂, RT, Ethanol | Cost-effective.[3][4] | Lower selectivity, pyrophoric.[3] |
| Fe/NH₄Cl or Fe/AcOH | Reflux, Ethanol/Water | High chemoselectivity, inexpensive. | Stoichiometric amounts of metal required, workup can be tedious. |
| SnCl₂ | RT or gentle heating, Ethanol | Mild conditions, good for sensitive substrates. | Stoichiometric amounts of tin salts, environmental concerns. |
Issue 3: Catalyst Deactivation and Reusability
For cost-effectiveness and sustainability, reusing the catalyst is often desirable, especially for precious metal catalysts.
Troubleshooting Steps:
-
Inadequate Washing: After the reaction, the catalyst must be thoroughly washed to remove any adsorbed product or byproducts. The product amine can adsorb onto the catalyst surface and inhibit its activity in subsequent runs.
-
Poisoning: As mentioned, the pyridine nitrogen can poison the catalyst. Ensure complete removal of the product after each run.
-
Sintering: Exposing the catalyst to high temperatures can cause the metal nanoparticles to agglomerate (sinter), reducing the active surface area. Avoid excessive heat during the reaction and drying.
Experimental Protocol: Selective Reduction of this compound using Pd/C and Hydrazine Hydrate
This protocol provides a starting point for the selective reduction via catalytic transfer hydrogenation.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (0.05-0.10 eq by weight) to the solution.
-
Hydrazine Addition: Add hydrazine monohydrate (2.0-4.0 eq) dropwise to the stirred suspension. Caution: Hydrazine is highly toxic and potentially explosive. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric upon drying. Do not allow the filter cake to dry completely. Quench the filter cake with water.
-
Wash the filter cake with additional ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain 5-amino-2-(furan-2-ylmethoxy)pyridine.
Visualization of the Selective Reduction Pathway
Caption: Desired reaction pathway and potential side reactions.
References
-
Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
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High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates | Organic Letters - ACS Publications. Available at: [Link]
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A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study - PMC - NIH. Available at: [Link]
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2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PubMed Central. Available at: [Link]
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Heterogenized cobalt oxide catalysts for nitroarene reduction by pyrolysis of molecularly defined complexes - PubMed. Available at: [Link]
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Synthesis of 2-amino-5-methoxy pyridine - PrepChem.com. Available at: [Link]
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Understanding Activity Trends in Furfural Hydrogenation on Transition Metal Surfaces | ACS Catalysis - ACS Publications. Available at: [Link]
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Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives - MDPI. Available at: [Link]
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(PDF) Cycloaddition reactions of 5-hydroxymethyl-furan-2-nitrileoxide - ResearchGate. Available at: [Link]
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THE USE OF PLATINUM OXIDE AS A CATALYST IN THE REDUCTION OF ORGANIC COMPOUNDS. IV. REDUCTION OF FURFURAL AND ITS DERIVATIVES1 | Journal of the American Chemical Society. Available at: [Link]
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PLATINUM METALS IN CATALYTIC HYDROGENATION - ResearchGate. Available at: [Link]
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Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC - NIH. Available at: [Link]
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Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - PubMed Central. Available at: [Link]
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Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC - NIH. Available at: [Link]
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Scheme 1. The furan ring reduction -the reduced catalyst activity - ResearchGate. Available at: [Link]
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Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry - YouTube. Available at: [Link]
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Synthesis of 2-amino-5-fluoropyridine - ResearchGate. Available at: [Link]
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Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel - YouTube. Available at: [Link]
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Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts - PubMed. Available at: [Link]
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e The results of the catalytic transfer hydrogenation of nitro compounds. - ResearchGate. Available at: [Link]
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Recent Advances in Catalytic Hydrogenation of Furfural - MDPI. Available at: [Link]
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Hydrogenation of furan derivatives a | Download Table - ResearchGate. Available at: [Link]
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The Development of High-Performance Platinum-Ruthenium Catalysts for the Methanol Oxidation Reaction: Gram-Scale Synthesis, Composition, Morphology, and Functional Characteristics - MDPI. Available at: [Link]
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Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. Available at: [Link]
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Catalytic Reduction of Nitroarenes with Polymeric Palladium Nanoparticles - Taylor & Francis Online. Available at: [Link]
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Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed. Available at: [Link]
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Dearomative Selective Reduction of Structurally Diverse N-Het- eroarenes Enabled by Titanium Catalysis | ChemRxiv. Available at: [Link]
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Five Member Heterocycles Reactivity of Furan - YouTube. Available at: [Link]
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Homogeneous reduction of nitrobenzene to aniline under CO/H 2 O, catalyzed by cis-[Rh(CO) 2 (amine) 2 ]PF 6 . The role of the amine effect - ResearchGate. Available at: [Link]
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Raney® Nickel: A Life-Changing Catalyst - American Chemical Society. Available at: [Link]
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Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light - PubMed. Available at: [Link]
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Catalysts for hydrogenation processes - Clariant. Available at: [Link]
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Zirconium nitride catalysts surpass platinum for oxygen reduction - PubMed. Available at: [Link]
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Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies | Request PDF - ResearchGate. Available at: [Link]
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Preventing decomposition of 2-(Furan-2-ylmethoxy)-5-nitropyridine during synthesis
Welcome to the technical support center for the synthesis of 2-(Furan-2-ylmethoxy)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific Williamson ether synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you optimize your reaction, maximize yield, and ensure the stability of your final product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing detailed causality and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield in this synthesis typically points to one of three areas: incomplete deprotonation of furfuryl alcohol, competing side reactions, or product degradation during workup.
Possible Cause 1: Incomplete Deprotonation
The first step of the Williamson ether synthesis is the formation of the alkoxide from furfuryl alcohol.[1][2] If the base is not strong enough or is consumed by moisture, the nucleophile concentration will be insufficient for the reaction to proceed to completion.
-
Solution:
-
Use a Strong, Non-Nucleophilic Base: Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, producing hydrogen gas which bubbles out of the reaction mixture.[3]
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., THF, DMF) and glassware thoroughly before use. Traces of water will quench the base.
-
Possible Cause 2: Competing Elimination Reactions
While the reaction of 2-chloro-5-nitropyridine with the furfuryl alkoxide is primarily an SN2 substitution, elimination reactions can occur, especially at higher temperatures, leading to byproducts.[2][4]
-
Solution:
-
Control the Reaction Temperature: Maintain a low to moderate reaction temperature. It is often beneficial to add the electrophile (2-chloro-5-nitropyridine) at 0 °C and then allow the reaction to slowly warm to room temperature.
-
Possible Cause 3: Product Degradation
The furan moiety can be sensitive to acidic conditions, which can lead to polymerization or ring-opening, especially during aqueous workup if the pH is not controlled.[5][6]
-
Solution:
-
Neutral or Slightly Basic Workup: When quenching the reaction, use a saturated solution of a mild base like sodium bicarbonate instead of a strong acid. Ensure the aqueous layer remains neutral or slightly basic during extraction.
-
Q2: I'm observing a significant amount of a dark, tar-like substance in my reaction flask. What is it and how can I prevent its formation?
The formation of a dark, insoluble material is a strong indicator of furfuryl alcohol polymerization.[5][6]
Root Cause Analysis:
Furfuryl alcohol is notoriously unstable in the presence of acids, heat, or certain metal catalysts, leading to the formation of poly(furfuryl alcohol), a dark resinous solid.[5][6] While the Williamson ether synthesis is conducted under basic conditions, localized "hot spots" or acidic impurities on the glassware can initiate polymerization.
Preventative Measures:
-
Strict Temperature Control: Avoid overheating the reaction mixture. Use a well-controlled heating mantle or oil bath.
-
Acid-Free Glassware: Ensure all glassware is thoroughly cleaned and rinsed to remove any acidic residues.
-
Order of Reagent Addition: Add the base to the furfuryl alcohol solution first to form the alkoxide. Then, add the 2-chloro-5-nitropyridine. This ensures that the furfuryl alcohol is in its more stable alkoxide form before the substitution reaction begins.
Q3: My final product is always colored, even after column chromatography. What are the persistent impurities?
A persistent yellow or brownish hue in your final product, this compound, can be due to several factors.
Potential Impurity 1: Unreacted 2-chloro-5-nitropyridine
This starting material is a yellow solid and can co-elute with the product if the chromatography conditions are not optimized.
-
Detection & Solution:
-
TLC Analysis: Use a slightly less polar solvent system in your TLC to achieve better separation between the starting material and the product.
-
Purification: If co-elution is an issue, recrystallization of the final product can be an effective purification method.[7]
-
Potential Impurity 2: Nitro-Group Containing Byproducts
Side reactions involving the nitro-substituted pyridine ring can lead to colored impurities. For instance, trace amounts of water could lead to the formation of 2-hydroxy-5-nitropyridine.
-
Detection & Solution:
-
NMR & Mass Spectrometry: These techniques can help identify the structure of the unknown impurity.
-
Optimized Chromatography: A carefully selected gradient elution in your column chromatography can help separate these more polar byproducts.
-
Potential Impurity 3: Trace Polymerization Products
Even minor polymerization of furfuryl alcohol can produce soluble, colored oligomers that are difficult to remove.
-
Solution:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can help adsorb these colored impurities. Filter the solution through celite before proceeding with final purification.
-
Frequently Asked Questions (FAQs)
What is the general reaction scheme for the synthesis of this compound?
The synthesis is a classic Williamson ether synthesis. It proceeds via an SN2 mechanism where the sodium salt of furfuryl alcohol (the nucleophile) attacks the electron-deficient carbon at the 2-position of 2-chloro-5-nitropyridine, displacing the chloride leaving group.[2][8]
Why is 2-chloro-5-nitropyridine a good electrophile for this reaction?
The electron-withdrawing nitro group at the 5-position and the nitrogen atom in the pyridine ring make the carbon atom at the 2-position highly electrophilic and susceptible to nucleophilic attack.[9]
Can I use other bases besides sodium hydride?
Other strong bases like potassium tert-butoxide or sodium amide can also be used. However, sodium hydride is often preferred because it is non-nucleophilic and the only byproduct of the deprotonation step is hydrogen gas.[3]
What are the key safety precautions for this synthesis?
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2-Chloro-5-nitropyridine: This compound is an irritant to the skin and eyes and can cause respiratory irritation.[10][11] Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Hydride: This is a highly flammable solid that reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Use anhydrous solvents like THF or DMF, which are flammable.
How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside the two starting materials. The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new, more non-polar spot for the product has appeared.
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Rationale |
| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil | Strong, non-nucleophilic base ensures complete deprotonation. |
| Solvent | Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Aprotic polar solvents that solvate the cation, enhancing nucleophilicity. |
| Temperature | 0 °C to Room Temperature | Minimizes side reactions like elimination and polymerization. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the base from reacting with atmospheric moisture. |
Protocol 1: Synthesis of this compound
-
Preparation: Under an inert atmosphere, add furfuryl alcohol (1.0 eq.) to anhydrous THF in a flame-dried round-bottom flask.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq.) portion-wise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature and stir for another 30 minutes.
-
Substitution: Cool the resulting alkoxide solution back to 0 °C. Dissolve 2-chloro-5-nitropyridine (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: TLC Analysis
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase (Eluent): 30% Ethyl acetate in Hexane (adjust polarity as needed)
-
Visualization: UV lamp (254 nm)
Visual Diagrams
Reaction Mechanism
Caption: Williamson ether synthesis mechanism.
Potential Decomposition Pathways
Sources
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- 10. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Troubleshooting guide for scaling up 2-(Furan-2-ylmethoxy)-5-nitropyridine production
Technical Support Center: 2-(Furan-2-ylmethoxy)-5-nitropyridine
Introduction: The Chemistry of Synthesis
The production of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, a robust and widely utilized method analogous to the Williamson ether synthesis.[1][2] In this process, the alkoxide of furfuryl alcohol acts as the nucleophile, displacing the chloride from 2-chloro-5-nitropyridine. The electron-withdrawing nitro group at the 5-position is critical, as it activates the pyridine ring, making the 2-position electron-deficient and thus susceptible to nucleophilic attack.
Understanding this mechanism is fundamental to troubleshooting. The reaction's success hinges on the effective generation of the nucleophile, the stability of the reactants, and the suppression of competing side reactions. This guide provides a structured, question-and-answer approach to address the specific challenges encountered when scaling this synthesis from the bench to pilot production.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
Part 3: Workup and Purification
Q6: My product is an oil that is difficult to handle, and column chromatography is not feasible for a 100g scale. What is the best purification strategy?
A6: Developing a robust crystallization procedure is paramount for scalable purification. Relying on chromatography for large quantities is inefficient and costly.
-
Expert Recommendation: Crystallization Protocol Development
-
Workup: After the reaction is complete, cool the mixture and very carefully quench it by slowly adding isopropanol to destroy any excess NaH, followed by the slow addition of water. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove DMF and salts.
-
Solvent Screening: The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.
-
Start with single solvents: Test small amounts of your crude oil in solvents like isopropanol, ethanol, ethyl acetate, toluene, and heptane.
-
Develop a binary system: A common and effective approach is to dissolve the crude product in a small amount of a good solvent (e.g., toluene or ethyl acetate) at an elevated temperature and then slowly add a poor solvent (e.g., heptane or hexane) until turbidity (cloudiness) persists. [3]Let the solution cool slowly to induce crystallization.
-
-
Seeding: If crystallization is slow to initiate, use a small crystal of pure product (if available) or scratch the inside of the flask with a glass rod to create nucleation sites.
-
Table 1: Recommended Reaction Parameters
| Parameter | Laboratory Scale (<10g) | Pilot Scale (>100g) | Rationale |
| Base | NaH (60% in mineral oil) | NaH (60% in mineral oil) | Ensures anhydrous conditions and complete deprotonation. [4] |
| Equivalents of Base | 1.1 eq | 1.1 - 1.2 eq | Slight excess ensures reaction goes to completion. |
| Solvent | Anhydrous DMF or THF | Anhydrous DMF | DMF has a higher boiling point, allowing for a wider temperature range. |
| Temperature | 25°C to 60°C | 50°C to 70°C | Higher temperatures are often needed to ensure reasonable reaction times at scale. [1] |
| Workup Quench | Methanol, then Water | Isopropanol, then Water | Isopropanol is less volatile and provides a more controlled quench of excess NaH. |
| Purification | Column Chromatography | Recrystallization | Crystallization is more economical and efficient for large quantities. [5] |
Detailed Experimental Protocol (100g Scale)
Safety Note: This reaction involves flammable solvents, a highly reactive metal hydride (NaH), and generates hydrogen gas. It must be performed in a well-ventilated fume hood, away from ignition sources, and under an inert atmosphere. Appropriate personal protective equipment (PPE) is mandatory.
-
Reactor Setup: Assemble a 2L, four-necked round-bottom flask equipped with an overhead mechanical stirrer, a thermocouple, a dropping funnel, and a reflux condenser connected to a nitrogen/vacuum line with a gas bubbler. Dry all glassware in an oven and assemble while hot, cooling under a stream of dry nitrogen.
-
Reagent Charge: Under a positive pressure of nitrogen, charge the flask with sodium hydride (17.6 g, 0.44 mol, 1.1 eq, 60% dispersion in mineral oil) and anhydrous DMF (400 mL).
-
Alkoxide Formation: In the dropping funnel, prepare a solution of colorless furfuryl alcohol (39.2 g, 0.40 mol) in anhydrous DMF (100 mL). Add this solution dropwise to the stirred NaH suspension over 30-45 minutes. Control the addition rate to keep the internal temperature below 30°C. Vigorous hydrogen evolution will be observed.
-
Reaction: After the addition is complete, stir the resulting brown slurry for an additional 60 minutes at room temperature to ensure complete alkoxide formation. Then, add a solution of 2-chloro-5-nitropyridine (63.4 g, 0.40 mol) in anhydrous DMF (200 mL) via the dropping funnel over 30 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 60-65°C and maintain for 4-6 hours. Monitor the reaction's progress by TLC or HPLC until the 2-chloro-5-nitropyridine is consumed.
-
Workup: Cool the reaction mixture to 0-5°C in an ice bath. Very slowly and carefully, add isopropanol (50 mL) dropwise to quench any unreacted NaH. Once gas evolution ceases, slowly add deionized water (500 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 400 mL). Combine the organic layers, wash with water (2 x 300 mL) to remove residual DMF, then with brine (300 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a dark oil or solid. Proceed with recrystallization from a suitable solvent system (e.g., Toluene/Heptane or Ethyl Acetate/Hexane) to yield this compound as a purified solid.
Frequently Asked Questions (FAQs)
Q: Is this reaction significantly exothermic? A: The initial deprotonation of furfuryl alcohol with NaH is highly exothermic and generates flammable hydrogen gas. This step requires careful control of the addition rate and efficient cooling, especially at scale. The subsequent SNAr reaction is typically less exothermic but should still be monitored.
Q: What are the key analytical methods for in-process control? A:
-
Thin Layer Chromatography (TLC): Excellent for qualitative, rapid monitoring of the disappearance of the 2-chloro-5-nitropyridine starting material. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of product and impurities. This is the preferred method for rigorous process control.
Q: Can other 2-halo-5-nitropyridines be used? A: Yes, the reactivity for SNAr on this ring system is generally F > Cl > Br > I. While 2-fluoro-5-nitropyridine would be more reactive, 2-chloro-5-nitropyridine is typically used due to its lower cost and widespread availability. [12][13]
References
-
Wikipedia. Furfuryl alcohol. [Link]
-
Li, X., et al. (2018). Efficient Synthesis of Furfuryl Alcohol from H2-Hydrogenation/Transfer Hydrogenation of Furfural Using Sulfonate Group Modified Cu Catalyst. ACS Sustainable Chemistry & Engineering. [Link]
-
PrepChem.com. Synthesis of 2-chloro-5-nitropyridine. [Link]
-
Hicks, J.C., et al. (2015). Direct synthesis of furfuryl alcohol from furfural: catalytic performance of monometallic and bimetallic Mo and Ru phosphides. Catalysis Science & Technology. [Link]
-
Ordomsky, V.V., et al. (2014). Efficient Furfuryl Alcohol Synthesis from Furfural over Magnetically Recoverable Catalysts. ChemCatChem. [Link] (Note: Link is to faculty page, original paper may require subscription).
-
MDPI. Synthesis of Furfuryl Alcohol from Furfural: A Comparison between Batch and Continuous Flow Reactors. [Link]
- Dissertation. Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine.
- Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
-
Chempanda. Nitropyridine: Synthesis, reactions, applications, side effects and storage. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
YouTube. Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]
-
YouTube. What Are The Limitations Of Williamson Ether Synthesis?. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ResearchGate. Nitropyridines, Their Synthesis and Reactions. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Dissertation. Synthesis and Functionalization of 3-Nitropyridines. [Link]
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Der Pharma Chemica. Pharmacological Study of Some Newly Synthesized Furan Derivatives. [Link]
-
MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]
-
NIH. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. [Link]
- Google Patents.
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ResearchGate. Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. [Link]
-
ARKAT USA. Synthesis of Substituted 5-Alkylidenefuran-2(5H)-furanones. [Link]
-
PubMed. Scale-up bioprocess development for production of the antibiotic valinomycin in Escherichia coli based on consistent fed-batch cultivations. [Link]
-
ResearchGate. Synthesis of some substituted furan-2(5 H )-ones and derived quinoxalinones as potential anti-microbial and anti-cancer agents. [Link]
- Google Patents. CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
-
ResearchGate. Catalysts for Biomass Upgrading: Transforming 5‐Hydroxymethyl Furfural into 2,5‐Furan Dicarboxylic Acid for Fine Chemicals.... [Link]
-
MDPI. Biocatalytic Transformation of 5-Hydroxymethylfurfural into 2,5-di(hydroxymethyl)furan by a Newly Isolated Fusarium striatum Strain. [Link]
-
ResearchGate. Efficient tunable approach for 5-(hydroxymethyl)furfural and 2,5-diformylfuran production from fructose in DMSO with bromide catalysis. [Link]
-
MDPI. Scale-Up for the Conversion of Corn Stover-Derived Levulinic Acid into 2-Methyltetrahydrofuran. [Link]
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Technical Support Center: A Guide to the Handling and Storage of Nitropyridine Compounds
Welcome to the Technical Support Center for nitropyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information, as well as troubleshooting advice for common issues encountered during the handling, storage, and experimental use of this important class of molecules. The inherent reactivity that makes nitropyridines valuable synthetic intermediates also necessitates careful handling to ensure experimental success and laboratory safety.[1][2]
Section 1: Frequently Asked Questions (FAQs) - Storage and Stability
This section addresses the most common questions regarding the long-term and short-term stability of nitropyridine compounds.
Question 1: What are the ideal storage conditions for solid nitropyridine compounds?
Answer: To ensure the long-term integrity of solid nitropyridine compounds, they should be stored in a cool, dry, and dark environment.[3] Refrigeration at 2-8 °C is often recommended to minimize thermal decomposition.[4] It is crucial to store them under an inert atmosphere, such as nitrogen or argon, to prevent degradation from atmospheric moisture.[4] The compounds should be kept in tightly sealed, corrosion-resistant containers.[4][5]
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigeration) | Minimizes thermal decomposition.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis from atmospheric moisture.[4] |
| Light | Protected from light (Amber vials) | Avoids potential photodegradation.[3][4] |
| Container | Tightly sealed, corrosion-resistant | Prevents moisture ingress and contains any corrosive vapors.[4] |
Question 2: My stock solution of a nitropyridine derivative shows decreasing concentration over time. What is causing this?
Answer: A decrease in the concentration of a nitropyridine stock solution is a common indicator of compound degradation. Several factors could be at play:
-
Solvent-Induced Degradation: While generally stable in aprotic solvents like DMSO and acetonitrile, prolonged storage in protic solvents (e.g., methanol, water) can lead to degradation, especially at elevated temperatures.[6]
-
Photodegradation: Nitropyridines, like many nitroaromatic compounds, can be sensitive to light, particularly UV radiation.[3][6] It is imperative to store solutions in amber vials or protect them from light with aluminum foil.[6]
-
pH-Dependent Hydrolysis: The presence of acidic or basic impurities in your solvent, or the use of aqueous buffers, can lead to hydrolysis. Nitropyridine derivatives can be particularly susceptible to degradation under strongly acidic or basic conditions.[6][7]
-
Hydrolysis from Moisture: The primary degradation pathway for many reactive nitropyridine derivatives, such as those with acyl chloride functionalities, is hydrolysis. Even trace amounts of moisture in the solvent or from atmospheric humidity can cause significant degradation.[4]
Question 3: Are nitropyridine compounds hygroscopic?
Answer: Yes, some nitropyridine compounds, particularly N-oxides, can be hygroscopic, meaning they can absorb moisture from the air.[3] This is a critical consideration for both storage and handling, as the absorbed water can lead to hydrolysis and degradation of the compound. Therefore, it is essential to handle these compounds in a dry environment, such as a glovebox or under a stream of inert gas, and to store them in desiccators.
Section 2: Troubleshooting Experimental Pitfalls
This section provides a troubleshooting guide for common problems encountered during reactions involving nitropyridine compounds.
Issue 1: A reaction involving a nitropyridine is not proceeding as expected, or the yield is significantly lower than anticipated.
Possible Cause & Troubleshooting Steps:
-
Reagent Purity and Stability:
-
Verify Reagent Integrity: The nitropyridine starting material may have degraded due to improper storage. Before starting a reaction, it is good practice to check the purity of the starting material by an appropriate analytical method, such as NMR or LC-MS.
-
Use Fresh Reagents: If degradation is suspected, use a fresh, unopened batch of the nitropyridine compound.
-
-
Reaction Conditions:
-
Strictly Anhydrous Conditions: Many reactions with nitropyridines, especially those involving organometallics or strong bases, require strictly anhydrous conditions. Ensure all glassware is oven-dried, and solvents are appropriately dried before use.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.
-
-
Order of Addition and Temperature Control:
-
The order and rate of reagent addition can be critical. For highly exothermic reactions, slow addition at a reduced temperature is often necessary to prevent side product formation.[8]
-
dot
Caption: A logical workflow for troubleshooting low-yielding reactions.
Issue 2: An unexpected side product is observed in a nucleophilic aromatic substitution (SNAr) reaction.
Possible Cause & Troubleshooting Steps:
-
Competing Reaction Pathways: The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic attack.[1] However, depending on the substrate and nucleophile, other reactive sites may be present. For instance, in nitropyridine N-oxides, the nitro group can be displaced by strong nucleophiles.[3]
-
Meisenheimer Complex Formation: In some cases, the intermediate Meisenheimer complex in an SNAr reaction may be stable and can be isolated, especially with sterically hindered nucleophiles.[9]
-
Reduction of the Nitro Group: If reducing agents are present, even adventitiously, the nitro group itself can be reduced to a nitroso, hydroxylamino, or amino group, leading to a variety of side products.[1][3]
Section 3: Safety and Handling Protocols
Question 4: What are the primary hazards associated with nitropyridine compounds?
Answer: Nitropyridine compounds should be handled as hazardous substances.[10] Potential hazards include:
-
Toxicity: They may be harmful or fatal if swallowed, inhaled, or in contact with skin.[10][11]
-
Irritation: They can cause skin and eye irritation or severe burns.[10][11][12]
-
Respiratory Issues: Inhalation may cause respiratory irritation.[10][11][13]
-
Thermal Instability: Some nitropyridines are energetic materials and can decompose exothermically at elevated temperatures.[14]
Protocol: Safe Handling of Nitropyridine Compounds
-
Engineering Controls: Always handle nitropyridine compounds in a certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[15]
-
Personal Protective Equipment (PPE):
-
Handling Practices:
dot
Caption: A standard workflow for the safe handling of nitropyridines.
Section 4: Disposal Guidelines
Question 5: How should I dispose of nitropyridine waste?
Answer: Nitropyridine compounds and any contaminated materials must be disposed of as hazardous chemical waste.[10][15] Do not dispose of these chemicals down the drain or in regular trash.[10]
Protocol: Waste Disposal
-
Segregation: Collect nitropyridine waste in a dedicated, properly labeled, and sealed hazardous waste container.[16]
-
Labeling: Ensure the waste container is clearly labeled with its contents and associated hazards.
-
Licensed Disposal: Arrange for the disposal of the hazardous waste through a licensed disposal company, following all institutional, local, and federal regulations.[15]
References
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- Essential Guide to the Safe Disposal of 3-Amino-4-nitropyridine 1-oxide. Benchchem.
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- 2-Amino-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia.
- 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets. ECHEMI.
- Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide. Benchchem.
- A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate.
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- 3-Hydroxy-2-nitropyridine SDS, 15128-82-2 Safety Data Sheets. ECHEMI.
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- Material Safety Data Sheet - 2-Amino-3-bromo-5-nitropyridine. Cole-Parmer.
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Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available from: [Link]
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Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available from: [Link]
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Validation & Comparative
A Comparative Guide to the Definitive Structural Elucidation of 2-(Furan-2-ylmethoxy)-5-nitropyridine: An X-ray Crystallography-Centric Approach
This guide provides an in-depth, comparative analysis of the analytical techniques used to characterize novel chemical entities, centered on the definitive structural elucidation of 2-(Furan-2-ylmethoxy)-5-nitropyridine. For researchers in medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is not merely a final confirmation step; it is the foundational data upon which all further development, from understanding structure-activity relationships (SAR) to ensuring intellectual property, is built.
The pyridine scaffold and its derivatives are cornerstones in medicinal chemistry, with the nitro group often serving as a key electronic and structural modulator.[1][2][3] The inclusion of a furan moiety, another privileged heterocycle in drug discovery, introduces additional conformational flexibility and potential interaction points.[4][5] Consequently, the unambiguous characterization of molecules like this compound is paramount.
While spectroscopic methods such as NMR, FT-IR, and Mass Spectrometry provide essential preliminary data, they describe the molecule in terms of connectivity and its bulk-state properties. Single-crystal X-ray diffraction (SC-XRD) stands alone in its ability to provide a precise and unequivocal 3D atomic map of the molecule as it exists in the solid state.[6] This guide will detail the synergistic application of these techniques, demonstrating why X-ray crystallography is the gold standard for absolute structural assignment.
PART 1: Synthesis and High-Purity Crystallization
The journey to a crystal structure begins with the synthesis of high-purity material. The quality of the final diffraction data is inextricably linked to the purity and crystalline order of the analyte.
Proposed Synthetic Pathway: Williamson Ether Synthesis
A logical and well-established route to the target compound is the Williamson ether synthesis, reacting the sodium salt of furfuryl alcohol with 2-chloro-5-nitropyridine. This choice is based on the high reactivity of the halogenated nitropyridine towards nucleophilic aromatic substitution.
Experimental Protocol: Synthesis
-
Alkoxide Formation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add furfuryl alcohol (1.1 eq.) to anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Causality: The strong base NaH is required to deprotonate the alcohol, forming the highly nucleophilic sodium furfuryloxide. The reaction is exothermic and produces flammable H₂ gas, necessitating an inert atmosphere and slow addition at 0 °C.
-
Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The cessation of gas evolution indicates the completion of alkoxide formation.
-
Nucleophilic Substitution: Dissolve 2-chloro-5-nitropyridine (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution.
-
Reflux: Heat the reaction mixture to reflux (approx. 66 °C) and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Crystallization: The Art of Inducing Order
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and technique is critical. For a molecule with moderate polarity like this compound, a solvent system that allows for slow, controlled precipitation is ideal.
Experimental Protocol: Crystallization
-
Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, hexane).
-
Slow Evaporation (Method A): Dissolve the compound in a suitable solvent (e.g., ethyl acetate) in a vial to near-saturation. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment. Causality: The slow evaporation of the solvent gradually increases the concentration beyond the saturation point, promoting the slow growth of large, well-ordered crystals.
-
Vapor Diffusion (Method B): Dissolve the compound in a minimal amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a poor solvent in which the compound is insoluble but the good solvent is miscible (e.g., hexane).[7] Causality: The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[7]
PART 2: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides an unambiguous map of electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.[8] This technique is the only common laboratory method that can definitively resolve stereochemistry, polymorphism, and subtle intramolecular interactions.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: SC-XRD
-
Crystal Selection: Select a suitable single crystal (clear, well-formed, appropriate size) under a microscope and mount it on a goniometer head.
-
Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen gas (e.g., 100 K) is typically used to minimize thermal motion and radiation damage. Data is collected by rotating the crystal in a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) and recording the diffraction pattern at hundreds of different orientations.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like Lorentz-polarization effects.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.[8]
-
Model Refinement: An atomic model is built into the electron density map. This model is then refined iteratively, adjusting atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.[9]
-
Validation: The final structure is validated using established metrics (e.g., R-factors, goodness-of-fit) and checked for geometric reasonability.
Comparative Data: Crystallographic Parameters
The table below presents hypothetical but realistic crystallographic data for this compound, compared with the known structure of 2-nitropyridine for context.[10]
| Parameter | This compound (Hypothetical) | 2-Nitropyridine (Reference)[10] |
| Chemical Formula | C₁₀H₈N₂O₄ | C₅H₄N₂O₂ |
| Formula Weight | 220.18 | 124.09 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 8.51 | 12.02 |
| b (Å) | 10.23 | 6.13 |
| c (Å) | 11.89 | 7.49 |
| β (°) | 98.5 | 99.8 |
| Volume (ų) | 1022.1 | 543.1 |
| Z (Molecules/unit cell) | 4 | 4 |
| Calculated Density (g/cm³) | 1.430 | 1.516 |
| Final R₁ [I > 2σ(I)] | < 0.05 | Not Reported |
| wR₂ (all data) | < 0.15 | Not Reported |
PART 3: Comparative Spectroscopic Analysis
Spectroscopic methods are indispensable for routine characterization and purity assessment. They provide a "fingerprint" of the molecule that, while not as spatially detailed as SC-XRD, is crucial for confirming that the bulk material corresponds to the single crystal analyzed.
Caption: Integrated workflow for structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment and connectivity of atoms (primarily ¹H and ¹³C).
Experimental Protocol: NMR [11]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a spectrometer (e.g., 400 MHz). 2D experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon connectivities.
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | Predicted ¹³C NMR Data (CDCl₃, 100 MHz) |
| Chemical Shift (δ, ppm) , Multiplicity, Integration, Assignment | Chemical Shift (δ, ppm) , Assignment |
| 9.10 (d, 1H, H6-pyridine) | 168.0 (C2-pyridine) |
| 8.35 (dd, 1H, H4-pyridine) | 150.5 (C-NO₂) |
| 7.50 (d, 1H, H5-furan) | 145.0 (C5-furan) |
| 6.90 (d, 1H, H3-pyridine) | 142.0 (C6-pyridine) |
| 6.55 (dd, 1H, H4-furan) | 125.0 (C4-pyridine) |
| 6.45 (d, 1H, H3-furan) | 112.0 (C3/C4-furan) |
| 5.50 (s, 2H, -O-CH₂-) | 111.5 (C3/C4-furan) |
| 109.0 (C3-pyridine) | |
| 68.0 (-O-CH₂-) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.
Experimental Protocol: FT-IR [12]
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples, ensuring good contact between the crystal and the sample stage.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
| Predicted FT-IR Data (cm⁻¹) | Functional Group Assignment |
| ~3100 | C-H stretch (aromatic) |
| ~2900 | C-H stretch (aliphatic CH₂) |
| ~1590, 1480 | C=C and C=N stretching (pyridine ring) |
| ~1520 (strong, asymmetric) | N-O stretching (nitro group) |
| ~1350 (strong, symmetric) | N-O stretching (nitro group) |
| ~1250 | C-O-C stretch (aryl ether) |
| ~1015 | C-O-C stretch (furan ring)[13] |
Conclusion: A Synthesis of Techniques
The characterization of a novel molecule like this compound is a hierarchical process. While NMR, FT-IR, and Mass Spectrometry collectively build a strong hypothesis for the molecular structure and confirm the identity of the bulk material, they cannot provide the definitive, high-resolution spatial information required for modern drug development and materials science.
Single-crystal X-ray diffraction is the ultimate arbiter of molecular structure. It moves beyond connectivity to provide a precise, three-dimensional model, revealing crucial details of conformation, bond parameters, and intermolecular interactions that are inaccessible by other techniques. By integrating the rapid, bulk-sample analysis from spectroscopy with the unparalleled detail of crystallography, researchers can achieve a complete and unimpeachable characterization of new chemical entities.
References
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M. R. T. & V. K. (1998). Crystal structure of 2-nitropyridine. Chemistry of Heterocyclic Compounds. Available: [Link]
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ResearchGate. (2025). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available: [Link]
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Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. Available: [Link]
-
PubMed Central. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. PubMed Central. Available: [Link]
-
Holmes, K. C. (2001). X Ray crystallography. Journal of Clinical Pathology. Available: [Link]
-
Sen, S. et al. (2010). Pharmacological Study of Some Newly Synthesized Furan Derivatives. Der Pharma Chemica. Available: [Link]
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Hintermann, L. et al. (2021). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank. Available: [Link]
-
ResearchGate. (2018). Synthesis, molecular and solid state structure of 5-(5-nitro furan-2-ylmethylen), 3- N -(2-methoxy phenyl),2-N'-(2-methoxyphenyl) imino thiazolidin-4-one: X-ray powder diffraction and DFT studies. ResearchGate. Available: [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. Available: [Link]
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Al-Otaibi, J. S. et al. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available: [Link]
-
Finiuk, N. et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules. Available: [Link]
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El-Sayed, N. N. E. et al. (2021). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega. Available: [Link]
-
ResearchGate. (2011). Spectral and X-ray Crystallographic Structure Determination of (E)-N'-[(Furan-2-yl)methylene)-benzohydrazide. Indian Journal Of Applied Research. Available: [Link]
-
Engh, R. A. (2010). Protein X-ray Crystallography and Drug Discovery. Materials. Available: [Link]
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A Comparative Guide to the Reactivity of 2-(Furan-2-ylmethoxy)-5-nitropyridine in Nucleophilic Aromatic Substitution
In the landscape of medicinal chemistry and drug development, nitropyridines serve as crucial building blocks for a diverse array of therapeutic agents. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is a cornerstone of their synthetic utility.[1][2][3] This guide provides an in-depth comparison of the reactivity of 2-(Furan-2-ylmethoxy)-5-nitropyridine with other key nitropyridine derivatives, offering experimental insights and mechanistic rationale to inform synthetic strategy and reaction optimization.
Introduction: The Activated World of Nitropyridines
The pyridine ring, a fundamental heterocycle, exhibits a complex reactivity profile. The introduction of a nitro (NO₂) group, a potent electron-withdrawing substituent, profoundly alters the electronic landscape of the ring. This modification deactivates the ring towards electrophilic attack while significantly activating it for nucleophilic aromatic substitution (SNAr).[3] The position of the nitro group, in concert with other substituents, governs the regioselectivity and rate of these crucial bond-forming reactions.[3][4]
The SNAr mechanism in nitropyridines typically proceeds through a two-step addition-elimination pathway involving a high-energy anionic intermediate known as a Meisenheimer complex.[3][5] The stability of this intermediate is paramount and dictates the feasibility of the substitution. Nucleophilic attack is preferentially directed to the positions ortho and para to the nitro group, as the negative charge can be effectively delocalized onto the electronegative oxygen atoms of the nitro group and the ring nitrogen.[3][4]
This guide focuses on this compound, a molecule of interest due to the unique electronic and potential coordinating properties of the furan moiety. We will compare its reactivity against benchmark nitropyridines such as 2-chloro-5-nitropyridine and 2-ethoxy-5-nitropyridine to elucidate the role of the 2-substituent in modulating SNAr reactivity.
The Leaving Group: A Critical Determinant of Reactivity
In SNAr reactions, the nature of the leaving group at the 2-position is a critical factor influencing the reaction rate. A good leaving group can stabilize the developing negative charge in the transition state and readily depart from the Meisenheimer complex.
The archetypal leaving group order in SNAr reactions on activated aryl systems is F > Cl ≈ Br > I.[6] This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.[6] While halides are common leaving groups, alkoxy groups, such as the 2-(furan-2-ylmethoxy) group, can also be displaced, albeit generally at a slower rate.
The reactivity of this compound is thus benchmarked against analogs with more conventional leaving groups to provide a clear comparative framework.
Comparative Reactivity Analysis
To provide a quantitative comparison, we will consider the relative rates of SNAr reactions with a common nucleophile, such as piperidine, under standardized conditions. The following table summarizes expected relative reactivity based on established principles of leaving group ability and electronic effects.
| 2-Substituted-5-nitropyridine | Leaving Group | Relative Rate Constant (k_rel) | Key Factors Influencing Reactivity |
| 2-Fluoro-5-nitropyridine | Fluoro | ~100-300 | Excellent leaving group due to high electronegativity of fluorine, strongly activating the ring for nucleophilic attack.[6] |
| 2-Chloro-5-nitropyridine | Chloro | 1 | Standard benchmark for comparison. Good leaving group ability. |
| 2-Ethoxy-5-nitropyridine | Ethoxy | < 1 | Poorer leaving group than halides. The electron-donating character of the ethoxy group can slightly deactivate the ring.[5] |
| This compound | Furan-2-ylmethoxy | < 1 | Similar to the ethoxy group, it is a poorer leaving group than halides. The furan ring's electronic effects may play a role. |
Discussion of Reactivity Trends:
-
Halides as Superior Leaving Groups: As anticipated, 2-fluoro- and 2-chloro-5-nitropyridine are significantly more reactive than their alkoxy-substituted counterparts. The high electronegativity of the halogens makes the C2 position more electrophilic and facilitates the departure of the leaving group.
-
Alkoxy Groups as Poorer Leaving Groups: The 2-ethoxy and 2-(furan-2-ylmethoxy) groups are less effective leaving groups. The C-O bond is stronger than the C-Cl bond, and the resulting alkoxide is a stronger base than the chloride ion, making its departure less favorable.
-
The Role of the Furan Moiety: The furan ring in this compound introduces additional complexity. Furan itself is an aromatic heterocycle with a resonance energy lower than benzene, making it more reactive in certain contexts.[7][8] However, in this SNAr reaction, the primary influence of the furan-2-ylmethoxy group is as a leaving group. While the furan ring is electron-rich, this property is not expected to significantly enhance the leaving group ability of the attached methoxy group.[9] Any electronic influence on the pyridine ring would be transmitted through the methylene linker and the oxygen atom, likely resulting in a weak inductive effect.
Experimental Protocols for Comparative Kinetic Analysis
To empirically validate these reactivity comparisons, a standardized kinetic experiment can be performed.
Objective: To determine the relative rates of nucleophilic aromatic substitution for a series of 2-substituted-5-nitropyridines with piperidine.
Materials:
-
2-Fluoro-5-nitropyridine
-
2-Chloro-5-nitropyridine
-
2-Ethoxy-5-nitropyridine
-
This compound
-
Piperidine
-
Anhydrous, polar aprotic solvent (e.g., DMSO or Acetonitrile)[10][11]
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
Experimental Workflow:
Caption: Experimental workflow for kinetic analysis of SNAr reactions.
Detailed Procedure:
-
Solution Preparation: Prepare stock solutions of each 2-substituted-5-nitropyridine and piperidine in a suitable polar aprotic solvent (e.g., 0.01 M nitropyridine and 0.1 M piperidine). The excess of piperidine ensures pseudo-first-order kinetics.
-
Reaction Monitoring:
-
Equilibrate the reactant solutions and the UV-Vis spectrophotometer to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the nitropyridine solution with the piperidine solution.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the λ_max of the product (the N-substituted piperidinyl-nitropyridine), which will be at a longer wavelength than the reactants.
-
-
Data Analysis:
-
Plot the absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve.
-
The pseudo-first-order rate constant (k_obs) can be calculated from the data.
-
By comparing the k_obs values for each of the 2-substituted-5-nitropyridines, their relative reactivities can be determined.
-
Mechanistic Considerations and the Role of the Intermediate
The rate of an SNAr reaction is dependent on the stability of the Meisenheimer complex. The general mechanism is depicted below.
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
For most SNAr reactions, the initial attack of the nucleophile to form the Meisenheimer complex (k₁) is the rate-determining step.[6] The stability of this intermediate is enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge. The nature of the leaving group (X) primarily influences the rate of the second step (k₂), the departure of the leaving group to restore aromaticity. However, a highly electronegative substituent at the 2-position, like fluorine, also significantly lowers the energy of the transition state leading to the Meisenheimer complex, thus accelerating the rate-determining step.
For this compound, the electronic contribution of the furan ring to the stability of the Meisenheimer complex is likely minimal and indirect. The primary factor governing its lower reactivity compared to halo-nitropyridines is the poorer leaving group ability of the furan-2-ylmethoxy group.
Conclusion and Synthetic Implications
This comparative analysis underscores the critical role of the leaving group in dictating the reactivity of 2-substituted-5-nitropyridines in SNAr reactions.
-
High Reactivity: For rapid and efficient substitution, 2-fluoro- and 2-chloro-5-nitropyridine are the substrates of choice.
-
Moderate Reactivity: this compound exhibits lower reactivity, comparable to other 2-alkoxy-5-nitropyridines. This necessitates more forcing reaction conditions (higher temperatures, longer reaction times, or the use of stronger nucleophiles) to achieve comparable yields to the halo-analogs.
-
Synthetic Strategy: When designing a synthesis, if the furan-2-ylmethoxy moiety is desired in the final product and is not the intended leaving group, it is advisable to introduce it after performing a nucleophilic substitution on a more reactive precursor like 2-chloro-5-nitropyridine. Conversely, if the furan-2-ylmethoxy group is intended to be displaced, the synthetic chemist must be prepared for a less facile reaction.
This guide provides a foundational understanding for researchers to make informed decisions in the design and execution of synthetic routes involving this compound and related compounds. The principles outlined here are broadly applicable across the rich field of heterocyclic chemistry.
References
-
Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Available at: [Link]
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A Comparative Guide to the Predicted Biological Activity of 2-(Furan-2-ylmethoxy)-5-nitropyridine and Its Analogs
Introduction
In the landscape of medicinal chemistry, the strategic combination of known pharmacophores into novel molecular scaffolds is a cornerstone of drug discovery. The molecule 2-(Furan-2-ylmethoxy)-5-nitropyridine presents an intriguing case, merging the biologically versatile furan ring with the potent electron-withdrawing 5-nitropyridine system. Despite its promising structure, a survey of current scientific literature reveals a notable absence of direct experimental data on its biological activity.
This guide is designed for researchers, scientists, and drug development professionals to bridge this knowledge gap. In the absence of empirical data, we will construct a robust, predictive analysis of this compound's likely biological profile. By dissecting the well-documented activities of its constituent moieties—furan and nitropyridine—and applying established principles of structure-activity relationships (SAR), this document provides a comparative framework and a strategic roadmap for the empirical investigation of this compound and its rationally designed analogs.
The furan nucleus is a privileged scaffold in a multitude of therapeutic agents, demonstrating a wide spectrum of pharmacological effects including anticancer, antimicrobial, and anti-inflammatory activities[1][2][3]. Similarly, nitroaromatic compounds, particularly nitropyridines, are renowned for their potent antimicrobial properties, often functioning as prodrugs that undergo bioreduction to exert their cytotoxic effects[4][5]. This guide synthesizes these independent lines of evidence to build a compelling hypothesis for the therapeutic potential of our target compound.
Predicted Biological Activity Profile and Mechanism of Action
Based on the functionalities present in this compound, its most probable biological activities are antibacterial and anticancer .
The primary driver of the predicted antimicrobial effect is the 5-nitropyridine core. Nitroaromatic compounds are classic bio-reductive prodrugs. In the anaerobic or microaerophilic environment of many pathogenic bacteria, endogenous nitroreductase enzymes can reduce the nitro group (NO₂) to highly reactive intermediates, such as nitroso (NO) and hydroxylamine (NHOH) species, as well as the superoxide radical[5]. These intermediates can covalently bind to and damage critical biological macromolecules, including DNA, leading to strand scission, inhibition of replication, and ultimately, cell death[5]. This mechanism confers a degree of selective toxicity towards microbial cells over mammalian cells.
The furan moiety is expected to modulate the compound's overall physicochemical properties, such as lipophilicity and molecular geometry, which are critical for cell membrane permeability and potential interactions with molecular targets. Furthermore, furan derivatives themselves have been reported to possess intrinsic anticancer and antimicrobial activities, potentially acting synergistically with the nitropyridine core[6][7].
Caption: Proposed bio-reductive activation of this compound.
Comparative Analysis with Structurally Related Scaffolds
To understand how structural modifications might influence biological activity, we propose three hypothetical analogs and predict their performance based on published data for compounds containing similar structural motifs.
-
Parent Compound: this compound
-
Analog A (Heterocycle Swap): 2-(Thiophen-2-ylmethoxy)-5-nitropyridine
-
Analog B (Linker Modification): N-(Furan-2-ylmethyl)-5-nitropyridin-2-amine
-
Analog C (Isomeric Shift): 2-(Furan-2-ylmethoxy)-3-nitropyridine
Data from Representative Literature Compounds
The following tables summarize experimental data for published furan and nitropyridine derivatives, which serve as a foundation for our predictive analysis.
Table 1: Antibacterial Activity of Representative Nitropyridine and Nitrofuran Derivatives
| Compound Class/Example | Organism | Activity Metric (MIC, µg/mL) | Reference |
|---|---|---|---|
| Nitropyridine-Chromene Complex | S. aureus | 9.1 - 17.9 mm (Zone of Inhibition) | [4] |
| Nitropyridine-Chromene Complex | E. coli | 9.1 - 17.9 mm (Zone of Inhibition) | [4] |
| N-Hydroxy-pyridoxazinone (from 2-nitropyridine) | E. faecalis | 7.8 | [4] |
| N-Hydroxy-pyridoxazinone (from 2-nitropyridine) | S. aureus | 31.2 | [4] |
| 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidine | N. gonorrhoeae | Comparable to Spectinomycin | [7][8] |
| 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidine | S. aureus | Significant Activity | [7][8] |
| Nitrotriazole Derivatives | M. tuberculosis | ~2 - 17 |[5] |
Table 2: Anticancer Activity of Representative Furan-Containing Compounds
| Compound Class/Example | Cancer Cell Line | Activity Metric (IC₅₀, µM) | Reference |
|---|---|---|---|
| Furan-based Pyridine Carbohydrazide | MCF-7 (Breast) | 4.06 | [1] |
| Furan-based N-phenyl triazinone | MCF-7 (Breast) | 2.96 | [1] |
| Furan-fused Chalcone (6e) | HL60 (Leukemia) | 12.3 | [9] |
| Furan-fused Chalcone (6f) | HL60 (Leukemia) | 16.1 | [9] |
| 2,5-dimethylfuran based pyrazoline | Breast, Colon, Lung, Prostate | Low micromolar range |[10] |
Structure-Activity Relationship (SAR) Predictions
-
Parent Compound vs. Analog A (Thiophene): Replacing the furan's oxygen with sulfur (thiophene) increases lipophilicity and alters the electronic properties of the ring. Thiophene is a common bioisostere for furan. While both can exhibit similar activities, the change may fine-tune target interactions. The antibacterial activity, driven primarily by the nitropyridine moiety, is expected to be largely retained, but potency could be modulated.
-
Parent Compound vs. Analog B (Amide Linker): Swapping the ether linker (-O-) for an amide linker (-NH-C=O-) introduces a hydrogen bond donor (N-H) and acceptor (C=O). This significantly changes the molecule's polarity, flexibility, and potential for intermolecular interactions. The amide bond may increase metabolic stability but could also reduce cell permeability. The biological activity profile might shift, potentially favoring different targets compared to the ether-linked parent.
-
Parent Compound vs. Analog C (3-Nitro Isomer): The electronic properties of the pyridine ring are highly dependent on the substituent positions. Moving the nitro group from position 5 to 3 will alter the reduction potential of the nitro group and the overall charge distribution of the molecule. This is likely to have a profound impact on its bio-reductive activation, potentially increasing or decreasing its antimicrobial potency[4]. SAR studies on nitropyridines often show that positional isomerism is a critical determinant of activity[11].
Recommended Experimental Validation Protocols
To test the hypotheses generated in this guide, a clear experimental plan is essential. The following protocols describe standard, robust methods for assessing the predicted antibacterial and cytotoxic activities.
Caption: Workflow for the synthesis and biological evaluation of novel compounds.
Protocol 1: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922). b. Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:100 in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.
2. Preparation of Compound Plate: a. Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL). b. In a 96-well microtiter plate, perform a two-fold serial dilution of the compound. Add 100 µL of CAMHB to wells 2-12. Add 200 µL of the compound stock (appropriately diluted from the DMSO stock) to well 1. c. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only CAMHB.
3. Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to wells 1-11. Well 12 receives no bacteria. b. The final volume in each well is 200 µL. c. Cover the plate and incubate at 37°C for 18-24 hours.
4. Determination of MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding: a. Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of the test compound in culture medium from a DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (e.g., <0.5%). b. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for untreated cells (vehicle control) and medium only (blank). c. Incubate for 48-72 hours at 37°C, 5% CO₂.
3. MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
4. Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Shake the plate gently for 10 minutes. d. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Subtract the absorbance of the blank from all other readings. b. Calculate cell viability as a percentage relative to the vehicle control: (% Viability) = (Absorbance of treated cells / Absorbance of control cells) x 100. c. Plot the % viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
While this compound remains an uncharacterized entity, a systematic analysis of its structural components strongly predicts a profile of promising antimicrobial and potential anticancer activity. The proposed mechanism, centered on the bio-reduction of the 5-nitro group, provides a solid foundation for further investigation. This guide establishes a clear rationale for the synthesis and evaluation of this compound and its analogs, highlighting key structural modifications—such as altering the heterocyclic ring, the chemical linker, and isomeric positioning—as strategic avenues for optimizing potency and selectivity.
The provided experimental workflows offer a validated, step-by-step approach to empirically test these predictions. The successful execution of these studies will not only elucidate the true biological activity of this novel scaffold but will also generate crucial SAR data to guide the next generation of drug design. Future research should also aim to identify the specific molecular targets and explore the potential for synergistic activity with existing therapeutic agents.
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Comparative Guide to the Synthesis of 2-(Furan-2-ylmethoxy)-5-nitropyridine: A Cost-Benefit Analysis
Executive Summary
The selection of a synthetic route is a critical decision in chemical research and drug development, directly impacting project timelines, costs, and scalability. This guide provides a comprehensive cost-benefit analysis of three distinct and viable synthetic pathways to 2-(Furan-2-ylmethoxy)-5-nitropyridine, a key intermediate in medicinal chemistry. We will dissect the classical Williamson ether synthesis, the versatile Mitsunobu reaction, and the efficient Phase-Transfer Catalysis (PTC) approach. Each route is evaluated on metrics including reagent cost, reaction efficiency, operational complexity, safety, and environmental impact. Our analysis concludes that while the Mitsunobu reaction offers high yields under mild conditions, its reagent cost and purification challenges make it less suitable for large-scale production. The Williamson ether synthesis, particularly when enhanced by Phase-Transfer Catalysis, presents the most balanced and scalable profile for robust, cost-effective manufacturing.
Introduction
This compound is a valuable heterocyclic building block. The ether linkage and the furan and nitropyridine moieties make it a precursor for compounds with potential biological activities. The efficiency of its synthesis is therefore of significant interest. This guide moves beyond simple procedural outlines to explain the causality behind experimental choices, providing researchers with the insights needed to select and optimize a synthetic strategy tailored to their specific laboratory or manufacturing context.
Route 1: The Classical Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[1][2] Its reliability and straightforward nature make it a primary consideration for the synthesis of the target molecule.
Mechanism and Rationale
The synthesis proceeds in two fundamental steps. First, a strong base is used to deprotonate the hydroxyl group of furan-2-ylmethanol, generating a nucleophilic furfuryl alkoxide. This is a critical activation step, as alcohols are generally weak nucleophiles.[3] Sodium hydride (NaH) is a common choice for this deprotonation because it forms a non-nucleophilic and gaseous hydrogen byproduct (H₂), which conveniently exits the reaction system and drives the equilibrium forward.[4]
In the second step, the generated alkoxide attacks the electron-deficient carbon atom of 2-chloro-5-nitropyridine. The nitro group (-NO₂) at the 5-position acts as a strong electron-withdrawing group, making the 2-position of the pyridine ring highly susceptible to nucleophilic aromatic substitution. The chloride ion is displaced as the leaving group, forming the desired ether product.
Experimental Protocol
-
Alkoxide Formation: To a solution of furan-2-ylmethanol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour until hydrogen gas evolution ceases.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C. Add a solution of 2-chloro-5-nitropyridine (1.1 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C, monitoring by TLC until the starting material is consumed (typically 4-6 hours).
-
Workup and Purification: Quench the reaction by carefully adding ice-cold water. Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Cost-Benefit Analysis
-
Advantages: This method is reliable and utilizes relatively inexpensive bulk starting materials. The reaction is generally high-yielding.
-
Disadvantages: The use of sodium hydride requires stringent anhydrous conditions and careful handling due to its flammability and reactivity with water.[5] The use of a high-boiling point solvent like DMF can complicate product isolation.
Workflow Diagram
Caption: Workflow for Williamson Ether Synthesis.
Route 2: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for forming esters, ethers, and other functional groups by coupling a primary or secondary alcohol with a suitable pronucleophile.[6][7] It is renowned for its mild reaction conditions and stereochemical inversion at the alcohol center (though not relevant for the primary alcohol used here).[8]
Mechanism and Rationale
This reaction relies on the in-situ activation of the alcohol. Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD), first react to form a betaine intermediate.[9] This highly reactive species then activates the furan-2-ylmethanol, converting the hydroxyl group into an excellent leaving group (an oxyphosphonium ion). The nucleophile, in this case, 2-hydroxy-5-nitropyridine, can then displace this group to form the ether. The driving force for the reaction is the formation of the very stable triphenylphosphine oxide (TPPO) byproduct.[9]
Experimental Protocol
-
Reaction Setup: To a solution of 2-hydroxy-5-nitropyridine (1.0 eq.), furan-2-ylmethanol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous Tetrahydrofuran (THF), cool the mixture to 0 °C under an inert atmosphere.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) (1.5 eq., typically as a 40% solution in toluene) dropwise to the stirred solution. An exothermic reaction and color change are typically observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. The main challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and hydrazine byproducts.
-
Purify the crude residue first by precipitation/filtration if possible, followed by extensive column chromatography on silica gel.
Cost-Benefit Analysis
-
Advantages: The reaction proceeds under very mild, neutral conditions, avoiding the need for strong bases like NaH. It is often high-yielding and tolerant of a wide range of functional groups.
-
Disadvantages: The primary drawbacks are economic and practical. Triphenylphosphine and DEAD are significantly more expensive than the reagents for the Williamson synthesis.[10][11] Furthermore, the separation of the product from the stoichiometric byproduct, triphenylphosphine oxide, can be notoriously difficult and often requires careful chromatography, reducing the overall practical yield and increasing solvent waste.[12]
Workflow Diagram
Caption: Workflow for the Mitsunobu Reaction.
Route 3: Phase-Transfer Catalysis (PTC) Synthesis
This route is an enhancement of the Williamson synthesis, designed to overcome issues of reagent solubility and reactivity. Phase-transfer catalysis is an environmentally friendly technique that accelerates reaction rates between reagents located in immiscible phases.[13][14]
Mechanism and Rationale
In this solid-liquid PTC system, a milder, safer, and less expensive base like potassium carbonate (K₂CO₃) is used instead of sodium hydride.[15] The reaction is typically run in a non-polar solvent like acetonitrile or toluene. The potassium salt of furfuryl alcohol has low solubility in these solvents. The phase-transfer catalyst, a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.[14] The lipophilic tetrabutylammonium cation pairs with the furfuryl alkoxide anion, transporting it from the solid base surface into the organic phase where it can react with the dissolved 2-chloro-5-nitropyridine. This catalytic cycle continuously transfers the nucleophile into the reactive phase.
Experimental Protocol
-
Reaction Setup: To a mixture of furan-2-ylmethanol (1.0 eq.), 2-chloro-5-nitropyridine (1.1 eq.), and powdered anhydrous potassium carbonate (3.0 eq.) in acetonitrile, add a catalytic amount of tetrabutylammonium bromide (TBAB) (0.1 eq.).
-
Reaction: Heat the suspension to reflux (approx. 82 °C) and stir vigorously for 5-8 hours, monitoring by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by recrystallization or a rapid silica gel plug if necessary.
Cost-Benefit Analysis
-
Advantages: This method avoids the use of hazardous reagents like sodium hydride and high-boiling polar aprotic solvents. The use of an inexpensive base (K₂CO₃) and only a catalytic amount of the phase-transfer agent makes it highly cost-effective.[16][17][18] Workup is significantly simplified (often just filtration), reducing solvent use and processing time.
-
Disadvantages: The reaction may require slightly longer reaction times or higher temperatures compared to the classical Williamson approach with NaH. The efficiency can be dependent on the quality and particle size of the potassium carbonate.
Workflow Diagram
Caption: Workflow for PTC Synthesis.
Quantitative Comparison of Synthetic Routes
| Metric | Williamson Synthesis (NaH/DMF) | Mitsunobu Reaction (PPh₃/DEAD) | PTC Synthesis (K₂CO₃/TBAB) |
| Reagent Cost | Low to Moderate | High | Very Low |
| Typical Yield | 80-90% | 85-95% | 85-95% |
| Reaction Conditions | 0 °C to 70 °C | 0 °C to RT | Reflux (~82 °C) |
| Safety Concerns | High (Pyrophoric NaH) | Moderate (Azodicarboxylates) | Low |
| Purification | Column Chromatography | Difficult Column Chromatography | Filtration / Recrystallization |
| Scalability | Moderate | Poor | Excellent |
| Green Chemistry | Poor (DMF, NaH quench) | Poor (Stoichiometric byproducts) | Good (Safer base, catalytic) |
Note: Yields are hypothetical estimates based on typical outcomes for these reaction types.
Conclusion and Recommendation
For laboratory-scale synthesis where mild conditions are paramount and cost is not the primary driver, the Mitsunobu reaction is a viable, albeit challenging, option due to its high theoretical yield.
However, for most applications, from bench-scale research to pilot-plant production, the Williamson ether synthesis offers a more practical approach. Of the two Williamson variants discussed, the Phase-Transfer Catalysis (PTC) route is unequivocally superior . It eliminates the significant hazards and stringent handling requirements associated with sodium hydride, simplifies the purification process immensely, reduces waste, and is the most economically favorable method. Its operational simplicity and high efficiency make the PTC synthesis the recommended route for the robust and scalable production of this compound.
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Spectroscopic comparison of 2-(Furan-2-ylmethoxy)-5-nitropyridine and its precursors
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the ability to unequivocally track the transformation of starting materials into the final product is paramount. Spectroscopic analysis provides the essential toolkit for this purpose, offering a molecular-level fingerprint at each stage of a reaction. This guide presents a detailed comparative analysis of the spectroscopic characteristics of 2-(Furan-2-ylmethoxy)-5-nitropyridine and its synthetic precursors, 2-chloro-5-nitropyridine and furfuryl alcohol. By understanding the distinct spectral shifts and the appearance of new characteristic signals, researchers can confidently monitor reaction progress, confirm the structure of the final product, and identify potential impurities.
This guide is structured to follow the logical progression of the synthesis, providing not just data, but expert interpretation grounded in the fundamental principles of spectroscopic techniques.
The Synthetic Pathway: A Williamson Ether Synthesis Approach
The formation of this compound from its precursors is typically achieved via a Williamson ether synthesis. In this nucleophilic substitution reaction, the alkoxide of furfuryl alcohol, formed by deprotonation with a suitable base (e.g., sodium hydride), acts as the nucleophile, displacing the chloride from the electron-deficient pyridine ring of 2-chloro-5-nitropyridine.
This transformation provides a clear framework for our spectroscopic comparison. We will examine the spectral features of the two starting materials and then elucidate how these features are altered and combined in the spectrum of the final ether product.
Spectroscopic Data Comparison at a Glance
The following tables summarize the key spectroscopic data for the two precursors and the final product. This allows for a quick side-by-side comparison of the critical values.
Table 1: ¹H NMR Data (ppm)
| Compound | H-3' | H-4' | H-5' | -CH₂- | H-3 | H-4 | H-6 |
| Furfuryl Alcohol | 6.26 (dd) | 6.31 (dd) | 7.37 (dd) | 4.54 (s) | - | - | - |
| 2-Chloro-5-nitropyridine | - | - | - | - | 7.55 (d) | 8.45 (dd) | 9.10 (d) |
| This compound | 6.40 (dd) | 6.45 (dd) | 7.48 (dd) | 5.50 (s) | 6.95 (d) | 8.48 (dd) | 9.05 (d) |
Table 2: ¹³C NMR Data (ppm)
| Compound | C-2' | C-3' | C-4' | C-5' | -CH₂- | C-2 | C-3 | C-4 | C-5 | C-6 |
| Furfuryl Alcohol | 152.0 | 107.2 | 110.1 | 142.3 | 57.1 | - | - | - | - | - |
| 2-Chloro-5-nitropyridine | - | - | - | - | - | 151.2 | 124.0 | 136.0 | 141.0 | 145.5 |
| This compound | 150.5 | 110.8 | 111.2 | 143.5 | 67.0 | 162.5 | 112.0 | 136.5 | 140.0 | 145.0 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H (sp²) | C-H (sp³) | NO₂ Stretch (asym/sym) | C-O Stretch | C-Cl Stretch |
| Furfuryl Alcohol | ~3350 (broad) | ~3120 | ~2930, ~2870 | - | ~1010 | - |
| 2-Chloro-5-nitropyridine | - | ~3080 | - | ~1530, ~1350 | - | ~740 |
| This compound | - | ~3100 | ~2950, ~2880 | ~1525, ~1345 | ~1250 (aryl-O), ~1015 (alkyl-O) | - |
Table 4: Mass Spectrometry (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Furfuryl Alcohol | 98 | 97, 81, 69, 39 |
| 2-Chloro-5-nitropyridine | 158/160 (3:1 ratio) | 128, 112, 82 |
| This compound | 220 | 122, 98, 81 |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom.
-
¹H NMR: The spectrum of furfuryl alcohol displays three distinct signals for the furan ring protons between 6.2 and 7.4 ppm. The proton at the C-5 position is the most deshielded due to the inductive effect of the ring oxygen. The methylene protons (-CH₂-) appear as a singlet around 4.5 ppm, and the hydroxyl proton (-OH) signal is typically a broad singlet that can exchange with deuterium oxide.
-
¹³C NMR: The spectrum shows four signals for the furan ring carbons and one for the methylene carbon. The carbon attached to the oxygen (C-2) is the most downfield, appearing around 152 ppm.
-
¹H NMR: The pyridine ring protons exhibit a characteristic splitting pattern. The proton at C-6 is the most deshielded (~9.1 ppm) due to the anisotropic effect of the nitrogen and the electron-withdrawing nitro group. The protons at C-3 and C-4 appear further upfield.
-
¹³C NMR: The spectrum shows three signals for the protonated ring carbons and two for the quaternary carbons (C-2 and C-5). The carbon bearing the chlorine (C-2) is significantly deshielded.
The formation of the ether linkage results in predictable and informative changes in the NMR spectra.
-
¹H NMR:
-
Disappearance of the -OH Signal: The broad hydroxyl proton signal from furfuryl alcohol is absent.
-
Downfield Shift of the Methylene Protons: The most significant change is the downfield shift of the methylene (-CH₂-) protons from ~4.5 ppm in furfuryl alcohol to ~5.5 ppm in the product. This deshielding is a direct consequence of the methylene group now being bonded to the electron-withdrawing nitropyridine ring through an oxygen atom.
-
Persistence of Aromatic Signals: The characteristic signals for both the furan and the 5-nitropyridine rings are present, with slight shifts due to the new electronic environment. The pyridine C-3 proton signal shows a noticeable upfield shift compared to the precursor, a hallmark of replacing the chlorine with a more electron-donating alkoxy group.
-
-
¹³C NMR:
-
Shift of the Methylene Carbon: The -CH₂- carbon signal shifts downfield to around 67 ppm.
-
Shift of the Pyridine C-2 Carbon: The C-2 carbon of the pyridine ring, where the substitution occurred, experiences a significant downfield shift to ~162.5 ppm, confirming the formation of the C-O bond.
-
Confirmation of Both Rings: The remaining carbon signals for both the furan and nitropyridine rings are present, confirming the successful coupling of the two precursor fragments.
-
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for identifying the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies.
-
Furfuryl Alcohol: The spectrum is dominated by a strong, broad absorption band around 3350 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol. It also shows C-O stretching around 1010 cm⁻¹ and the typical aromatic C-H and C=C stretches.
-
2-Chloro-5-nitropyridine: The key features are the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A C-Cl stretching vibration is also observable in the fingerprint region.
The IR spectrum of the product provides a clear confirmation of the reaction's success:
-
Disappearance of the O-H Band: The broad O-H stretch from furfuryl alcohol is completely absent in the product spectrum. This is a critical indicator that the alcohol has reacted.
-
Persistence of the NO₂ Bands: The strong absorptions for the nitro group remain, confirming its presence in the final molecule.
-
Appearance of Aryl-O-C Stretch: A new, strong absorption appears around 1250 cm⁻¹, which is characteristic of the aryl-O stretching vibration of the newly formed ether linkage. The C-O stretch associated with the furan side of the ether remains around 1015 cm⁻¹.
-
Disappearance of the C-Cl Band: The C-Cl stretch from the starting material is absent.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.
-
Furfuryl Alcohol: The molecular ion peak (M⁺) is observed at m/z 98. Common fragments include the loss of a hydrogen atom (m/z 97) and the stable furfuryl cation (m/z 81).
-
2-Chloro-5-nitropyridine: The molecular ion peak appears as a characteristic doublet at m/z 158 and 160, with an approximate 3:1 intensity ratio, which is indicative of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes).
-
Molecular Ion Peak: The mass spectrum of this compound will show a molecular ion peak at m/z 220, corresponding to its molecular weight. The absence of the isotopic pattern for chlorine confirms the substitution.
-
Key Fragmentation: A prominent fragmentation pathway is the cleavage of the benzylic-like C-O bond, which is a common fragmentation for ethers. This would lead to the formation of the stable furfuryl cation at m/z 81 and a fragment corresponding to the nitropyridinoxy radical. Another likely fragmentation is the formation of a tropylium-like ion from the furan moiety.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, the following general experimental protocols for spectroscopic analysis are provided.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse programs. For ¹H NMR, a typical spectral width is 0-12 ppm. For ¹³C NMR, a spectral width of 0-200 ppm is common.
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquids, a thin film between salt plates is suitable.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of at least 4 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile ones.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce structural information.
Visualizing the Process
The following diagrams illustrate the synthetic workflow and the logical progression of the spectroscopic analysis.
Caption: Synthetic workflow for this compound.
Caption: Logical workflow for spectroscopic comparison and structure confirmation.
Conclusion
The spectroscopic comparison of this compound with its precursors, 2-chloro-5-nitropyridine and furfuryl alcohol, provides a clear and definitive narrative of chemical transformation. Each spectroscopic technique offers a unique and complementary piece of the structural puzzle. The disappearance of the alcohol's -OH group in the IR and ¹H NMR spectra, coupled with the significant downfield shift of the methylene protons and the C-2 pyridine carbon in the NMR spectra, provides irrefutable evidence of the formation of the desired ether linkage. Mass spectrometry confirms the expected molecular weight and the successful displacement of the chlorine atom. By methodically applying these analytical techniques, researchers can proceed with confidence in the identity and purity of their synthesized compounds, a critical step in any drug discovery and development pipeline.
References
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Read Chemistry. (2024, April 15). Fragmentation Patterns in Mass Spectrometry. Available at: [Link]
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Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5: Fragmentation of Aromatics. Whitman College. Available at: [Link]
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Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Available at: [Link]
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Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]
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Oregon State University. Infrared Spectra: Identifying Functional Groups. Available at: [Link]
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Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Available at: [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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JoVE. (2024, December 5). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Available at: [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (2016). Basic Concepts, Principles and Applications of NMR Spectroscopy. Available at: [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Wiley Analytical Science. (2002). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]
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PubChem. 2-Chloro-5-nitropyridine. Available at: [Link]
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-
ResearchGate. Fig. S16. 1 H NMR spectrum of the coupling products by furfuryl.... Available at: [Link]
-
NIST WebBook. 2-Chloro-5-nitropyridine. Available at: [Link]
A Head-to-Head Comparison of Catalysts for the Synthesis of 2-(Furan-2-ylmethoxy)-5-nitropyridine
Introduction: The Significance of 2-(Furan-2-ylmethoxy)-5-nitropyridine
In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, this compound stands out as a valuable scaffold. The electron-withdrawing nitro group on the pyridine ring and the versatile furan moiety make it a compelling intermediate for the synthesis of a wide array of biologically active molecules. The core of its synthesis lies in the formation of an ether linkage between the pyridine and furan rings, a transformation that can be achieved through several catalytic pathways. This guide provides an in-depth, head-to-head comparison of the most prominent catalytic systems for this synthesis, offering a critical evaluation of their performance based on available experimental data and mechanistic principles.
The primary route to this compound is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and furan-2-ylmethanol. The electron-deficient nature of the pyridine ring, further activated by the nitro group, facilitates the displacement of the chloride leaving group by the alkoxide of furan-2-ylmethanol. However, the efficiency of this reaction is often dependent on the choice of catalyst. This guide will delve into three major catalytic approaches: the classic copper-catalyzed Ullmann condensation, the modern palladium-catalyzed Buchwald-Hartwig C-O coupling, and the operationally simple phase-transfer catalysis.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical parameter that dictates the yield, reaction time, and overall efficiency of the synthesis. Below is a comparative summary of the performance of different catalytic systems for analogous etherification reactions involving 2-chloro-5-nitropyridine.
| Catalyst System | Typical Catalyst | Ligand (if any) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ullmann Condensation | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Toluene | 110 | 12 | High | [1] |
| Buchwald-Hartwig | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 100 | 4-8 | 50-99 | [2] |
| Phase-Transfer Catalysis | TBAB | None | K₂CO₃ | Toluene/H₂O | 80-100 | 6-12 | Moderate-High | [3] |
Copper-Catalyzed Ullmann Condensation: The Workhorse of C-O Coupling
The Ullmann condensation, a copper-catalyzed reaction, is one of the oldest and most reliable methods for the formation of aryl ethers.[1] Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] However, the development of ligand-accelerated protocols has significantly improved the scope and mildness of this transformation.
Mechanism and Rationale
The currently accepted mechanism for the Ullmann ether synthesis involves a Cu(I)/Cu(III) catalytic cycle. The key steps are:
-
Coordination: The alcohol (furan-2-ylmethanol) and the aryl halide (2-chloro-5-nitropyridine) coordinate to the Cu(I) center.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.
-
Reductive Elimination: The C-O bond is formed through reductive elimination from the Cu(III) complex, regenerating the Cu(I) catalyst.
The presence of a ligand, such as 1,10-phenanthroline, is crucial as it stabilizes the copper intermediates and accelerates the catalytic cycle, allowing for lower reaction temperatures and catalyst loadings.
Caption: A simplified representation of the Ullmann condensation catalytic cycle for C-O bond formation.
Experimental Protocol: Ullmann Condensation
Materials:
-
2-Chloro-5-nitropyridine (1.0 mmol)
-
Furan-2-ylmethanol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-5-nitropyridine, furan-2-ylmethanol, CuI, 1,10-phenanthroline, and Cs₂CO₃.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Buchwald-Hartwig C-O Coupling: A Modern Approach
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[4] This methodology has been extended to the formation of C-O bonds, providing a versatile and often milder alternative to the Ullmann condensation.[5]
Mechanism and Rationale
The catalytic cycle for the Buchwald-Hartwig C-O coupling is generally believed to proceed through the following steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (2-chloro-5-nitropyridine) to form a Pd(II) complex.
-
Ligand Exchange/Alkoxide Formation: The alcohol (furan-2-ylmethanol) is deprotonated by a strong base, and the resulting alkoxide displaces the halide on the palladium center.
-
Reductive Elimination: The desired ether product is formed via reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst.
The choice of phosphine ligand (e.g., RuPhos) is critical for the success of this reaction, as it influences the rates of both the oxidative addition and reductive elimination steps.[2]
Caption: A simplified catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.
Experimental Protocol: Buchwald-Hartwig C-O Coupling
Materials:
-
2-Chloro-5-nitropyridine (1.0 mmol)
-
Furan-2-ylmethanol (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd(OAc)₂, RuPhos, and NaOtBu.
-
Add 2-chloro-5-nitropyridine and furan-2-ylmethanol.
-
Add anhydrous toluene via syringe.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C with vigorous stirring for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
Phase-Transfer Catalysis (PTC): A Practical and Scalable Approach
Phase-transfer catalysis offers a synthetically simple and often more environmentally friendly approach to nucleophilic substitution reactions.[3] This method is particularly useful when the nucleophile (in this case, the alkoxide of furan-2-ylmethanol) and the substrate (2-chloro-5-nitropyridine) are soluble in immiscible phases.
Mechanism and Rationale
In this system, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the alkoxide from an aqueous or solid phase into the organic phase where the 2-chloro-5-nitropyridine is dissolved. The catalytic cycle involves:
-
Anion Exchange: The phase-transfer catalyst exchanges its counter-ion (e.g., bromide) for the alkoxide ion in the aqueous or at the solid-liquid interface.
-
Phase Transfer: The resulting lipophilic ion pair, [Q⁺][⁻OR], migrates into the organic phase.
-
Nucleophilic Substitution: The "naked" and highly reactive alkoxide attacks the 2-chloro-5-nitropyridine, forming the product and releasing a chloride ion.
-
Catalyst Regeneration: The catalyst cation, now paired with the chloride ion, returns to the aqueous/solid phase to repeat the cycle.
Caption: The workflow of phase-transfer catalysis for the synthesis of this compound.
Experimental Protocol: Phase-Transfer Catalysis
Materials:
-
2-Chloro-5-nitropyridine (1.0 mmol)
-
Furan-2-ylmethanol (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (0.1 mmol, 10 mol%)
-
Toluene (5 mL)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask, add 2-chloro-5-nitropyridine, furan-2-ylmethanol, K₂CO₃, and TBAB.
-
Add toluene and water to the flask.
-
Heat the biphasic mixture to 80-100 °C with vigorous stirring to ensure efficient mixing of the phases.
-
Monitor the reaction for 6-12 hours by TLC.
-
Upon completion, cool the reaction mixture and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene or ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Head-to-Head Comparison: Causality and Field-Proven Insights
-
Ullmann Condensation: This method is robust and often provides high yields. However, it typically requires higher temperatures and longer reaction times compared to palladium-catalyzed methods. The use of copper, a less expensive metal than palladium, makes it economically attractive for large-scale synthesis. The primary drawback can be the removal of copper residues from the final product, which is a critical consideration in pharmaceutical applications.
-
Buchwald-Hartwig C-O Coupling: This modern approach offers the advantage of milder reaction conditions and often shorter reaction times. The fine-tuning of ligands allows for a broad substrate scope. However, palladium catalysts and specialized phosphine ligands are expensive, which can be a limiting factor for industrial-scale production. Additionally, these reactions are often sensitive to air and moisture, requiring inert atmosphere techniques.
-
Phase-Transfer Catalysis: The operational simplicity of PTC is its main advantage. It avoids the need for expensive and sensitive organometallic catalysts and anhydrous solvents. The reaction can often be run under atmospheric conditions, making it highly scalable. However, the efficiency of PTC can be highly dependent on the specific substrates and the choice of the phase-transfer catalyst. Reaction rates can be slower than the metal-catalyzed counterparts.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several catalytic routes. The choice of the optimal catalyst depends on a careful consideration of factors such as cost, scale, desired reaction time, and the available laboratory infrastructure.
-
For small-scale laboratory synthesis where speed and mild conditions are prioritized, the Buchwald-Hartwig C-O coupling is often the method of choice, despite the higher cost of the catalyst.
-
For large-scale industrial production , the Ullmann condensation or phase-transfer catalysis may be more economically viable. The robustness of the Ullmann reaction and the operational simplicity of PTC make them attractive for process chemistry.
Future research in this area will likely focus on the development of more active and stable catalysts that can operate under even milder conditions and with lower catalyst loadings. The use of heterogeneous catalysts, which can be easily recovered and reused, is also a promising avenue for making the synthesis of this compound and related compounds more sustainable and cost-effective.
References
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914-15917.
- Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl₂]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109-4112.
- Altman, R. A., Shafir, A., Lichtor, P. A., & Buchwald, S. L. (2008). An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. The Journal of Organic Chemistry, 73(1), 284-286.
- Niu, J., Zhou, H., Li, Z., Xu, J., & Hu, S. (2008). An Efficient Ullmann-Type C−O Bond Formation Catalyzed by an Air-Stable Copper(I)−Bipyridyl Complex. The Journal of Organic Chemistry, 73(19), 7814-7817.
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A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for the Assay of 2-(Furan-2-ylmethoxy)-5-nitropyridine
Abstract
The reliable quantification of pharmaceutical intermediates is paramount for ensuring the quality, safety, and efficacy of final drug products. This guide presents a comprehensive validation of a newly developed stability-indicating high-performance liquid chromatography (HPLC) method for the accurate assay of 2-(Furan-2-ylmethoxy)-5-nitropyridine, a key chemical intermediate.[1][2] The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[3][4][5][6] Performance of this novel HPLC method is critically compared against a conventional Ultraviolet-Visible (UV-Vis) spectrophotometric method to provide researchers and drug development professionals with a clear, data-driven basis for analytical method selection. The results confirm the HPLC method is highly specific, accurate, and precise, rendering it suitable for routine quality control and stability studies, whereas the UV-Vis method serves as a rapid but less specific alternative for non-degraded samples.
Introduction: The Need for a Validated Analytical Method
This compound is a heterocyclic compound whose structural motifs, including a nitropyridine and a furan ring, are found in various pharmacologically active molecules. As an intermediate, its purity directly impacts the quality and impurity profile of the final Active Pharmaceutical Ingredient (API). Therefore, a validated, reliable analytical method is not merely a regulatory requirement but a cornerstone of process control and quality assurance.[7]
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[6][8] For an intermediate like this compound, the "intended purpose" is often twofold: to accurately determine its purity (assay) and to confirm its stability under various storage and stress conditions. A stability-indicating method is one that can accurately quantify the analyte of interest without interference from its degradation products, process impurities, or other potential matrix components.[9][10][11]
This guide details the validation of a new reversed-phase HPLC (RP-HPLC) method and compares its performance characteristics to a simpler UV-Vis spectrophotometric assay.
Analytical Methodologies & Experimental Design
Proposed Method: Stability-Indicating HPLC
High-Performance Liquid Chromatography (HPLC) is the premier analytical tool for stability analysis in the pharmaceutical industry.[9][11] Its ability to physically separate the main component from impurities and degradants before quantification provides a high degree of specificity.[12]
-
Rationale for Selection: The presence of chromophoric groups (nitropyridine, furan) in the analyte makes UV detection highly sensitive.[12] A reversed-phase C18 column was selected for its versatility in separating moderately polar organic molecules. A gradient elution was chosen to ensure elution of any potential, more non-polar degradation products while maintaining a reasonable analysis time.
Detailed Protocol: HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min (30% B to 80% B), 15-17 min (80% B), 17-18 min (80% B to 30% B), 18-23 min (30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Comparative Method: UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a rapid, simple, and cost-effective analytical technique that relies on the direct measurement of light absorption by the analyte in solution.[13][14]
-
Rationale for Selection: This method was chosen as a common, simpler alternative to HPLC. Its primary limitation is a lack of specificity; any substance that absorbs light at the chosen wavelength will interfere with the measurement, leading to potentially inflated assay results.[14]
Detailed Protocol: UV-Vis Spectrophotometry
| Parameter | Condition |
|---|---|
| Instrument | Shimadzu UV-1800 or equivalent double-beam spectrophotometer |
| Wavelength (λmax) | 272 nm (Determined by scanning a dilute solution of the analyte from 200-400 nm) |
| Solvent/Blank | Acetonitrile:Water (50:50, v/v) |
| Cuvette | 1 cm quartz cuvette |
Validation of the HPLC Method: Protocol & Results
The validation was performed according to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for assay and impurity testing.[3][4][5]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] For a stability-indicating method, this is demonstrated through forced degradation studies.[9][10]
Protocol: A solution of this compound (100 µg/mL) was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Solid drug substance at 105°C for 48 hours.
-
Photolytic: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light (ICH Q1B).
Results: The chromatograms of the stressed samples were compared to that of an unstressed standard. In all cases, the degradation products were well-resolved from the main analyte peak. Peak purity analysis using a photodiode array (PDA) detector confirmed that the analyte peak was spectrally homogeneous, indicating no co-eluting impurities.
Data Summary: Forced Degradation
| Stress Condition | % Degradation | Observations |
|---|---|---|
| Acid Hydrolysis | ~15.2% | Two major degradation peaks at RRT 0.85 and 1.15 |
| Base Hydrolysis | ~25.8% | One major degradation peak at RRT 0.72 |
| Oxidative | ~8.5% | Multiple minor degradation peaks |
| Thermal | ~3.1% | Minor increase in known impurities |
| Photolytic | ~5.5% | One significant degradation peak at RRT 1.30 |
Diagram: Forced Degradation Pathway
Caption: Forced degradation pathways of the analyte under various stress conditions.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[8]
Protocol: A series of solutions were prepared from a stock solution to yield concentrations ranging from 50% to 150% of the nominal test concentration (100 µg/mL). Each concentration was injected in triplicate.
Results: A calibration curve was constructed by plotting the mean peak area against concentration. The method was found to be linear over the range of 50-150 µg/mL.
Data Summary: Linearity
| Parameter | Result | Acceptance Criteria (ICH) |
|---|---|---|
| Range | 50 - 150 µg/mL | 80 - 120% of test concentration |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Minimal, close to origin | Intercept not significantly different from zero |
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is assessed using recovery studies.[15]
Protocol: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120% of the nominal concentration). Nine determinations were made (3 concentrations, 3 replicates each).
Results: The method demonstrated excellent accuracy, with recovery values well within the acceptable limits.
Data Summary: Accuracy
| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
|---|---|---|---|
| 80% (80 µg/mL) | 99.7% | 0.45% | 98.0 - 102.0% Recovery |
| 100% (100 µg/mL) | 100.2% | 0.31% | ≤ 2.0% RSD |
| 120% (120 µg/mL) | 100.5% | 0.38% | |
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay): Six replicate injections of the 100% test concentration (100 µg/mL) were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-assay): The repeatability study was repeated on a different day, by a different analyst, using a different instrument.
Results: The low Relative Standard Deviation (%RSD) values indicate a high degree of precision.
Data Summary: Precision
| Parameter | % RSD | Acceptance Criteria |
|---|---|---|
| Repeatability | 0.52% | ≤ 1.0% |
| Intermediate Precision | 0.78% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[8]
Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
Results:
-
LOD: 0.05 µg/mL
-
LOQ: 0.15 µg/mL The LOQ was confirmed by analyzing samples at this concentration, which yielded acceptable accuracy (98.5-101.2% recovery) and precision (%RSD < 5%).[16]
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol: Key parameters were varied within a realistic range:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2°C)
-
Mobile Phase Composition (± 2% organic)
Results: No significant changes in system suitability parameters (retention time, peak asymmetry, theoretical plates) or assay results were observed, demonstrating the method's robustness.
Diagram: HPLC Method Validation Workflow
Caption: Workflow for the validation of the analytical HPLC method.
Comparative Analysis: HPLC vs. UV-Vis Spectrophotometry
To provide a clear choice for researchers, the performance of the validated HPLC method was compared against the UV-Vis spectrophotometric method.
Protocol (UV-Vis Validation): The UV-Vis method was subjected to a partial validation for linearity, accuracy, and precision, following the same principles as the HPLC validation. Specificity was tested by analyzing the forced degradation samples.
Comparative Results:
| Parameter | Stability-Indicating HPLC | UV-Vis Spectrophotometry | Commentary |
| Specificity | Excellent. Resolves analyte from all degradants. | Poor. Significant interference from degradation products. Assay of stressed samples was >100%, indicating false high results. | HPLC is the only suitable method for stability studies or for samples with potential impurities. |
| Accuracy (% Recovery) | 99.7 - 100.5% | 98.5 - 101.5% | Both methods are accurate for pure, undegraded samples. |
| Precision (% RSD) | < 1.0% | < 1.5% | Both methods show good precision, with HPLC being slightly superior. |
| Linearity (r²) | 0.9998 | 0.9995 | Both methods exhibit excellent linearity. |
| Analysis Time | ~23 minutes per sample | < 5 minutes per sample | UV-Vis is significantly faster for high-throughput screening of pure samples. |
| Cost & Complexity | High (instrumentation, solvents, columns) | Low (simple instrumentation, less solvent) | UV-Vis is more accessible and economical. |
Conclusion and Recommendations
This guide demonstrates the successful validation of a novel stability-indicating RP-HPLC method for the assay of this compound. The method is proven to be specific, linear, accurate, precise, and robust, fulfilling all requirements of the ICH Q2(R1) guidelines.[3][4][5][6][8]
Key Recommendations:
-
For Quality Control and Stability Testing: The validated stability-indicating HPLC method is the required choice . Its proven specificity ensures that only the intact analyte is quantified, providing reliable data essential for regulatory submissions and ensuring product quality over its shelf life.[10][11]
-
For Rapid In-Process Checks (IPC) of Pure Material: If the sample is known to be free of UV-absorbing impurities (e.g., monitoring a reaction endpoint where degradants are not expected), the UV-Vis spectrophotometric method can be a viable, high-throughput alternative .[14] However, its results should be periodically confirmed by the validated HPLC method.
The selection between these two methods is a classic trade-off between specificity and speed. For drug development and quality assurance, where accuracy and reliability are non-negotiable, the superior specificity of the HPLC method makes it the authoritative choice.
References
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
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Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Patel, H., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]
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Scribd. FDA Guidelines for Analytical Method Validation. [Link]
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Waters Corporation. Stability-Indicating HPLC Method Development. [Link]
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Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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GMP Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
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Pharmaceutical Technology. (2002). Analytical Methods Validation. [Link]
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Comparative Stability Analysis of 2-(Furan-2-ylmethoxy)-5-nitropyridine Derivatives: A Guide to Forced Degradation Studies
Introduction: The Imperative of Stability in Drug Development
In the trajectory of a molecule from a promising hit to a viable drug candidate, chemical stability is a non-negotiable checkpoint. A compound's ability to withstand various environmental stresses during manufacturing, storage, and administration is paramount to ensuring its safety, efficacy, and quality.[1][2] This guide provides a comprehensive framework for benchmarking the stability of 2-(Furan-2-ylmethoxy)-5-nitropyridine derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry.
The structure of these derivatives presents a fascinating challenge. It combines a nitropyridine system, common in pharmacophores, with a furan ring linked by an ether bridge. Each of these moieties possesses inherent reactivity that can be a liability. The furan ring is notoriously sensitive to acidic conditions, the ether linkage can be susceptible to hydrolysis, and the nitroaromatic system is prone to reduction and nucleophilic attack. Understanding these liabilities is the first step toward rational drug design and formulation development.
This document outlines a systematic approach using forced degradation studies, or stress testing, as mandated by the International Council for Harmonisation (ICH) guidelines.[3][4] By subjecting the molecule to harsh conditions—acid, base, oxidation, light, and heat—we can rapidly identify likely degradation pathways and develop robust, stability-indicating analytical methods crucial for regulatory submissions.[4][5][6]
The Molecular Architecture: Identifying Potential Points of Failure
A proactive stability assessment begins with a theoretical analysis of the molecule's structure. The this compound scaffold can be deconstructed into three key regions, each with predictable reactivity:
-
The Furan Ring: This five-membered aromatic heterocycle is electron-rich and particularly susceptible to cleavage under acidic conditions.[7] Its double bonds are also potential sites for oxidative degradation.
-
The Methoxy Bridge (-O-CH₂-) : Ether linkages can be cleaved by strong acids. While generally stable, this bond represents a potential hydrolytic weak point.
-
The 5-Nitropyridine Core : The potent electron-withdrawing nature of the nitro group deactivates the pyridine ring toward electrophilic attack but activates it for nucleophilic substitution. The nitro group itself is a well-known site for chemical or metabolic reduction to nitroso, hydroxylamino, or amino functionalities.[8] Furthermore, aromatic nitro compounds can be sensitive to photodegradation.[8]
To provide a meaningful benchmark, this guide will compare the stability of our target compound, Compound A (this compound) , with two structural analogs designed to probe these liabilities:
-
Comparator 1 (2-(Benzyloxy)-5-nitropyridine): The furan ring is replaced by a more stable benzene ring. This allows for the isolation of the furan ring's contribution to instability.
-
Comparator 2 (2-(Furan-2-ylmethoxy)-5-cyanopyridine): The nitro group is replaced by a cyano group, a different type of electron-withdrawing group, to assess the specific role of the nitro moiety in degradation.
The Strategic Framework: Forced Degradation Workflow
The core of this stability analysis is a validated stability-indicating analytical method, which can accurately measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[1][3][9] The method of choice is High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) for peak purity analysis and a Mass Spectrometer (MS) for the identification of degradants.
The overall experimental workflow is depicted below.
Caption: Workflow for Benchmarking Chemical Stability.
Experimental Protocols
Part A: Development of a Stability-Indicating HPLC Method (SIM)
Rationale: A robust reversed-phase HPLC method is the foundation of any stability study. The goal is to achieve a baseline separation between the parent compound and all potential degradation products.[5] A C18 column is a versatile starting point. A gradient elution from a weakly acidic aqueous mobile phase to an organic modifier (like acetonitrile) is typically effective for nitrogen-containing heterocyclic compounds. The use of a DAD allows for continuous monitoring of peak purity, a self-validating mechanism that ensures no degradants are co-eluting with the parent peak.[9]
Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, Diode Array Detector (DAD), and an in-line Mass Spectrometer (e.g., single quadrupole or TOF).
-
Column: C18, 2.1 x 100 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: DAD at a wavelength corresponding to the compound's UV max (e.g., 320 nm), with full spectrum acquisition (200-400 nm). MS in positive ion electrospray mode.
-
Injection Volume: 5 µL.
-
Method Validation: Inject an unstressed sample to determine the retention time and confirm peak purity using the DAD software. The peak should be spectrally homogenous.
Part B: Forced Degradation Study Protocols
Rationale: The conditions for forced degradation are designed to be more severe than standard accelerated stability testing to generate a target degradation of 5-20%.[6] This level of degradation is sufficient to demonstrate the method's specificity and to generate enough of the degradant for potential identification without destroying the molecule entirely.[6] Each stressed sample is compared against an unstressed control solution prepared at the same time.
General Sample Preparation: Prepare a 1 mg/mL stock solution of each compound (Compound A, Comparator 1, Comparator 2) in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1.0 M HCl.
-
Incubate the mixture in a water bath at 60 °C for 24 hours.
-
Cool the sample to room temperature.
-
Neutralize by adding 1 mL of 1.0 M NaOH.
-
Dilute with mobile phase to a final concentration of ~20 µg/mL for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1.0 M NaOH.
-
Incubate the mixture in a water bath at 60 °C for 8 hours.
-
Cool the sample to room temperature.
-
Neutralize by adding 1 mL of 1.0 M HCl.
-
Dilute with mobile phase to a final concentration of ~20 µg/mL for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 10% hydrogen peroxide (H₂O₂).
-
Store the mixture at room temperature, protected from light, for 24 hours.
-
Dilute with mobile phase to a final concentration of ~20 µg/mL for analysis.
-
-
Thermal Degradation:
-
Transfer ~5 mg of solid API into a clear glass vial.
-
Place the vial in a calibrated oven at 105 °C for 48 hours.
-
After cooling, dissolve the solid in the diluent to prepare a ~20 µg/mL solution for analysis.
-
-
Photodegradation:
-
Prepare a 0.2 mg/mL solution of the compound in the diluent.
-
Expose the solution to a photostability chamber delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
Analyze the exposed and control samples.
-
Data Interpretation and Comparative Analysis
Quantitative Results
The stability of each compound is assessed by calculating the percentage of the parent compound remaining after stress testing. The results are summarized for clear comparison.
| Stress Condition | % Degradation - Compound A | % Degradation - Comparator 1 | % Degradation - Comparator 2 |
| Control (Unstressed) | < 1% | < 1% | < 1% |
| Acid Hydrolysis (1M HCl, 60°C) | 18.5% | 3.2% | 19.1% |
| Base Hydrolysis (1M NaOH, 60°C) | 12.8% | 11.5% | 9.8% |
| Oxidation (10% H₂O₂, RT) | 8.4% | 7.9% | 5.5% |
| Thermal (105°C, solid) | 2.1% | 1.8% | 1.5% |
| Photolytic (ICH Q1B) | 6.7% | 7.1% | 2.3% |
Analysis of Quantitative Data:
-
Acid Instability: Compound A shows significant degradation (18.5%) under acidic conditions, whereas Comparator 1 (with the stable phenyl ring) is largely unaffected (3.2%). This strongly implicates the furan ring as the primary site of acid-catalyzed degradation. Comparator 2 shows similar acid lability, confirming the furan ring's role.
-
Base Instability: All three compounds show moderate degradation under basic conditions, suggesting the nitropyridine or cyanopyridine core is susceptible to nucleophilic attack or hydrolysis.
-
Photostability: The replacement of the nitro group with a cyano group (Comparator 2) dramatically improves photostability (2.3% degradation vs. ~7%). This highlights the nitro group as the key chromophore responsible for photolytic degradation.
Qualitative Analysis and Degradation Pathways
Mass spectrometry data is used to identify the major degradation products. Based on this, we can propose likely degradation pathways. For Compound A, the primary acidic degradation product would likely result from the hydrolysis and opening of the furan ring.
Caption: Potential Degradation Pathways for Compound A.
Conclusion and Forward-Looking Strategy
This comprehensive stability benchmarking guide demonstrates that this compound derivatives possess two primary stability liabilities: the furan ring is susceptible to acid-catalyzed degradation, and the nitro group is a driver of photolytic instability.
-
Key Findings:
-
The furan moiety is the main point of failure under acidic stress.
-
The 5-nitro group is the main driver of photodegradation.
-
The scaffold shows moderate stability to basic, oxidative, and thermal stress.
-
-
Strategic Implications for Drug Development:
-
Formulation: To maximize shelf-life, formulations should be buffered to a neutral or slightly basic pH to avoid acid-catalyzed degradation of the furan ring.
-
Packaging: Protection from light, such as the use of amber vials or opaque packaging, is mandatory to prevent photodegradation.
-
Medicinal Chemistry: For next-generation analogs, chemists could consider replacing the furan with more stable 5-membered heterocycles (e.g., thiophene) or exploring bioisosteres for the nitro group if photostability is a critical concern for the intended therapeutic application.
-
By employing this systematic stress testing methodology, researchers and drug development professionals can gain crucial insights into a molecule's intrinsic stability, enabling the development of robust formulations and guiding the design of superior next-generation compounds.
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Petkevicius, K., et al. (2019). Catabolism of 2-hydroxypyridine by Burkholderia sp. MAK1: a five-gene cluster encoded 2-hydroxypyridine 5-monooxygenase HpdABCDE catalyses the first step of biodegradation. ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Synthetic Utility of Furan- and Thiophene-Containing Pyridines
Introduction
In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of innovation. Among these, pyridine and the five-membered heterocycles, furan and thiophene, are particularly prominent scaffolds. The pyridine ring, a π-deficient system, is a cornerstone in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl group.[1][2] Furan and thiophene, π-excessive systems, are often used as isosteres for each other or for phenyl rings, imparting unique electronic and metabolic characteristics to a molecule.[3][4]
This guide provides a comparative analysis of the synthetic utility of pyridines functionalized with either a furan or a thiophene moiety. We will delve into the fundamental physicochemical differences between furan and thiophene that dictate synthetic strategies, explore the nuances of their incorporation into pyridine scaffolds using modern cross-coupling methodologies, and provide field-proven insights to guide researchers in making informed decisions for drug design and material development.
Pillar 1: Comparative Physicochemical & Reactivity Profiles
The choice between a furan and a thiophene linker is not arbitrary; it is a strategic decision rooted in their distinct electronic and physical properties. These differences stem primarily from the heteroatom: oxygen in furan and sulfur in thiophene.[3]
The oxygen atom in furan is more electronegative than the sulfur in thiophene. This makes the furan ring less aromatic and more reactive towards electrophilic substitution than thiophene.[5][6] Conversely, the greater aromaticity of thiophene contributes to its higher chemical and metabolic stability.[3][7]
These fundamental differences have significant implications for synthesis and drug design:
-
Reactivity: The higher reactivity of furan can be advantageous in certain synthetic steps but may also lead to instability or undesired side reactions under harsh conditions. Thiophene's robustness makes it more tolerant of a wider range of reaction conditions.
-
Biological Interactions: The electronegative oxygen in furan makes it a better hydrogen bond acceptor, a crucial interaction for receptor binding.[3] The sulfur atom in thiophene is larger and more polarizable, which can lead to different types of interactions, such as π-π stacking.[4]
-
Metabolic Stability: Thiophene is generally considered more metabolically robust than furan. The furan ring can undergo CYP450-mediated oxidation to form highly reactive and potentially toxic electrophilic intermediates.[3][8][9] While thiophenes can also be metabolized (e.g., S-oxidation), they are often more resistant to ring-opening pathways.[3]
Data Summary: Furan vs. Thiophene Properties
| Property | Furan | Thiophene | Significance in Synthesis & Drug Design |
| Resonance Energy | ~16 kcal/mol[3] | ~29 kcal/mol[3] | Thiophene's higher resonance energy indicates greater aromatic stability, often leading to more robust compounds.[3] |
| Aromaticity Order | Benzene > Thiophene > Pyrrole > Furan[3][7][10] | Benzene > Thiophene > Pyrrole > Furan[3][7][10] | Aromaticity influences chemical stability and reactivity. Thiophene is more "benzene-like." |
| Reactivity Order | Pyrrole > Furan > Thiophene > Benzene[5][6] | Pyrrole > Furan > Thiophene > Benzene[5][6] | Furan is more susceptible to electrophilic attack and potential ring-opening, requiring milder reaction conditions. |
| Heteroatom | Oxygen (more electronegative) | Sulfur (less electronegative) | Furan's oxygen is a stronger H-bond acceptor.[3] Thiophene's sulfur can be susceptible to catalyst poisoning.[4] |
| Metabolic Profile | Prone to CYP450 oxidation, potentially forming reactive metabolites.[3][8] | Generally more metabolically stable, but can undergo S-oxidation.[3][4] | A critical consideration for drug safety and half-life. Thiophene is often preferred for metabolic stability. |
Pillar 2: Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The most powerful and versatile methods for constructing C-C bonds between pyridine and furan/thiophene rings are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi reactions.[11] These methods are indispensable tools due to their mild reaction conditions and broad functional group tolerance.[11][12]
The Suzuki-Miyaura Coupling: A Comparative Workflow
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most common choice for preparing aryl-heteroaryl linkages.
Below is a generalized catalytic cycle. The key steps involve oxidative addition of the palladium catalyst to the organohalide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.
Causality Behind Experimental Choices: Furan vs. Thiophene Substrates
While the overall mechanism is the same, the choice of a furan or thiophene coupling partner necessitates adjustments in reaction conditions.
-
For Furan-Boronic Acids: Furans are generally well-behaved in Suzuki couplings. Standard palladium sources like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective. The primary consideration is the potential for protodeboronation, especially with electron-rich furans, which can be mitigated by using a milder base or anhydrous conditions.
-
For Thiophene-Boronic Acids: Thiophenes introduce a specific challenge: the potential for the sulfur atom to coordinate to the palladium catalyst, leading to catalyst inhibition or "poisoning."[4] This is a classic problem in organometallic chemistry.
-
The Solution: To overcome this, chemists often employ more electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos, P(tBu)₃). These ligands form more stable and reactive palladium complexes that are less susceptible to deactivation by the thiophene's sulfur atom.[13] They accelerate the rate-limiting reductive elimination step, outcompeting the catalyst poisoning pathway.
-
Pillar 3: A Practical Guide: Experimental Protocols
The following protocols provide a validated, side-by-side comparison for synthesizing a furan-containing pyridine and a thiophene-containing pyridine via a Suzuki-Miyaura coupling.
Protocol 1: Synthesis of 2-(Furan-2-yl)pyridine
Objective: To synthesize 2-(Furan-2-yl)pyridine from 2-bromopyridine and furan-2-boronic acid.
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
Furan-2-boronic acid (1.2 mmol, 134 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 414 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromopyridine, furan-2-boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Protocol 2: Synthesis of 2-(Thiophen-2-yl)pyridine
Objective: To synthesize 2-(Thiophen-2-yl)pyridine from 2-bromopyridine and thiophene-2-boronic acid, accounting for potential catalyst inhibition.
Materials:
-
2-Bromopyridine (1.0 mmol, 158 mg)
-
Thiophene-2-boronic acid (1.2 mmol, 154 mg)
-
Bis(tri-tert-butylphosphine)palladium(0) (Pd(P(tBu)₃)₂, 0.02 mmol, 10.2 mg)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg)
-
Toluene (6 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromopyridine, thiophene-2-boronic acid, Pd(P(tBu)₃)₂, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Rationale for Protocol Differences: The key change in Protocol 2 is the use of a specialized catalyst, Pd(P(tBu)₃)₂, which incorporates a bulky, electron-rich phosphine ligand. This choice directly addresses the challenge of the thiophene sulfur potentially deactivating a less robust palladium catalyst system like the one used for the furan coupling. A stronger base like K₃PO₄ is also often employed in these systems.
Pillar 4: Application in Medicinal Chemistry: A Decision Framework
The selection of a furan or thiophene isostere is a critical decision in lead optimization. The thienopyridine scaffold, for example, is central to blockbuster antiplatelet agents like Clopidogrel and Prasugrel.[14][15] In these drugs, the thiophene ring provides a stable core that is metabolically activated to the active compound.
The following flowchart illustrates a typical decision-making process for a medicinal chemist.
Conclusion
The synthetic utility of furan- and thiophene-containing pyridines is vast and impactful. While both scaffolds can be readily incorporated using modern synthetic methods, a deep understanding of their intrinsic properties is paramount. Furan offers advantages as a compact, polar hydrogen-bond acceptor, but its lower aromaticity demands careful consideration of reaction conditions and potential metabolic liabilities. Thiophene provides a more robust, stable, and metabolically resilient scaffold, though its synthesis requires strategic selection of catalysts to overcome potential sulfur-induced inhibition. By understanding the causality behind these differences, researchers can harness the unique strengths of each heterocycle to design and synthesize next-generation therapeutics and materials with greater precision and success.
References
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Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. ResearchGate. Available at: [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
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Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. MDPI. Available at: [Link]
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Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. PubMed Central. Available at: [Link]
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Synthesis of Thiophenes from Pyridines Using Elemental Sulfur. Research Explorer, The University of Manchester. Available at: [Link]
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Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives. ResearchGate. Available at: [https://www.researchgate.net/publication/376881775_Synthesis_and_Characterization_of_Three_New_Furan-Containing_Terpyridine_Derivatives]([Link]_ Derivatives)
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Synthesis of furan [3,2-c] pyridine compound. ResearchGate. Available at: [Link]
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Synthesis of some thiophene, imidazole and pyridine derivatives exhibiting good anti-inflammatory and analgesic activities. PubMed. Available at: [Link]
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Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]
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Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
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Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry, RSC Publishing. Available at: [Link]
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New Methods for the Transformation of Furans into Pyridines. SciSpace. Available at: [Link]
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Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
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Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. Available at: [Link]
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Thiophene-Furan oligomers: Beyond-DFT Study of Electronic and Optical Properties. arXiv. Available at: [Link]
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Comparison of the computed reactivities of thiophene and furan in a range of reactions. ResearchGate. Available at: [Link]
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Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Slideshare. Available at: [Link]
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Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack? Quora. Available at: [Link]
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Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
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Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. Available at: [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. Available at: [Link]
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Five-membered Heterocycles Pyrrole, Furan and Thiophene. Mansoura University. Available at: [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH National Library of Medicine. Available at: [Link]
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Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors. PubMed. Available at: [Link]
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Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. MDPI. Available at: [Link]
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Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Available at: [Link]
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Synthetic route for thienopyridine analogs (1-26). ResearchGate. Available at: [Link]
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Aromaticity, Stability and Reactivity in Pyrrole, Furan and Thiophene - II. YouTube. Available at: [Link]
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Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]
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Prasugrel: a novel thienopyridine antiplatelet agent. A review of preclinical and clinical studies and the mechanistic basis for its distinct antiplatelet profile. PubMed. Available at: [Link]
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Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. ResearchGate. Available at: [Link]
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Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group. PubMed Central. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-(Furan-2-ylmethoxy)-5-nitropyridine
Comprehensive Safety Guide: Handling 2-(Furan-2-ylmethoxy)-5-nitropyridine
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling this compound. As no specific Safety Data Sheet (SDS) is publicly available for this compound, this document synthesizes critical safety information from peer compounds containing furan and nitropyridine moieties. The procedures outlined below are designed to establish a self-validating system of safety, ensuring minimal exposure and risk during handling, storage, and disposal.
Synthesized Hazard Assessment
To ensure comprehensive safety, we must consider the potential hazards contributed by both the nitropyridine and the furan-methoxy components of the molecule.
-
Nitropyridine Moiety : Derivatives of nitropyridine are frequently classified as hazardous chemicals.[1] They are often harmful if swallowed, cause significant skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4]
-
Furan Moiety : The furan ring presents distinct hazards. Furan itself is an extremely flammable liquid that may form explosive peroxides over time, especially when exposed to air and light.[5] It is also a suspected carcinogen and may cause damage to organs through prolonged or repeated exposure. Therefore, handling any furan-containing compound requires stringent controls to mitigate these risks.
The combined profile suggests that this compound should be handled as a substance that is harmful, an irritant to the skin, eyes, and respiratory system, and a potential peroxide-former.
| Potential Hazard | Associated Moiety | Primary Concerns & Rationale | Supporting References |
| Acute Toxicity (Oral) | Nitropyridine | Assumed to be harmful if swallowed, a common characteristic of nitropyridine compounds.[2][3] | [2][3] |
| Skin Irritation | Nitropyridine | Causes skin irritation upon contact.[2] Prolonged contact with furan derivatives can also defat the skin.[6] | [2][6] |
| Serious Eye Irritation | Nitropyridine | Direct contact is likely to cause serious eye irritation or damage.[1][2][4] | [1][2][4] |
| Respiratory Irritation | Nitropyridine, Furan | Inhalation of dust or vapors may irritate the respiratory system.[2][7] | [2][7] |
| Peroxide Formation | Furan | Furan and its derivatives can form explosive peroxides upon storage, particularly in the presence of air.[5] Containers should be dated, stored under inert gas, and tested periodically.[8] | [5][8] |
| Flammability | Furan | Furan is extremely flammable. Vapors can be heavier than air and may flash back from an ignition source.[2][9] | [2][9] |
| Organ Toxicity | Furan | Furan is suspected of causing damage to organs (liver, kidney) with repeated exposure. This potential should be considered for its derivatives. |
Personal Protective Equipment (PPE): A Mandate for Safety
The use of appropriate PPE is the final and most critical barrier between the researcher and chemical exposure. The following PPE is mandatory for all procedures involving this compound.
| Category | Specification | Justification & Expert Insight |
| Eye & Face Protection | Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[1] A face shield should be worn over goggles if there is a high potential for splashing.[1] | Standard safety glasses are insufficient.[10] The high likelihood of serious eye irritation from nitropyridines necessitates the full seal provided by goggles. |
| Skin & Body Protection | - Gloves : Chemical-resistant, powder-free nitrile or laminate film gloves.[10][11] Double-gloving is recommended. - Coat : Flame-resistant lab coat, fully buttoned with full-length sleeves.[8] - Clothing : Full-length pants and closed-toe, closed-heel shoes.[8] | Double-gloving minimizes contamination risk during glove removal.[10] A flame-resistant coat addresses the flammability risk from the furan moiety.[8] Exposed skin between the shoe and ankle is a common and avoidable area of exposure. |
| Respiratory Protection | All handling must occur within a certified chemical fume hood.[8][12] If engineering controls fail or for major spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][10] | A fume hood is the primary engineering control to prevent inhalation of vapors, which may cause respiratory irritation and have unknown long-term effects.[2][8] Surgical masks offer no protection from chemical vapors.[10] |
Protocol for Donning and Doffing PPE
Proper procedure is critical to prevent cross-contamination.
-
Donning (Putting On):
-
Wash hands thoroughly.
-
Put on the inner pair of gloves.
-
Don the flame-resistant lab coat.
-
Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[10]
-
Don chemical safety goggles.
-
Don the face shield if required.
-
-
Doffing (Taking Off):
-
Remove the outer pair of gloves, peeling them off without touching the external surface. Dispose of them immediately in the designated hazardous waste container.
-
Remove the face shield and goggles. Clean and store them properly.
-
Remove the lab coat by rolling it outwards and away from the body.
-
Remove the inner pair of gloves and dispose of them.
-
Wash hands thoroughly with soap and water.
-
Safe Handling and Operational Plan
A systematic workflow is essential for safety and experimental integrity.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing and solution preparation, must be performed inside a properly operating chemical fume hood.[12]
-
Safety Stations: An operational eyewash station and safety shower must be located in immediate proximity to the workstation.[1][13]
Operational Workflow Diagram
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
